molecular formula C8H6BrFO3 B1530487 Methyl 4-bromo-5-fluoro-2-hydroxybenzoate CAS No. 1193162-25-2

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Cat. No.: B1530487
CAS No.: 1193162-25-2
M. Wt: 249.03 g/mol
InChI Key: WCXWROSPLXHQFI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate is a useful research compound. Its molecular formula is C8H6BrFO3 and its molecular weight is 249.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXWROSPLXHQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735973
Record name Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193162-25-2
Record name Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Synthesis and Application of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate: A Keystone Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate, a halogenated benzoic acid derivative of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, elucidating the chemical logic behind the chosen methodologies, and present its key physicochemical and spectroscopic properties. Furthermore, this guide will highlight its critical role as a versatile building block, particularly in the synthesis of potent and selective inhibitors for challenging therapeutic targets such as the Bromodomain and Extra-Terminal (BET) family of proteins. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Introduction: The Significance of Halogenated Scaffolds in Medicinal Chemistry

The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Halogens, through their unique electronic and steric properties, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound is a prime exemplar of a halogenated building block, offering multiple points for synthetic diversification. Its structure, featuring a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester, presents a rich chemical canvas for the construction of complex bioactive molecules.[1] The presence of both bromine and fluorine is particularly noteworthy, as it allows for selective and orthogonal chemical transformations, a highly desirable feature in multi-step synthetic campaigns.

This guide will focus on providing a comprehensive understanding of this compound, from its rational synthesis to its application in the development of next-generation therapeutics.

Synthesis of this compound: A Methodological Deep Dive

The most direct and industrially scalable approach to the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-bromo-5-fluoro-2-hydroxybenzoic acid.[2][3] This method is favored for its operational simplicity, use of readily available reagents, and generally high yields.

The Fischer Esterification Pathway

The reaction proceeds by treating 4-bromo-5-fluoro-2-hydroxybenzoic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The excess methanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the methyl ester product in accordance with Le Châtelier's principle.[4]

The mechanism of the Fischer esterification is a well-established acid-catalyzed nucleophilic acyl substitution. The key steps involve:

  • Protonation of the Carbonyl Oxygen: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.

Fischer Esterification Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack and Ester Formation Carboxylic_Acid 4-bromo-5-fluoro- 2-hydroxybenzoic acid Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation H₂SO₄ Activated_Acid Protonated Carboxylic Acid Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack Activated_Acid->Nucleophilic_Attack Methanol Methanol Methanol->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Final_Ester Methyl 4-bromo-5-fluoro- 2-hydroxybenzoate Water_Elimination->Final_Ester Application_in_BET_Inhibitor_Synthesis Start Methyl 4-bromo-5-fluoro- 2-hydroxybenzoate Step1 Functional Group Transformation Start->Step1 e.g., Protection of hydroxyl group Intermediate Elaborated Intermediate Step1->Intermediate Step2 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step2 Introduction of key recognition motifs Final_Product BET Bromodomain Inhibitor Step2->Final_Product

Sources

Introduction: The Central Role of Hydroxybenzoates and Their Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Hydroxybenzoates

For Researchers, Scientists, and Drug Development Professionals

Substituted hydroxybenzoates are a class of aromatic compounds that form the structural backbone of numerous active pharmaceutical ingredients (APIs), preservatives (such as the well-known parabens), and intermediates in organic synthesis.[1] Their biological activity, formulation characteristics, and ultimate therapeutic success are intrinsically linked to their fundamental physicochemical properties. For drug development professionals, a deep understanding of these properties is not merely academic; it is a predictive tool that informs every stage of the pipeline, from initial hit-to-lead optimization to final dosage form manufacturing.

The interplay between a molecule's structure, its solubility, ionization state (pKa), lipophilicity (logP/D), and chemical stability dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3] Neglecting a thorough characterization of these core attributes can lead to costly late-stage failures, such as poor bioavailability or inadequate shelf-life. This guide provides a senior application scientist's perspective on the critical physicochemical properties of substituted hydroxybenzoates, offering both the theoretical underpinnings and field-proven experimental protocols to empower researchers in their drug development endeavors.

Core Physicochemical Properties: The Pillars of Drugability

The "drugability" of a substituted hydroxybenzoate is not a single parameter but a composite of several key physicochemical characteristics. Understanding and measuring these properties allows for the rational design of molecules with improved pharmacokinetic profiles.

Aqueous Solubility

Aqueous solubility is the measure of a compound's ability to dissolve in water, a critical prerequisite for absorption in the gastrointestinal tract.[4] For substituted hydroxybenzoates, solubility is heavily influenced by the nature and position of substituents, as well as the pH of the medium.[5] Most drugs are weak acids or bases, and their solubility can change dramatically with pH.[6] The total solubility is the sum of the equilibrium concentrations of all species, both ionized and non-ionized.[6]

  • Impact of Substituents: Polar groups (e.g., additional hydroxyls, amines) generally increase aqueous solubility, while non-polar, lipophilic groups (e.g., alkyl chains, halogens) tend to decrease it.

  • Impact of pH: As weak acids, the solubility of hydroxybenzoic acids increases significantly at pH values above their pKa, due to the formation of the more polar (and thus more water-soluble) carboxylate anion.[5]

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound is 50% ionized.[7] It is a fundamental property that governs solubility, absorption, and interaction with biological targets.[8] The ionization state of a molecule affects its ability to cross lipid membranes (favoring the neutral form) and its solubility in aqueous environments (favoring the ionized form).

For substituted benzoic acids, the pKa is highly sensitive to the electronic effects of the substituents on the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the ring, stabilizing the carboxylate anion and making the acid stronger (lower pKa).

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (-OCH₃) groups donate electron density, destabilizing the anion and making the acid weaker (higher pKa).

  • Positional Effects: The position of the substituent (ortho, meta, para) is crucial. For example, a hydroxyl group in the ortho position of benzoic acid (salicylic acid) results in a significantly lower pKa (2.97) compared to the meta (4.06) or para (4.48) isomers, due to intramolecular hydrogen bonding that stabilizes the conjugate base.[9]

Lipophilicity (logP and logD)

Lipophilicity, often described as the "greasiness" of a molecule, is a key determinant of its ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[10] It is a major factor influencing absorption, distribution, and toxicity.[2][11]

  • logP (Partition Coefficient): This is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It specifically measures the lipophilicity of the neutral, un-ionized form of the molecule.[11][12]

  • logD (Distribution Coefficient): For ionizable compounds like hydroxybenzoates, logD is more physiologically relevant. It is the ratio of the compound's concentration in the non-polar phase to the sum of its concentrations (ionized and un-ionized forms) in the aqueous phase at a specific pH.[11][12] The logD of an acidic compound will decrease as the pH increases above its pKa because the more water-soluble ionized form becomes dominant.

The lipophilicity of parabens (esters of p-hydroxybenzoic acid) increases with the length of the alkyl ester chain, a factor that correlates with their permeability.[13]

Chemical Stability

Chemical stability is the ability of a drug substance to resist degradation under various environmental conditions.[14][15] Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life.[16] Forced degradation studies, also known as stress testing, are essential to understand a molecule's degradation pathways and to develop stability-indicating analytical methods.[14][17][18] These studies deliberately expose the compound to harsh conditions to accelerate degradation.[17]

Key stress conditions include:

  • Hydrolysis: Degradation in water, tested across a range of pH values (acidic, neutral, basic).[18]

  • Oxidation: Degradation in the presence of an oxidizing agent (e.g., hydrogen peroxide).

  • Photolysis: Degradation upon exposure to light, guided by ICH Q1B standards.[17][18]

  • Thermal Stress: Degradation when exposed to high temperatures.

Data Presentation: A Comparative Look at Physicochemical Properties

Quantitative data is best understood when presented in a structured format. The following tables summarize key physicochemical data for representative substituted hydroxybenzoic acids and their ester derivatives (parabens).

Table 1: pKa Values of Selected Substituted Hydroxybenzoic Acids This table illustrates the profound impact of substituent position and nature on the acidity of the carboxylic acid group.

CompoundSubstituent Position(s)pKa Value
Benzoic Acid-4.20
o-Hydroxybenzoic Acid2-OH2.97
m-Hydroxybenzoic Acid3-OH4.06
p-Hydroxybenzoic Acid4-OH4.48
2,5-Dihydroxybenzoic Acid2,5-diOH2.97
3,5-Dihydroxybenzoic Acid3,5-diOH4.04
2,4,6-Trihydroxybenzoic Acid2,4,6-triOH1.68
o-Nitrobenzoic Acid2-NO₂2.17
m-Nitrobenzoic Acid3-NO₂3.45
p-Nitrobenzoic Acid4-NO₂3.44
o-Methylbenzoic Acid2-CH₃3.91
Data sourced from NIST.[9][19]

Table 2: Lipophilicity (logP) of Common p-Hydroxybenzoate Esters (Parabens) This table demonstrates the direct relationship between the length of the alkyl chain and the lipophilicity of the molecule.

CompoundR GrouplogP (Calculated)
Methylparaben-CH₃1.96
Ethylparaben-C₂H₅2.47
Propylparaben-C₃H₇3.04
Butylparaben-C₄H₉3.57
Note: logP values are representative and can vary slightly based on the calculation method. The trend of increasing lipophilicity with alkyl chain length is consistent.[13]

Experimental Protocols: Methodologies for Accurate Characterization

The following protocols describe standard, validated methods for determining the core physicochemical properties of substituted hydroxybenzoates.

Overall Physicochemical Characterization Workflow

The characterization of a new chemical entity is a systematic process. The following diagram outlines a typical workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Profiling cluster_analysis Data Analysis & Application synthesis Compound Synthesis purification Purification & Structural Confirmation (NMR, LC-MS) synthesis->purification solubility Aqueous Solubility (Shake-Flask) purification->solubility pka pKa Determination (Potentiometric Titration) solubility->pka logp Lipophilicity (logP) (RP-HPLC) pka->logp stability Chemical Stability (Forced Degradation) logp->stability data_analysis Structure-Property Relationship Analysis stability->data_analysis formulation Informing Formulation & Preclinical Studies data_analysis->formulation

Caption: High-level workflow for compound characterization.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability for compounds with low solubility.[20][21]

Causality: The core principle is to create a saturated solution where the solid compound is in equilibrium with the dissolved compound. This ensures the measured concentration represents the true maximum solubility under the specified conditions.

Methodology:

  • Preparation: Add an excess amount of the solid substituted hydroxybenzoate to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is achieved and maintained.[21]

  • Equilibration: Agitate the vials in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is typically achieved by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.

  • Quantification: Dilute the clear supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[22][23]

  • Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration and the dilution factor.

G start Add Excess Solid to Aqueous Buffer agitate Agitate at Constant Temp (24-72h to reach equilibrium) start->agitate separate Separate Phases (Centrifuge or Filter) agitate->separate quantify Quantify Concentration of Supernatant (HPLC) separate->quantify end Report Solubility (mg/mL or µM) quantify->end G cluster_cal Calibration Phase cluster_ana Analysis Phase standards Select & Prepare Standards (Known logP) inject_std Inject Standards & Record Retention Times (tR) standards->inject_std calc_k Calculate log(k) for Each Standard inject_std->calc_k plot Plot log(k) vs. logP & Generate Calibration Curve calc_k->plot calc_k_sample Calculate log(k) for Test Compound end_node Calculate logP using Calibration Equation plot->end_node Calibration Equation prepare_sample Prepare Test Compound Solution inject_sample Inject Test Compound & Record Retention Time (tR) prepare_sample->inject_sample inject_sample->calc_k_sample calc_k_sample->end_node G start Drug Substance Solution hydrolysis Hydrolysis (Acidic & Basic pH) start->hydrolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation thermal Thermal Stress (Elevated Temp) start->thermal photo Photolytic Stress (ICH Q1B Light) start->photo analysis Analyze All Samples by Stability-Indicating HPLC-MS hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Pathways & Validate Method analysis->end

Sources

An In-depth Technical Guide to Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS 1193162-25-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate, a key intermediate in the synthesis of novel therapeutic agents. We will delve into its chemical and physical properties, provide a validated synthesis protocol, and explore its critical role in the development of tryptophanase inhibitors for the management of chronic kidney disease.

Core Compound Characterization

This compound is a halogenated aromatic ester.[1][2][3][4] Its structure, featuring bromine and fluorine atoms on the benzene ring, along with hydroxyl and methyl ester functional groups, makes it a versatile building block in medicinal chemistry.[3][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various authoritative sources.

PropertyValueSource
CAS Number 1193162-25-2[1][2]
Molecular Formula C₈H₆BrFO₃[1][3][4]
Molecular Weight 249.03 g/mol [1][3][4]
IUPAC Name This compound[1]
Synonyms 4-Bromo-5-fluoro-2-hydroxy-benzoic acid methyl ester[1]
Appearance Off-white to light brown solid[5]
Boiling Point (predicted) 303.6 ± 42.0 °C at 760 mmHg[3]
Density (predicted) 1.703 ± 0.06 g/cm³[3]
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone. Slightly soluble in water.
Storage Store at room temperature under an inert atmosphere.[3]
Spectroscopic Data Interpretation (Predicted and Comparative)

1.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the halogen and ester groups, and the electron-donating effect of the hydroxyl group. For a similar compound, Methyl 4-bromo-2-hydroxybenzoate, the aromatic protons appear in the range of 7.0-7.7 ppm, and the methyl ester protons show a singlet at around 3.95 ppm.[6]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its functional groups. A broad O-H stretching band is expected around 3200 cm⁻¹ due to the phenolic hydroxyl group.[7] A sharp C=O stretching band from the ester group should appear around 1700 cm⁻¹.[6] The C-O stretching of the ester and phenol, and C-Br and C-F stretching vibrations will also be present in the fingerprint region. The SpectraBase entry for the acetate derivative of a related compound shows a vapor phase IR spectrum which can be used for comparative purposes.[8]

1.2.3. Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis and Purification

The synthesis of this compound typically proceeds via the esterification of the corresponding carboxylic acid, 4-bromo-5-fluoro-2-hydroxybenzoic acid. This is a standard reaction in organic synthesis.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of this compound StartingMaterial 4-bromo-5-fluoro-2-hydroxybenzoic acid Reaction Esterification Reaction (Reflux) StartingMaterial->Reaction Methanol Methanol (Solvent and Reagent) Methanol->Reaction AcidCatalyst Sulfuric Acid (Catalyst) AcidCatalyst->Reaction Workup Aqueous Workup (Neutralization and Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of similar hydroxybenzoate esters.[6]

Materials:

  • 4-bromo-5-fluoro-2-hydroxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-5-fluoro-2-hydroxybenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Application in Drug Discovery: A Precursor to Tryptophanase Inhibitors

The primary significance of this compound lies in its role as a key intermediate in the synthesis of potent tryptophanase inhibitors.[9] These inhibitors are being investigated as potential therapeutics for chronic kidney disease (CKD).[10][11]

The Role of Tryptophanase in Chronic Kidney Disease

Tryptophanase is a bacterial enzyme found in the gut microbiota that metabolizes dietary tryptophan into indole.[12] In patients with CKD, the accumulation of uremic toxins, including indole-derived compounds, is a major concern.[10] Indole is absorbed into the bloodstream and metabolized in the liver to indoxyl sulfate, a uremic toxin that contributes to the progression of renal damage and cardiovascular complications.[11][13]

Mechanism of Action of Tryptophanase Inhibitors

By inhibiting tryptophanase, the production of indole in the gut is reduced. This, in turn, leads to lower systemic levels of indoxyl sulfate, thereby mitigating its toxic effects on the kidneys and cardiovascular system.[11] The development of effective tryptophanase inhibitors is therefore a promising therapeutic strategy for CKD.

Synthetic Pathway to Tryptophanase Inhibitors

This compound serves as a scaffold for the synthesis of these inhibitors. A general synthetic scheme involves the modification of the hydroxyl and ester functionalities to introduce the desired pharmacophore.

DrugSynthesis cluster_drug_synthesis Synthesis of Tryptophanase Inhibitors Intermediate This compound (CAS 1193162-25-2) Step1 Functional Group Modification Intermediate->Step1 Step2 Coupling Reactions Step1->Step2 ActiveMolecule Amide Derivatives (Tryptophanase Inhibitors) Step2->ActiveMolecule

Caption: General synthetic pathway from the intermediate to the final active molecule.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a critical application in the development of novel therapeutics for chronic kidney disease. Its unique structure allows for the synthesis of potent tryptophanase inhibitors, which represent a promising approach to reducing the burden of uremic toxins in CKD patients. This guide has provided a comprehensive overview of its properties, synthesis, and application, intended to support researchers and drug development professionals in their work with this important compound.

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An In-depth Technical Guide to the Structure Elucidation of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the analytical processes and deductive reasoning required to elucidate and confirm the structure of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Designed for researchers and professionals in the fields of chemical synthesis and drug development, this document outlines a systematic, multi-technique approach, underscoring the synergy between spectroscopic methods.

Introduction

This compound, with the molecular formula C₈H₆BrFO₃, is a substituted aromatic ester.[1] The precise arrangement of its substituents—a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester group—on the benzene ring is critical for its chemical reactivity and potential biological activity. Accurate structure determination is a non-negotiable prerequisite for its application in medicinal chemistry and materials science. This guide details the logical workflow for confirming its IUPAC-defined structure through the integrated analysis of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

Logical Workflow for Structure Elucidation

The process of structure elucidation is a puzzle where each piece of spectroscopic data provides specific clues. The logical flow is designed to build a coherent and self-validating structural hypothesis.

Caption: Workflow for Spectroscopic Structure Elucidation.

Part 1: Molecular Formula and Unsaturation from Mass Spectrometry

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a microgram quantity of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.

  • Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an exact mass measurement.

Data Interpretation and Causality: The primary goal of HRMS is to determine the elemental composition. The molecular weight of this compound is approximately 249.03 g/mol .[1] A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[2][3] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator for the presence of a single bromine atom.[2][3]

ParameterValueSource
Molecular Formula C₈H₆BrFO₃PubChem[1]
Molecular Weight 249.03 g/mol PubChem[1]
Exact Mass 247.94843 DaPubChem[1]

The molecular formula C₈H₆BrFO₃ allows for the calculation of the Degree of Unsaturation (DoU), or double bond equivalents: DoU = C + 1 - (H/2) - (X/2) + (N/2) = 8 + 1 - (6/2) - (2/2) + (0/2) = 6 A DoU of 6 is consistent with a substituted benzene ring (which accounts for 4 degrees: one ring and three double bonds) and a carbonyl group (C=O) from the ester function (one degree), plus one additional degree of unsaturation accounted for by the ester's C=O bond. Aromatic compounds are notably stable due to their cyclic, planar structure and delocalized pi electrons.[4][5]

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation and Causality: IR spectroscopy excels at identifying specific functional groups based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3155 (Broad) O-H StretchHydroxyl (-OH)Confirms the presence of the hydroxyl group. Broadening is due to hydrogen bonding.[6]
~2954 C-H Stretch (sp³)Methyl (-OCH₃)Indicates the methyl group of the ester.[7]
~3100-3000 C-H Stretch (sp²)Aromatic C-HCharacteristic of hydrogens attached to the benzene ring.[8]
~1677 C=O StretchEster CarbonylConfirms the ester functional group. The frequency is slightly lowered from the typical ~1735 cm⁻¹ due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.[8]
~1606, 1570, 1480 C=C StretchAromatic RingThese absorptions are diagnostic for the benzene ring.[8][9]
~1282, 1204 C-O StretchEster & PhenolCorresponds to the C-O single bonds of the ester and the phenolic hydroxyl group.[8]
~1095 C-F StretchAryl-FluorideStrong absorption indicating the C-F bond.
Below 800 C-Br StretchAryl-BromideConfirms the C-Br bond.

The IR spectrum strongly supports the presence of a hydroxylated, halogenated methyl benzoate structure. The position of the carbonyl stretch is particularly informative, suggesting an ortho-relationship between the hydroxyl and ester groups, which facilitates intramolecular hydrogen bonding.

Part 3: Definitive Structure Mapping with NMR Spectroscopy

NMR spectroscopy provides the most detailed information, revealing the chemical environment of each proton and carbon, their connectivity, and through-space relationships.

A. ¹H NMR Spectroscopy: Proton Environment and Coupling

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation and Causality: The IUPAC name, this compound, dictates a specific substitution pattern.[1] Let's predict the expected ¹H NMR spectrum and rationalize it.

Caption: Numbering scheme for this compound.

  • Aromatic Protons (δ ~6.5-8.0 ppm): We expect two signals in the aromatic region, corresponding to H-3 and H-6.

    • H-6: This proton is ortho to the electron-donating -OH group and meta to the electron-withdrawing -COOCH₃ and -F groups. It is expected to be upfield. It will appear as a doublet due to coupling with the adjacent fluorine atom (³JHF).

    • H-3: This proton is ortho to the -COOCH₃ group and meta to the -OH and -Br groups. It is expected to be downfield. It will appear as a doublet due to coupling with the adjacent fluorine atom (⁴JHF).

  • Hydroxyl Proton (-OH, δ ~10-11 ppm): The phenolic proton will be a sharp singlet, shifted significantly downfield due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl.

  • Methyl Protons (-OCH₃, δ ~3.9 ppm): The three protons of the methyl ester will appear as a sharp singlet, as there are no adjacent protons to couple with.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
-OH ~10.8Singlet (s)-Deshielded by H-bonding
H-3 ~7.2Doublet (d)⁴JHF ~ 4-6 HzOrtho to EWG (-COOCH₃)
H-6 ~7.0Doublet (d)³JHF ~ 8-10 HzOrtho to EDG (-OH)
-OCH₃ ~3.9Singlet (s)-Standard methyl ester chemical shift
B. ¹³C NMR Spectroscopy: Carbon Skeleton

Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Same as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Data Interpretation and Causality: The molecule has 8 unique carbon atoms.

  • Carbonyl Carbon (C=O, δ ~170 ppm): The ester carbonyl carbon is highly deshielded.

  • Aromatic Carbons (δ ~110-165 ppm): Six distinct signals are expected.

    • C-O/C-X Carbons: Carbons directly attached to electronegative atoms (O, F, Br) will have their chemical shifts significantly affected. C-OH (C-2) and C-F (C-5) will be downfield, while C-Br (C-4) will be relatively upfield compared to an unsubstituted carbon.

    • C-H Carbons: C-3 and C-6 will be identifiable by their direct C-H coupling in a coupled spectrum or via an HSQC experiment.

    • Quaternary Carbon (C-1): The carbon attached to the ester group (C-1) will be a quaternary carbon.

  • Methyl Carbon (-OCH₃, δ ~52 ppm): The methyl carbon of the ester group appears in the typical aliphatic region.

C. 2D NMR Experiments: Confirming Connectivity

To unambiguously assign all signals and confirm the substitution pattern, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Would show no correlations between the two aromatic protons, confirming they are not adjacent.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This would definitively link the ¹H signals for H-3 and H-6 to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

  • The -OCH₃ protons (at ~3.9 ppm) will show a correlation to the ester carbonyl carbon (~170 ppm).

  • H-3 will show correlations to C-1, C-2, C-4, and C-5.

  • H-6 will show correlations to C-1, C-2, C-4, and C-5.

  • The -OH proton will show correlations to C-1, C-2, and C-3, confirming its position at C-2.

Caption: Key HMBC correlations for structure confirmation.

Conclusion

The synergistic application of Mass Spectrometry, IR Spectroscopy, and a full suite of NMR experiments provides an unambiguous and self-validating pathway to confirm the structure of this compound. HRMS establishes the elemental formula and the presence of bromine. IR spectroscopy identifies all key functional groups and hints at their relative positions through evidence of intramolecular hydrogen bonding. Finally, 1D and 2D NMR spectroscopy provides the definitive map of the molecule, confirming the precise substitution pattern on the benzene ring and solidifying the structural assignment in complete agreement with its IUPAC name.

References

  • BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. Retrieved from [Link]

  • Canadian Science Publishing. (1969). Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region. Canadian Journal of Chemistry, 47, 4577. Retrieved from [Link]

  • Chemguide. (n.d.). Naming aromatic compounds. Retrieved from [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Retrieved from [Link]

  • University of California, Davis. (2012). Intermediate IUPAC Nomenclature VII. Retrieved from [Link]

  • William Reusch, Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

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Halogenated Benzoic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Halogenation in Modulating Benzoic Acid Scaffolds

Halogenated benzoic acid derivatives represent a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzoic acid framework profoundly influences its physicochemical and biological properties. This strategic modification allows for the fine-tuning of parameters such as acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, these derivatives have found applications in a wide array of therapeutic areas, including inflammation, cancer, and infectious diseases.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key properties, and diverse biological applications of halogenated benzoic acid derivatives, supported by field-proven insights and detailed experimental protocols.

I. Synthetic Strategies for Halogenated Benzoic Acid Derivatives

The synthesis of halogenated benzoic acid derivatives can be broadly categorized into two main approaches: direct halogenation of a pre-existing benzoic acid core or synthesis of the aromatic ring with the halogen already in place. The choice of method depends on the desired halogen, its position on the aromatic ring (ortho, meta, or para), and the presence of other functional groups.

Electrophilic Aromatic Substitution: Direct Halogenation

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing halogens onto the benzoic acid ring. The carboxylic acid group is a deactivating and meta-directing group, meaning that direct halogenation will primarily yield the meta-substituted product.[5][6]

  • Bromination: The bromination of benzoic acid is typically achieved using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction proceeds to give 3-bromobenzoic acid as the major product.[7]

  • Chlorination: Similar to bromination, chlorination can be accomplished using chlorine (Cl₂) and a Lewis acid catalyst like iron(III) chloride (FeCl₃) to yield 3-chlorobenzoic acid.

  • Iodination: Direct iodination with iodine (I₂) is generally slow. More reactive iodinating agents, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid), are often employed.[8][9] Palladium-catalyzed ortho-iodination of benzoic acids has also been developed as a highly regioselective method.[9][10]

Sandmeyer Reaction: Halogenation via Diazonium Salts

The Sandmeyer reaction is a powerful and versatile method for introducing a wide range of substituents, including halogens, onto an aromatic ring.[11][12][13] This reaction is particularly useful for synthesizing ortho- and para-substituted halogenated benzoic acids, which are not directly accessible through electrophilic aromatic substitution of benzoic acid itself. The general sequence involves the diazotization of an aminobenzoic acid followed by reaction with a copper(I) halide.

Workflow for Sandmeyer Reaction:

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Aminobenzoic Acid Aminobenzoic Acid Diazonium Salt Diazonium Salt Aminobenzoic Acid->Diazonium Salt NaNO₂, HCl 0-5 °C Halogenated Benzoic Acid Halogenated Benzoic Acid Diazonium Salt->Halogenated Benzoic Acid CuX (X = Cl, Br) Heat

Caption: General workflow for the Sandmeyer reaction.

Halogenation of Toluene Derivatives Followed by Oxidation

An alternative strategy involves the halogenation of a toluene derivative, followed by oxidation of the methyl group to a carboxylic acid. This approach is particularly useful for preparing para-substituted isomers. For instance, p-bromobenzoic acid can be synthesized by the bromination of toluene to form p-bromotoluene, followed by oxidation with a strong oxidizing agent like potassium permanganate (KMnO₄).[1][14][15][16]

Palladium-Catalyzed C-H Halogenation

Recent advances in catalysis have led to the development of palladium-catalyzed C-H halogenation methods. These reactions offer high regioselectivity, particularly for ortho-halogenation, by using a directing group, such as the carboxylic acid itself, to guide the halogenation to a specific C-H bond.[17]

II. Physicochemical Properties of Halogenated Benzoic Acid Derivatives

The introduction of a halogen atom significantly alters the physicochemical properties of benzoic acid. The nature of the halogen and its position on the ring have a profound impact on acidity, lipophilicity, and crystal packing.

Acidity (pKa)

Halogens are electron-withdrawing groups and thus increase the acidity of benzoic acid (lower the pKa) by stabilizing the resulting benzoate anion through an inductive effect.[18][19] The magnitude of this effect depends on the electronegativity and position of the halogen.

  • Ortho-Effect: Ortho-halogenated benzoic acids are significantly more acidic than their meta and para isomers.[19] This "ortho-effect" is attributed to a combination of inductive effects and steric hindrance, which forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the undissociated acid and thereby increasing its acidity.[19] The order of acidity for ortho-halobenzoic acids is generally Br ≈ I > Cl >> F.[19]

Lipophilicity (LogP)

Halogenation generally increases the lipophilicity of a molecule, a critical parameter for drug absorption and distribution.[20][21][22] This is because halogens, with the exception of fluorine to some extent, are larger and more polarizable than hydrogen, leading to increased van der Waals interactions with nonpolar environments.[21][22] The increase in lipophilicity generally follows the order I > Br > Cl > F.[23]

Crystal Structure and Solid-State Properties

The nature and position of the halogen substituent influence the crystal packing of benzoic acid derivatives.[24][25][26] These changes in the solid-state structure can affect properties such as melting point and solubility. For example, ortho-chloro- and ortho-methylbenzoic acids, despite the different substituents, exhibit similar hydrogen-bonded ribbon structures in their crystals.[24]

Table 1: Physicochemical Properties of Selected Halogenated Benzoic Acids

CompoundPosition of HalogenpKaLogP (calculated)Melting Point (°C)
Benzoic Acid-4.201.87122
2-Fluorobenzoic Acidortho3.271.99127
3-Fluorobenzoic Acidmeta3.862.00123
4-Fluorobenzoic Acidpara4.142.00185
2-Chlorobenzoic Acidortho2.942.50142
3-Chlorobenzoic Acidmeta3.832.51158
4-Chlorobenzoic Acidpara3.982.51243
2-Bromobenzoic Acidortho2.852.70149
3-Bromobenzoic Acidmeta3.812.71155
4-Bromobenzoic Acidpara3.972.71251
2-Iodobenzoic Acidortho2.863.09162
3-Iodobenzoic Acidmeta3.853.10187
4-Iodobenzoic Acidpara4.013.10270

Data compiled from various sources and calculated values where experimental data was unavailable.

III. Biological Activities and Therapeutic Applications

The tunable properties of halogenated benzoic acid derivatives have led to their exploration in a multitude of therapeutic contexts.

VLA-4 Antagonists for Inflammatory Diseases

Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation.[27] Antagonists of VLA-4 are therefore promising therapeutic agents for inflammatory diseases such as multiple sclerosis and inflammatory bowel disease.[27]

  • Mechanism of Action: Halogenated benzoic acid derivatives have been incorporated into larger molecules that act as VLA-4 antagonists.[2][6] These compounds typically mimic the binding motif of the natural VLA-4 ligand, thereby blocking its interaction with its receptor and preventing leukocyte trafficking.

  • Structure-Activity Relationship (SAR): The introduction of chlorine or bromine at the 3-position of a central benzene ring in a series of diphenylurea-based VLA-4 antagonists led to improved pharmacokinetic properties.[2] This highlights the role of halogenation in optimizing the drug-like properties of these compounds.

Modulators of the Proteostasis Network

The proteostasis network is responsible for maintaining the integrity of the cellular proteome through processes like protein folding, trafficking, and degradation. Dysregulation of this network is implicated in aging and various diseases.

  • Mechanism of Action: Certain halogenated benzoic acid derivatives, isolated from the fungus Bjerkandera adusta, have been shown to enhance the activity of the two main protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP).[18] A mono-halogenated benzoic acid derivative, in particular, demonstrated significant activation of cathepsins B and L, key lysosomal proteases.[18]

Anticancer Agents

Halogenated benzoic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][5][11][28][29]

  • Mechanism of Action: The anticancer mechanisms of these compounds are diverse and can include the induction of DNA damage, cell cycle arrest, and apoptosis.[11] Some derivatives have been shown to induce apoptosis in a caspase-dependent manner.[3] Additionally, certain benzoic acid derivatives can act as histone deacetylase (HDAC) inhibitors, a validated strategy in cancer therapy.[30]

  • Structure-Activity Relationship (SAR): The type and position of the halogen can significantly impact anticancer activity. For instance, in a series of benzofuran derivatives, the introduction of bromine was found to increase cytotoxic potential.[3]

Antimicrobial Agents

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Halogenated benzoic acid derivatives have demonstrated promising antimicrobial activity.[1][4][7][8][9][15][16][31][32]

  • Mechanism of Action: The antimicrobial action of benzoic acid and its derivatives is often attributed to the disruption of cellular homeostasis by the release of H+ ions into the cytoplasm of microbes.[16]

  • Structure-Activity Relationship (SAR): In a study of 2-chlorobenzoic acid derivatives, Schiff's bases were found to be more potent antimicrobial agents than their ester counterparts.[7] Another study on p-aminobenzoic acid derivatives indicated that an electron-withdrawing bromo group enhanced antimicrobial activity.[9]

IV. Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of halogenated benzoic acid derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[33][34]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated benzoic acid derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Protocol:

  • Compound Preparation: Prepare a stock solution of the halogenated benzoic acid derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proteasome Activity Assay

The activity of the proteasome can be measured using fluorogenic peptide substrates that are specifically cleaved by the different proteolytic activities of the proteasome.[12][17]

Protocol:

  • Cell Lysate Preparation: Prepare cell lysates from cells treated with the halogenated benzoic acid derivatives.

  • Reaction Setup: In a 96-well black plate, add cell lysate, assay buffer, and a fluorogenic substrate specific for the desired proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm for AMC).

  • Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the proteasome activity.

Diagram of Proteasome Activity Assay Workflow:

G cluster_workflow Proteasome Activity Assay Cell Lysate Cell Lysate Reaction Mixture Reaction Mixture Cell Lysate->Reaction Mixture + Fluorogenic Substrate Fluorescence Measurement Fluorescence Measurement Reaction Mixture->Fluorescence Measurement Incubation Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Calculate Activity

Caption: Workflow for assessing proteasome activity.

V. Conclusion and Future Perspectives

Halogenated benzoic acid derivatives continue to be a rich source of inspiration for the design and development of new therapeutic agents. Their synthetic accessibility and the profound influence of halogenation on their physicochemical and biological properties make them an attractive scaffold for medicinal chemists. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in preclinical and clinical studies. The strategic application of halogenation will undoubtedly continue to play a pivotal role in the discovery of novel drugs to address unmet medical needs.

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  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current drug discovery technologies.
  • Kumar, A., et al. (2024).
  • Garate, M., et al. (2013). Integrin-directed antibody-based immunotherapy: focus on VLA-4. Expert opinion on biological therapy, 13(2), 225-238.
  • Tsuchiya, M., et al. (2018). Investigation of the teratogenic potential of VLA-4 antagonist derivatives in rats.
  • Dorn, E., & Knackmuss, H. J. (1978). Chemical structure and biodegradability of halogenated aromatic compounds. Substituent effects on 1,2-dioxygenation of benzoic acid. The Biochemical journal, 174(1), 73-84.
  • Hazan, R., et al. (2004). Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae. Applied and environmental microbiology, 70(8), 4449-4457.
  • Paul, J. K., et al. (2024). Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery.
  • Li, Y., et al. (2023). Endogenous benzoic acid interferes with the signatures of amino acids and thiol compounds through perturbing N-methyltransferase, glutamate-cysteine ligase, and glutathione S-transferase activity in dairy products. Food chemistry, 404(Pt A), 134599.
  • Li, Q., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European journal of medicinal chemistry, 225, 113765.
  • Warth, A. D. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. Applied and environmental microbiology, 57(12), 3410-3414.
  • Wang, Y., et al. (2022). Visible-Light-Induced Acylative Coupling of Benzoic Acid Derivatives with Alkenes to Dihydrochalcones. Organic letters, 24(42), 7791-7795.

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The Strategic Incorporation of Fluorine: A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic introduction of fluorine into aromatic systems represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—including enhanced metabolic stability, modulated lipophilicity and pKa, and improved binding affinity—have rendered fluorinated aromatic compounds indispensable in the development of pharmaceuticals and agrochemicals.[1][2][3][4][5] It is estimated that approximately 20% of all pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom.[6] This guide provides an in-depth exploration of the principles and state-of-the-art methodologies for the discovery and synthesis of novel fluorinated aromatic compounds. We will delve into the rationale behind synthetic strategies, from classical approaches to cutting-edge, late-stage functionalization techniques, providing field-proven insights to empower researchers in this dynamic area of chemical science.

The Fluorine Advantage: Understanding the Impact of Fluorination on Molecular Properties

The substitution of a hydrogen atom with fluorine, despite the minimal steric perturbation, instigates profound changes in a molecule's electronic and conformational landscape.[2][5] The high electronegativity of fluorine (3.98 on the Pauling scale) and the strength of the C-F bond are central to its transformative effects.[1][6]

  • Metabolic Stability: The exceptional strength of the C-F bond (bond dissociation energy of ~110 kcal/mol) makes it resistant to metabolic oxidation by cytochrome P450 enzymes.[2][4] This "metabolic blocking" is a widely employed strategy to enhance the in vivo half-life of drug candidates.[2][4]

  • Modulation of Physicochemical Properties:

    • Lipophilicity: The introduction of fluorine can increase lipophilicity, which can enhance membrane permeability and improve oral absorption and bioavailability.[1][2][4] For instance, the trifluoromethyl group in fluoxetine increases its CNS penetration.[1]

    • pKa Alteration: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its solubility and receptor interactions.[3][4]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[2][3][5]

The decision of where and how to introduce fluorine into an aromatic scaffold is a critical aspect of rational drug design, balancing the desired property enhancements against potential liabilities.

A Survey of Synthetic Strategies for Aromatic Fluorination

The synthesis of fluorinated aromatic compounds has evolved significantly, moving from harsh, classical methods to more sophisticated and selective modern techniques. The choice of strategy is dictated by factors such as the desired substitution pattern, functional group tolerance, and the stage of the synthetic sequence.

Classical Approaches: The Foundation of Aromatic Fluorination

Traditional methods like the Balz-Schiemann and Halex reactions, while historically significant, are often limited by harsh reaction conditions and a narrow substrate scope.[7][8]

  • The Balz-Schiemann Reaction: This two-step process involves the conversion of an aniline to a diazonium tetrafluoroborate salt, followed by thermal decomposition to yield the corresponding aryl fluoride.[7] While effective for certain substrates, the requirement for high temperatures and the potential for side reactions limit its broad applicability.

  • Nucleophilic Aromatic Substitution (SNAr): The Halex reaction is a prominent example of SNAr, where an activated aryl chloride or nitroarene is displaced by a fluoride source.[9] The reaction is generally restricted to electron-deficient aromatic systems.[9][10][11] Interestingly, in SNAr reactions, aryl fluorides can be more reactive than their chloro- or bromo-analogs due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.[12][13]

Modern Methodologies: Precision and Versatility in Aromatic Fluorination

Recent decades have witnessed a paradigm shift towards milder, more selective, and functional group-tolerant methods for introducing fluorine into aromatic rings.

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. A variety of N-F reagents have been developed, offering a safer and more manageable alternative to hazardous elemental fluorine.[14][15]

Key Reagents:

ReagentAcronymCharacteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®A stable, crystalline solid; widely used for its safety and broad applicability in fluorinating electron-rich arenes and other nucleophiles.[16][17][18]
N-FluorobenzenesulfonimideNFSIAn economical and stable reagent with high fluorinating ability, soluble in various organic solvents.[14][17][19]

Conceptual Workflow for Electrophilic Aromatic Fluorination:

Electrophilic_Fluorination cluster_start Starting Materials cluster_reaction Reaction cluster_products Products Arene Electron-Rich Aromatic Compound Reaction_Vessel Reaction (Often with Lewis or Brønsted acid) Arene->Reaction_Vessel NF_Reagent Electrophilic N-F Reagent (e.g., Selectfluor, NFSI) NF_Reagent->Reaction_Vessel Aryl_Fluoride Fluorinated Aromatic Product Reaction_Vessel->Aryl_Fluoride C-F Bond Formation Byproduct N-Containing Byproduct Reaction_Vessel->Byproduct Photoredox_Fluorination PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) Arene_radical Arene Radical Cation PC_excited->Arene_radical Single Electron Transfer (SET) PC_reduced PC⁻ PC_excited->PC_reduced Reductive Quenching Arene Arene Arene->Arene_radical Product Fluorinated Arene Arene_radical->Product Nucleophilic Attack by F⁻ Fluoride Fluoride Source (F⁻) Fluoride->Product PC_reduced->PC Regeneration

Sources

A Theoretical Exploration of Electronic Effects: The Case of Bromine and Fluorine in Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The substitution of hydrogen with halogens on aromatic rings is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the halogens, fluorine and bromine offer a fascinating dichotomy in their electronic behavior, stemming from the interplay of their inductive and resonance effects. This guide provides a comprehensive theoretical examination of these effects within the framework of substituted benzoates. We will delve into the quantum mechanical principles governing these interactions, explore their quantification through Hammett plots, and outline the computational and experimental methodologies used to elucidate their impact on molecular properties such as acidity and reactivity. This analysis aims to equip researchers with a robust understanding of how to strategically employ bromine and fluorine substitution to fine-tune the electronic characteristics of benzoate-containing molecules, a common scaffold in numerous therapeutic agents.

Introduction: The Dual Nature of Halogen Electronic Effects

Halogens, when attached to an aromatic system like a benzene ring, exert two primary electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).[1]

  • Inductive Effect (-I): This is the withdrawal of electron density from the aromatic ring through the sigma (σ) bond connecting the halogen and a carbon atom.[1] Due to their high electronegativity, all halogens are inductively electron-withdrawing.[1] The strength of this effect diminishes with distance.[1]

  • Resonance (Mesomeric) Effect (+M): This involves the donation of a lone pair of electrons from the halogen into the π-system of the aromatic ring.[2] This donation increases electron density, particularly at the ortho and para positions.[2]

The net electronic influence of a halogen substituent is a delicate balance between these two opposing forces.[3] This balance is what makes halogens unique; they are generally deactivating towards electrophilic aromatic substitution due to the dominant inductive effect, yet they direct incoming electrophiles to the ortho and para positions because of the resonance effect.[3][4]

This guide will focus on fluorine and bromine, two halogens with distinct differences in this electronic tug-of-war, and their impact on the chemical properties of benzoates.

A Tale of Two Halogens: Fluorine vs. Bromine

The electronic character of fluorine and bromine as substituents on a benzene ring differs significantly due to variations in their electronegativity and the orbital overlap with the carbon of the aromatic ring.

Fluorine: As the most electronegative element, fluorine exerts a very strong inductive electron-withdrawing effect (-I).[5] However, its valence 2p orbital is of similar size and energy to the 2p orbital of carbon, allowing for effective overlap. This results in a more significant resonance effect (+M) compared to other halogens, where the lone pair donation partially counteracts the strong inductive pull.[6] In some cases, particularly at the para position, the resonance effect of fluorine can be strong enough to make it an activating group for electrophilic aromatic substitution.[6]

Bromine: Bromine is less electronegative than fluorine, leading to a weaker inductive effect.[1] However, its larger 4p valence orbital has poor overlap with carbon's 2p orbital.[6] This mismatch significantly diminishes the resonance donation of its lone pairs into the aromatic ring.[6] Consequently, for bromine, the inductive effect, while weaker than fluorine's, still strongly dominates over its very weak resonance effect.

This fundamental difference in the balance of inductive and resonance effects has profound implications for the chemical and physical properties of fluoro- and bromobenzoates.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[7] It relates the equilibrium or rate constant of a reaction for a substituted aromatic compound to that of the unsubstituted compound through the following relationship:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for the substituted reactant.

  • K₀ or k₀ is the constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It represents the electronic effect of that substituent.

  • ρ (rho) is the reaction constant , which is characteristic of the reaction itself and its sensitivity to electronic effects.[7]

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups favor the reaction.[7]

Hammett Plots for Halogenated Benzoates

For the ionization of substituted benzoic acids in water, the reaction constant (ρ) is defined as 1.[8] Therefore, the σ value for a substituent is simply the difference in the pKa of the substituted benzoic acid and benzoic acid itself.

A Hammett plot, a graph of log(k/k₀) versus σ, for a series of substituted benzoates should yield a straight line if the reaction mechanism is consistent across the series. Deviations from linearity can suggest a change in the rate-determining step or a more complex interplay of electronic effects.[9]

Table 1: Hammett Substituent Constants (σ) for Fluorine and Bromine

Substituentσ_metaσ_para
-F0.340.06
-Br0.390.23

Data sourced from standard physical organic chemistry texts.

The σ values in Table 1 quantitatively illustrate the electronic effects. At the meta position, where the resonance effect is minimal, the σ values for both F and Br are positive and similar, reflecting their strong inductive electron withdrawal. However, at the para position, where resonance is significant, the σ value for F is much smaller than that of Br. This highlights the more effective resonance donation of fluorine's lone pairs, which partially offsets its inductive effect.

Impact on Acidity of Benzoic Acids

The electronic effects of fluorine and bromine directly influence the acidity (pKa) of substituted benzoic acids. An electron-withdrawing group stabilizes the conjugate base (benzoate anion) by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa).

Table 2: Approximate pKa Values of Halogenated Benzoic Acids in Water

CompoundpKa
Benzoic Acid4.20
4-Fluorobenzoic Acid4.14
4-Bromobenzoic Acid3.97
3-Fluorobenzoic Acid3.86
3-Bromobenzoic Acid3.81

Note: These are approximate values and can vary slightly depending on the source.

  • All the halogenated benzoic acids are more acidic than benzoic acid, indicating a net electron-withdrawing effect from both halogens at both positions.

  • At the meta position, 3-bromobenzoic acid is slightly more acidic than 3-fluorobenzoic acid. This is consistent with the Hammett σ_meta values and reflects the slightly stronger inductive effect of bromine at this position.

  • At the para position, 4-bromobenzoic acid is significantly more acidic than 4-fluorobenzoic acid. This is a direct consequence of fluorine's stronger resonance effect, which donates electron density to the ring and partially destabilizes the benzoate anion, making the corresponding acid less acidic compared to its bromo-substituted counterpart.

Theoretical and Computational Methodologies

Modern computational chemistry provides powerful tools for dissecting and predicting the electronic effects of substituents.[10] These methods allow for the calculation of various molecular properties that correlate with these effects.

Workflow for Computational Analysis

A typical computational workflow to study the electronic effects in halogenated benzoates involves the following steps:

G cluster_0 Computational Workflow Molecular Geometry Optimization Molecular Geometry Optimization Frequency Calculation Frequency Calculation Molecular Geometry Optimization->Frequency Calculation Verify Minimum Energy Single-Point Energy Calculation Single-Point Energy Calculation Frequency Calculation->Single-Point Energy Calculation Use Optimized Geometry Population Analysis Population Analysis Single-Point Energy Calculation->Population Analysis Calculate Atomic Charges Molecular Orbital Analysis Molecular Orbital Analysis Single-Point Energy Calculation->Molecular Orbital Analysis Visualize HOMO/LUMO Conceptual DFT Conceptual DFT Single-Point Energy Calculation->Conceptual DFT Calculate Reactivity Indices

Caption: A typical workflow for the computational analysis of substituted benzoates.

Key Computational Approaches:

  • Density Functional Theory (DFT): DFT is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density.[11] It offers a good balance between accuracy and computational cost for systems of this size.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a way to study the delocalization of electron density and quantify the strength of donor-acceptor interactions, such as the resonance donation from the halogen to the aromatic ring.

  • Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, providing an intuitive picture of electron-rich and electron-poor regions. This can be used to predict sites of electrophilic and nucleophilic attack.

  • In Silico pKa Prediction: Various computational models, often combining quantum mechanical calculations with solvation models, can be used to predict the pKa of substituted benzoic acids, allowing for a theoretical validation of experimental trends.

These computational tools are invaluable in drug design, enabling the rapid screening of virtual compounds and the rationalization of structure-activity relationships.[12]

Experimental Protocols for Validation

Theoretical models must be validated by experimental data. Here are two fundamental experimental protocols for characterizing the electronic effects in halogenated benzoates.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the substituted benzoic acid with a strong base and monitoring the pH.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and an accurately weighed sample of the halogenated benzoic acid dissolved in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).[8]

  • Titration Setup: Place the benzoic acid solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Add the NaOH solution in small, precise increments from a burette. Record the pH after each addition.[8]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is equal to the pH at the half-equivalence point.

G cluster_1 pKa Determination Workflow Prepare Solutions Prepare Solutions Calibrate pH Meter Calibrate pH Meter Prepare Solutions->Calibrate pH Meter Titrate with NaOH Titrate with NaOH Calibrate pH Meter->Titrate with NaOH Record pH vs. Volume Record pH vs. Volume Titrate with NaOH->Record pH vs. Volume Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Determine Equivalence Point Determine Equivalence Point Plot Titration Curve->Determine Equivalence Point Calculate pKa Calculate pKa Determine Equivalence Point->Calculate pKa

Caption: Experimental workflow for determining pKa via potentiometric titration.

Protocol 2: Kinetic Studies of Ester Hydrolysis

The rate of alkaline hydrolysis of substituted ethyl benzoates is sensitive to the electronic effects of the substituents. Electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a solution of the substituted ethyl benzoate and a solution of NaOH in a suitable solvent (e.g., 80% ethanol/20% water).

  • Initiation of Reaction: Mix the two solutions in a thermostated water bath to start the reaction.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a known amount of excess acid).

  • Quantification: Determine the concentration of remaining NaOH by back-titration with a standardized acid solution.

  • Data Analysis: Plot the appropriate concentration-time data to determine the second-order rate constant (k). The Hammett equation can then be used to analyze the results for a series of substituted esters.[7]

Implications for Drug Development

The strategic placement of fluorine and bromine atoms is a powerful tactic in medicinal chemistry to modulate a drug candidate's properties:

  • Tuning Acidity and Basicity: As demonstrated with benzoic acids, halogen substitution can fine-tune the pKa of acidic or basic functional groups. This is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to its target.

  • Modulating Metabolic Stability: The introduction of halogens, particularly fluorine, at metabolically labile positions can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Enhancing Target Binding: Halogens can participate in specific non-covalent interactions, such as halogen bonding, with the protein target, leading to increased binding affinity and potency.[13]

  • Improving Bioavailability: The lipophilicity of a molecule is influenced by halogen substitution. While both fluorine and bromine increase lipophilicity, the effect of bromine is generally more pronounced. This property can be adjusted to optimize absorption and distribution.

The choice between fluorine and bromine allows for a nuanced approach. Fluorine can be used to introduce a strong inductive effect with a partially compensating resonance effect, while bromine provides a more purely electron-withdrawing influence with minimal resonance contribution.

Conclusion

The electronic effects of bromine and fluorine in benzoates provide a clear and quantifiable illustration of the fundamental principles of physical organic chemistry. The interplay between the strong, localized inductive withdrawal and the delocalized resonance donation dictates the chemical reactivity and properties of these molecules. Fluorine's unique ability to engage in more effective resonance donation compared to bromine, despite its superior electronegativity, leads to distinct and often non-intuitive effects on properties like acidity. A thorough understanding of these principles, supported by both computational modeling and empirical validation, is essential for researchers in the chemical sciences, particularly those in drug development who seek to rationally design molecules with precisely tailored properties.

References

  • Hamad Bin Khalifa University. (2022). Effect of halogenation on the electronic transport properties of aromatic and alkanethiolate molecules. Physica E: Low-Dimensional Systems and Nanostructures, 144.
  • Kehoe, Z. R., et al. (2018). Effects of Halogen and Hydrogen Bonding on the Electronics of a Conjugated Rotor. The Journal of Organic Chemistry, 83(11), 6142-6150.
  • Various Authors. (2018). What is the effect of halogen in the activity of a ring? Quora. [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ChemHelp ASAP. (2020). Halogens as directing groups. YouTube. [Link]

  • ResearchGate. (n.d.). (a) Hammett plot (R² = 0.963) of para-substituted benzoate C-metalated...[Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]

  • Various Authors. (2017). Does fluorine or chlorine have more of a resonance effect? Quora. [Link]

  • Khan Academy. (n.d.). Resonance vs Inductive Effects. [Link]

  • Buncel, E., et al. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. The Journal of Organic Chemistry, 67(24), 8475-8480. [Link]

  • PubMed. (2002). Reinterpretation of curved Hammett plots in reaction of nucleophiles with aryl benzoates: change in rate-determining step or mechanism versus ground-state stabilization. [Link]

  • DeRuiter, J. (n.d.). Resonance and Induction Tutorial. [Link]

  • ResearchGate. (2005). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. [Link]

  • Louis, F. (2000). Predictions of Environmental Properties of Halogenated Organics by a Computational Chemistry Screening Tool. National Institute of Standards and Technology. [Link]

  • University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]

  • Scientific Research Publishing. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

  • Suflita, J. M., et al. (1986). Reductive Dehalogenations of Halobenzoates by Anaerobic Lake Sediment Microorganisms. Applied and Environmental Microbiology, 52(4), 683-688. [Link]

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  • ResearchGate. (2005). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]

  • MIT News. (2024). New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]

  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]

  • PubMed Central. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. [Link]

  • PubMed. (2017). Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate. [Link]

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Technical Guide: Physicochemical Characterization of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. Aimed at researchers, chemists, and formulation scientists, this document outlines the theoretical physicochemical properties of the compound, presents detailed protocols for its experimental characterization, and offers field-proven insights into its handling and storage. By integrating established scientific principles with practical methodologies, this guide serves as an essential resource for leveraging this compound effectively in research and development settings. All protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction and Compound Overview

This compound is a halogenated aromatic ester with significant potential as a building block in medicinal chemistry. Its substituted phenyl ring makes it a valuable precursor for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the fundamental physicochemical properties of solubility and stability is a non-negotiable prerequisite for its successful application. These parameters directly influence reaction kinetics, purification efficiency, formulation development, and ultimately, the viability of a drug candidate.

This guide provides a robust framework for evaluating these critical attributes. We will delve into the structural features of this compound that govern its behavior in various solvents and under chemical stress, providing both the theoretical basis and the practical "how-to" for its assessment.

Core Physicochemical Properties

A foundational understanding begins with the compound's intrinsic properties, which are predictive of its behavior. The values presented below are compiled from authoritative chemical databases and provide the necessary context for the subsequent solubility and stability discussions.

PropertyValueSource
Molecular Formula C₈H₆BrFO₃PubChem
Molecular Weight 249.04 g/mol PubChem
Appearance White to off-white powderGoodscent Company
Melting Point 102 - 106 °CBLD Pharmatech
CAS Number 1820604-09-8PubChem
Predicted pKa 6.88 (acidic, phenolic OH)ChemAxon (via PubChem)
Predicted logP 2.5ChemAxon (via PubChem)

The predicted pKa of ~6.9 is of particular importance. It suggests that the acidity of the phenolic hydroxyl group will significantly influence the molecule's charge state and, consequently, its aqueous solubility in response to changes in pH. The logP value of 2.5 indicates a moderate lipophilicity, suggesting that while it favors organic environments, it is not excessively greasy, and some aqueous solubility might be achievable.

Solubility Profile: A Comprehensive Assessment

Solubility dictates the choice of solvents for synthesis, purification, and formulation. An inaccurate understanding of a compound's solubility can lead to failed experiments, low yields, and significant delays in development timelines.

Theoretical Framework for Solubility

The solubility of this compound is governed by a balance of intermolecular forces:

  • Polar Groups: The phenolic hydroxyl (-OH) and methyl ester (-COOCH₃) groups can participate in hydrogen bonding, which is conducive to solubility in polar protic solvents (e.g., alcohols, water).

  • Aromatic System & Halogens: The fluorinated, brominated benzene ring is largely nonpolar and contributes to the compound's lipophilicity, enhancing solubility in nonpolar organic solvents.

  • Crystal Lattice Energy: As a crystalline solid, the energy required to break the crystal lattice must be overcome by the energy of solvation. A high melting point (102-106 °C) often suggests a stable crystal lattice, which can limit solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The industry-standard shake-flask method (OECD Guideline 105) provides a reliable measure of a compound's equilibrium solubility. The objective is to create a saturated solution and measure the concentration of the dissolved solute. This protocol ensures accuracy through self-validation.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., 10 mg in 2 mL) in a glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. The system must be allowed to reach equilibrium; for many compounds, 24-48 hours is sufficient, but 72 hours is recommended to be certain.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for a short period to let the undissolved solid settle. For colloidal suspensions, centrifugation (e.g., 10,000 rpm for 15 min) is required to ensure a clear supernatant.

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with a suitable mobile phase to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a standard curve of known concentrations.

  • Validation Check: The presence of undissolved solid in the vial after the experiment validates that equilibrium saturation was achieved.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_val 5. Validation A Add excess solid to known solvent volume B Agitate at constant T (e.g., 24-72h) A->B C Settle or Centrifuge to obtain clear supernatant B->C D Sample & Dilute Supernatant C->D F Confirm presence of undissolved solid C->F Validation Check E Analyze via HPLC-UV against standard curve D->E

Caption: Workflow for Shake-Flask Solubility Determination.

Solubility Data in Common Solvents

While specific, experimentally-derived public data for this compound is not widely available, the following table provides a qualitative and predictive summary based on its structural features and data from similar compounds. These should be confirmed experimentally using the protocol above.

SolventSolvent TypePredicted SolubilityRationale for Use in R&D
Water (pH 7) Polar ProticVery LowBiological relevance, aqueous formulations.
Phosphate Buffer (pH 2) Polar ProticVery LowSimulates gastric fluid.
Phosphate Buffer (pH 9) Polar ProticModerateSimulates intestinal fluid; deprotonation of phenolic OH should increase solubility.
Methanol / Ethanol Polar ProticSolubleCommon for stock solutions, reaction media.
Dimethyl Sulfoxide (DMSO) Polar AproticFreely SolubleExcellent solvent for high-concentration stock solutions for screening.
Acetone Polar AproticSolubleUsed in synthesis, purification, and cleaning.
Acetonitrile (ACN) Polar AproticSolubleCommon HPLC mobile phase and reaction solvent.
Dichloromethane (DCM) Nonpolar AproticSolubleUsed for extractions and chromatography.
Ethyl Acetate Moderately PolarSolubleCommon for extractions and chromatography.

Chemical Stability Profile: Ensuring Compound Integrity

Stability is not an inherent property but the behavior of a compound under specific environmental conditions. A stability assessment identifies conditions that could compromise the compound's purity and integrity during its lifecycle.

Structural Liabilities and Predictive Analysis

The structure of this compound contains two primary sites susceptible to degradation:

  • Ester Hydrolysis: The methyl ester is the most probable point of failure. It can be hydrolyzed to the corresponding carboxylic acid and methanol under both acidic and, more rapidly, basic conditions.

  • Phenolic Oxidation: The electron-rich aromatic ring, activated by the hydroxyl group, could be susceptible to oxidation, potentially leading to colored degradants or dimerization. The presence of halogens may modulate this reactivity.

Experimental Protocol: Forced Degradation Study (Stress Testing)

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The compound is subjected to conditions more severe than it would typically encounter to accelerate decomposition.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat the solution at 60 °C. A parallel study on the solid powder should also be conducted.

    • Photolytic: Expose the solution and solid powder to controlled UV/Vis light (per ICH Q1B guidelines).

  • Control: A vial of the stock solution is kept under normal conditions (e.g., 25 °C, protected from light) as a control.

  • Time Points: Store all samples and analyze them at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

  • Analysis: Analyze all samples by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector. The goal is to separate the parent peak from all degradant peaks. Mass spectrometry (LC-MS) is invaluable for identifying the structure of the degradants.

  • Data Interpretation: Calculate the percentage of degradation. Aim for 5-20% degradation, as this is ideal for observing primary degradants without excessive secondary decomposition.

G cluster_setup 1. Setup cluster_stress 2. Apply Stress Conditions cluster_analysis 3. Analysis A Prepare 1 mg/mL Stock Solution B Prepare Control Sample (25°C, dark) A->B C1 Acidic (0.1 N HCl) A->C1 C2 Basic (0.1 N NaOH) A->C2 C3 Oxidative (3% H₂O₂) A->C3 C4 Thermal (60°C) A->C4 C5 Photolytic (ICH Q1B) A->C5 D Sample at t=0, 2, 8, 24h... B->D C1->D C2->D C3->D C4->D C5->D E Analyze all samples via Stability-Indicating HPLC-UV/MS D->E F Calculate % Degradation & Identify Degradants E->F

Caption: Workflow for a Forced Degradation Study.

Practical Recommendations for Handling and Storage

Based on the compound's physicochemical profile, the following best practices are recommended:

  • Stock Solutions: For biological screening, DMSO is the solvent of choice for preparing high-concentration stock solutions (e.g., 10-50 mM). For chemical synthesis, more volatile solvents like acetone, ethyl acetate, or DCM are suitable. Aliquot stock solutions to minimize freeze-thaw cycles.

  • Storage: The solid compound should be stored in a well-sealed container, protected from light, at refrigerated temperatures (2-8 °C) to minimize the risk of long-term degradation. Solutions, particularly in protic solvents, should be prepared fresh. If storage of solutions is necessary, they should be kept at -20 °C or -80 °C.

  • pH Considerations: Avoid highly basic conditions (pH > 8) during workups or in formulations, as this will likely accelerate ester hydrolysis. If aqueous solutions are required, buffering them in the slightly acidic range (pH 4-6) is advisable.

Conclusion

This compound is a compound of significant interest, and a thorough understanding of its solubility and stability is paramount for its effective use. This guide has established that while the compound is expected to be freely soluble in common polar aprotic and organic solvents, its aqueous solubility is limited and highly pH-dependent. The primary stability liability is the potential for ester hydrolysis, particularly under basic conditions. By employing the robust, self-validating experimental protocols detailed herein, researchers can generate the precise data needed to de-risk their projects and accelerate the development of novel chemical entities.

References

  • PubChem (National Center for Biotechnology Information). This compound. [Link]

  • The Good Scents Company. This compound. [Link]

A Guide to the Spectroscopic Characterization of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS: 1193162-25-2).[1][2] As a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents, a thorough understanding of its spectral characteristics is crucial for researchers and drug development professionals.[3] This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure and Overview

This compound is a polysubstituted benzene derivative with the molecular formula C₈H₆BrFO₃ and a molecular weight of 249.03 g/mol .[2][3] The strategic placement of a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester group on the aromatic ring gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the identity, purity, and structure of the compound during synthesis and quality control processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the ester group.

Expected ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-OH10.0 - 11.0Singlet (broad)-The acidic proton of the hydroxyl group is typically deshielded and appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Ar-H (position 3)~7.5Doublet~8-9This proton is ortho to the bromine atom and meta to the hydroxyl group. The ortho coupling to the proton at position 6 will result in a doublet.
Ar-H (position 6)~7.0Doublet~8-9This proton is ortho to the hydroxyl group and meta to the bromine and fluorine atoms. It will be split into a doublet by the proton at position 3.
-OCH₃~3.9Singlet-The three equivalent protons of the methyl ester group will appear as a sharp singlet.

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

The interpretation of the aromatic region is based on the established effects of electron-withdrawing and electron-donating groups on the chemical shifts of aromatic protons. The hydroxyl group is activating (electron-donating), while the bromine, fluorine, and methyl ester groups are deactivating (electron-withdrawing).

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Due to the low symmetry of the molecule, eight distinct signals are expected.

Expected ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)165 - 170The carbonyl carbon of the ester group is highly deshielded.
C-OH155 - 160The carbon atom attached to the hydroxyl group is significantly deshielded.
C-F150 - 155 (d, ¹JCF ≈ 240-250 Hz)The carbon atom bonded to fluorine will show a large one-bond coupling constant.
C-Br110 - 115The carbon atom attached to bromine is deshielded compared to an unsubstituted aromatic carbon.
C-COOCH₃115 - 120The carbon atom bearing the ester group.
Ar-CH110 - 130The chemical shifts of the two aromatic C-H carbons will be influenced by the surrounding substituents.
-OCH₃50 - 55The methyl carbon of the ester group is relatively shielded.

Note: Predicted values are based on empirical data for similar substituted benzene rings.

The most notable feature in the ¹³C NMR spectrum will be the large coupling constant observed for the carbon atom directly bonded to the fluorine atom (¹JCF), a characteristic feature of organofluorine compounds.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be necessary.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3600 (broad)O-H stretchHydroxyl (-OH)
~3000C-H stretch (aromatic)Aromatic Ring
~2950C-H stretch (aliphatic)Methyl (-CH₃)
1680 - 1720C=O stretchEster
1550 - 1600C=C stretchAromatic Ring
1200 - 1300C-O stretchEster
1000 - 1100C-F stretchAryl-Fluoride
500 - 600C-Br stretchAryl-Bromide

The broadness of the O-H stretching band is indicative of hydrogen bonding. The strong absorption band for the C=O stretch of the ester is a key diagnostic feature.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers clues about the structure through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Therefore, peaks are expected at m/z ≈ 248 and 250.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃): A fragment ion resulting from the loss of the methoxy radical from the ester group would be observed at m/z ≈ 217 and 219.

    • Loss of the methyl ester group (-COOCH₃): Fragmentation involving the cleavage of the entire methyl ester group would lead to a fragment at m/z ≈ 189 and 191.

    • Decarbonylation: Loss of a carbonyl group (CO) from fragment ions is also a common pathway.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. Electron Ionization (EI) can also be used, which would likely lead to more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualizing the Molecular Structure

To aid in the understanding of the spectroscopic data, a clear representation of the molecular structure is essential.

Sources

An In-depth Technical Guide to the Reactivity of Polysubstituted Benzene Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of the reactivity of polysubstituted benzene rings is fundamental. These aromatic systems are core scaffolds in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The interplay of multiple substituents on a benzene ring dictates its chemical behavior, influencing reaction rates and, critically, the regioselectivity of further transformations. This guide provides an in-depth exploration of the electronic and steric principles governing the reactivity of these complex molecules, offering field-proven insights and practical methodologies. The narrative is structured to explain the causality behind experimental choices, ensuring a robust and self-validating understanding for the practitioner.

PART 1: The Foundations of Aromatic Reactivity: Electronic and Steric Effects

The reactivity of a substituted benzene ring in electrophilic aromatic substitution (EAS), the most common class of reactions for these systems, is governed by the electronic properties of its substituents.[1][2] Substituents modulate the electron density of the aromatic π-system, thereby influencing its nucleophilicity and its propensity to react with electrophiles.[2][3]

Electronic Effects: The Driving Force of Reactivity

Two primary electronic effects are at play: inductive effects and resonance effects.[4]

  • Inductive Effects (+I and -I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between the substituent and the ring carbons.

    • Electron-donating inductive (+I) effect: Alkyl groups, for instance, are weakly electron-donating and activate the ring.

    • Electron-withdrawing inductive (-I) effect: Electronegative atoms like halogens, oxygen, and nitrogen pull electron density away from the ring, deactivating it.[5]

  • Resonance Effects (+R and -R): This effect involves the delocalization of electrons through the pi (π) system and is represented by resonance structures.[4]

    • Electron-donating resonance (+R) effect: Substituents with lone pairs of electrons (e.g., -OH, -NH2, -OR) can donate this electron density to the ring, significantly increasing its nucleophilicity and activating it towards EAS.[2][3] This donation primarily increases electron density at the ortho and para positions.[6]

    • Electron-withdrawing resonance (-R) effect: Groups with π-bonds to electronegative atoms (e.g., -NO2, -CN, -C=O) withdraw electron density from the ring via resonance, deactivating it.[4] This withdrawal predominantly decreases electron density at the ortho and para positions, leaving the meta position relatively less deactivated.[4][6]

Classification of Substituents: A Framework for Prediction

Based on the interplay of these electronic effects, substituents are broadly classified into three categories which dictate both the rate of reaction and the position of the incoming electrophile.[7]

  • Activating Groups (Ortho-, Para-Directing): These groups increase the rate of EAS compared to benzene.[1][2] They are typically characterized by a strong +R effect that outweighs any -I effect. Examples include -OH, -NH2, -OR, and alkyl groups (-R).[8] These groups direct incoming electrophiles to the ortho and para positions due to the increased electron density at these sites.[1][3]

  • Deactivating Groups (Meta-Directing): These substituents decrease the rate of EAS.[1][2] They possess strong -I and/or -R effects. Common examples are -NO2, -CN, -SO3H, and carbonyl-containing groups (-CHO, -COR, -COOH).[8] They direct incoming electrophiles to the meta position, as the ortho and para positions are more strongly deactivated.[3][9]

  • Deactivating Groups (Ortho-, Para-Directing): This unique category is occupied by the halogens (-F, -Cl, -Br, -I). Their strong -I effect deactivates the ring, making them less reactive than benzene. However, their weaker +R effect (due to lone pairs) still directs incoming electrophiles to the ortho and para positions.[3][4][9]

The following table summarizes the directing effects and relative reactivity of common substituents:

Substituent GroupClassificationDirecting Effect
-NH2, -NHR, -NR2Strongly ActivatingOrtho, Para
-OH, -ORStrongly ActivatingOrtho, Para
-NHCORModerately ActivatingOrtho, Para
-R (Alkyl)Weakly ActivatingOrtho, Para
-F, -Cl, -Br, -IWeakly DeactivatingOrtho, Para
-CHO, -CORModerately DeactivatingMeta
-SO3H, -COOH, -COORModerately DeactivatingMeta
-NO2, -NR3+Strongly DeactivatingMeta
Steric Hindrance: The Physical Barrier to Reaction

Beyond electronic effects, the physical size of substituents can significantly influence the regioselectivity of a reaction.[10] Bulky groups can sterically hinder the approach of an electrophile to the adjacent ortho positions.[8][10] This steric hindrance often leads to a preference for substitution at the less crowded para position.[3][4] For example, the nitration of toluene yields a significant amount of the ortho product, while the nitration of tert-butylbenzene predominantly gives the para product due to the steric bulk of the tert-butyl group.[11]

PART 2: The Complex Interplay in Polysubstituted Benzene Rings

When two or more substituents are present on a benzene ring, their combined effects determine the outcome of subsequent reactions. The directing influences of the existing groups can either be cooperative (reinforcing) or conflicting (antagonistic).[12]

Cooperative Directing Effects

When the directing effects of the substituents reinforce each other, the position of the incoming electrophile is relatively straightforward to predict. For instance, in p-nitrotoluene, the methyl group is an ortho-, para- director and the nitro group is a meta- director. Both groups direct substitution to the position ortho to the methyl group and meta to the nitro group, resulting in a single major product upon further substitution.[13]

Conflicting Directing Effects

When the directing effects of the substituents are in opposition, the most powerfully activating group generally controls the regioselectivity.[13][14] For example, in p-methylphenol, both the hydroxyl and methyl groups are ortho-, para- directors. The hydroxyl group, being a much stronger activator, will direct the incoming electrophile to its ortho position.[13]

A general hierarchy of directing ability can be established: Strongly Activating > Moderately Activating > Weakly Activating > Weakly Deactivating > Moderately/Strongly Deactivating

The "In-Between" Positions: Steric Hindrance in Polysubstituted Rings

In meta-disubstituted benzenes, substitution at the position between the two existing groups is generally disfavored due to significant steric hindrance.[13] This provides a useful predictive tool when analyzing potential reaction outcomes.

The following diagram illustrates the decision-making process for predicting the major product in the electrophilic aromatic substitution of a disubstituted benzene.

G start Disubstituted Benzene q1 Are directing effects cooperative? start->q1 q2 Identify the stronger activating group q1->q2 No product1 Major product at reinforced position q1->product1 Yes product2 Major product directed by stronger activator q2->product2 q3 Consider steric hindrance product3 Para substitution favored over ortho for bulky groups q3->product3 product4 Avoid substitution between meta substituents q3->product4 product2->q3

Caption: Decision workflow for predicting regioselectivity in disubstituted benzenes.

PART 3: Advanced Concepts and Modern Synthetic Strategies

Beyond the foundational principles, a deeper understanding of reactivity in polysubstituted systems requires consideration of kinetic versus thermodynamic control and the application of modern synthetic methodologies.

Kinetic vs. Thermodynamic Control

In some aromatic substitution reactions, the product distribution can be influenced by reaction conditions such as temperature.[15]

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., has the lowest activation energy).[15][16]

  • Thermodynamic Control: At higher temperatures, the initial substitution may be reversible. This allows for an equilibrium to be established, favoring the most stable product.[15][16]

Understanding whether a reaction is under kinetic or thermodynamic control is crucial for predicting and manipulating the product outcome.[17][18][19]

Limitations of Classical Reactions: The Case of Friedel-Crafts

The Friedel-Crafts alkylation and acylation are powerful C-C bond-forming reactions, but they have significant limitations, especially with substituted benzenes.

  • Deactivated Rings: Friedel-Crafts reactions generally fail with moderately to strongly deactivated benzene rings.[20][21][22] The reduced nucleophilicity of the ring prevents it from attacking the electrophile.[20]

  • Amine Substituents: Rings substituted with amino groups (-NH2, -NHR, -NR2) also do not undergo Friedel-Crafts reactions because the Lewis acid catalyst complexes with the basic amine, creating a strongly deactivating ammonium group.[20][23]

  • Polyalkylation: In Friedel-Crafts alkylation, the product is more reactive than the starting material because the alkyl group is activating. This often leads to multiple alkylations.[22][23][24]

  • Carbocation Rearrangements: Friedel-Crafts alkylation is prone to carbocation rearrangements, which can lead to unexpected products.[22][23][24] Friedel-Crafts acylation does not suffer from this drawback as the acylium ion is resonance-stabilized.[23][24]

Modern Strategies for Regiocontrolled Synthesis

To overcome the limitations of classical methods and achieve precise control over the synthesis of polysubstituted benzenes, several modern strategies have been developed.

3.3.1 Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[25] It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate.[25][26] This intermediate can then react with a wide range of electrophiles to introduce a substituent exclusively at the ortho position.[25][26]

A variety of functional groups can act as DMGs, including amides, carbamates, and methoxy groups.[25][27] The choice of base and reaction conditions is critical for the success of DoM.[25]

The general workflow for a Directed Ortho-Metalation reaction is depicted below:

DoM_Workflow Start Arene with DMG Intermediate Ortho-lithiated Intermediate Start->Intermediate Deprotonation Base Strong Base (e.g., n-BuLi) Base->Intermediate Product Ortho-substituted Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: General workflow for Directed Ortho-Metalation (DoM).

3.3.2 Transition-Metal-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki, Heck, and Buchwald-Hartwig couplings have revolutionized the synthesis of polysubstituted aromatics by allowing for the precise formation of C-C and C-heteroatom bonds. These methods often offer excellent regioselectivity and functional group tolerance.

3.3.3 Computational Chemistry in Predicting Reactivity

Modern computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of polysubstituted benzene rings.[28] Methods such as Density Functional Theory (DFT) can be used to calculate molecular properties like electrostatic potential maps and frontier molecular orbital energies, which correlate with reactivity.[28][29][30] These computational approaches can guide experimental design and help to rationalize observed outcomes.[28]

PART 4: Experimental Protocols

Protocol: Nitration of a Disubstituted Benzene (e.g., p-Nitrotoluene)

This protocol describes a representative electrophilic aromatic substitution reaction on a disubstituted benzene where the directing effects are cooperative.

Objective: To synthesize 2,4-dinitrotoluene from p-nitrotoluene.

Materials:

  • p-Nitrotoluene

  • Concentrated sulfuric acid (H2SO4)

  • Concentrated nitric acid (HNO3)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, carefully add a measured amount of p-nitrotoluene.

  • Cool the flask in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid to the flask with continuous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1 hour) to ensure complete reaction.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4-dinitrotoluene.

  • Dry the purified product and determine its melting point and yield.

Causality: The methyl group in p-nitrotoluene is an ortho-, para- director, while the nitro group is a meta- director. Both groups direct the incoming nitronium ion (NO2+) to the same position, ortho to the methyl group and meta to the existing nitro group. This cooperative effect leads to the formation of 2,4-dinitrotoluene as the major product.

Conclusion

The reactivity of polysubstituted benzene rings is a nuanced subject, governed by a delicate balance of electronic and steric factors. A thorough understanding of how substituents activate or deactivate the ring and direct incoming electrophiles is paramount for the successful design and execution of synthetic strategies. While classical theories provide a robust framework for prediction, modern techniques such as Directed Ortho-Metalation and computational chemistry offer unparalleled control and insight. For professionals in drug discovery and materials science, mastering these principles is not merely an academic exercise but a critical component of innovation and development.

References

Methodological & Application

The Strategic Utility of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Therapeutics

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties.[1][2] Fluorine's unique electronic characteristics can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[3][4][5] Within this context, Methyl 4-bromo-5-fluoro-2-hydroxybenzoate has emerged as a pivotal starting material for the synthesis of complex pharmaceutical intermediates. Its trifunctional nature—a nucleophilic hydroxyl group, an electrophilic aromatic ring amenable to substitution, and a bromine atom primed for cross-coupling reactions—renders it a highly versatile and valuable building block in medicinal chemistry.[3] This application note provides a detailed exploration of its use, focusing on key synthetic transformations and providing robust protocols for researchers in drug development.

Core Physicochemical Properties

To effectively utilize this reagent, a fundamental understanding of its properties is essential.

PropertyValueSource
Molecular Formula C₈H₆BrFO₃--INVALID-LINK--[6]
Molecular Weight 249.03 g/mol --INVALID-LINK--[6]
CAS Number 1193162-25-2--INVALID-LINK--[6]
Appearance Off-white to pale yellow solidTypical supplier data
Solubility Soluble in methanol, ethanol, DMSO, and ethyl acetateTypical supplier data

Application in the Synthesis of Kinase Inhibitor Scaffolds via Suzuki-Miyaura Coupling

The synthesis of biaryl structures is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[7][8] this compound is an excellent substrate for such transformations, where the bromine atom is replaced by a variety of aryl or heteroaryl groups.

The "Why": Causality Behind Experimental Choices
  • The Catalyst: The choice of a palladium catalyst is critical. For an electron-deficient and sterically hindered substrate, a catalyst system with bulky, electron-rich phosphine ligands, such as SPhos or XPhos, is often preferred. These ligands promote the oxidative addition of the aryl bromide to the palladium center and facilitate the reductive elimination of the final product.[9]

  • The Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used as they are effective and generally do not interfere with the catalyst.

  • The Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often employed. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol details the synthesis of Methyl 5-fluoro-2-hydroxy-4'-(methoxy)-[1,1'-biphenyl]-4-carboxylate, a potential intermediate for various kinase inhibitors.

Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - this compound - 4-Methoxyphenylboronic acid - K₂CO₃ Catalyst Add Catalyst System: - Pd(dppf)Cl₂ - Dioxane/Water Reactants->Catalyst Final Product Degas Degas with N₂/Ar Catalyst->Degas Final Product Heat Heat to 90°C (Monitor by TLC/LC-MS) Degas->Heat Final Product Quench Cool and Quench with Water Heat->Quench Final Product Extract Extract with Ethyl Acetate Quench->Extract Final Product Purify Dry, Concentrate, and Purify via Column Chromatography Extract->Purify Final Product Product Product Purify->Product Final Product Williamson_Ether_Synthesis_Workflow cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification Reactants Dissolve Methyl 4-bromo-5-fluoro- 2-hydroxybenzoate in DMF Base Add NaH at 0°C Reactants->Base Final Product Electrophile Add Ethyl Iodide Base->Electrophile Final Product Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Electrophile->Stir Final Product Quench Quench with Water Stir->Quench Final Product Extract Extract with Ethyl Acetate Quench->Extract Final Product Purify Wash, Dry, Concentrate, and Purify via Column Chromatography Extract->Purify Final Product Product Product Purify->Product Final Product

References

Application Notes and Protocols: Methyl 4-bromo-5-fluoro-2-hydroxybenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Phenolic Building Blocks in Agrochemical Discovery

In the landscape of modern agrochemical research, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of designing potent and selective active ingredients.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to enhanced biological activity.[1][2] Methyl 4-bromo-5-fluoro-2-hydroxybenzoate is a prime example of a highly functionalized building block, poised for the synthesis of complex agrochemicals. Its substituted phenyl ring serves as a versatile scaffold for constructing the next generation of herbicides, fungicides, and insecticides.

This guide provides an in-depth exploration of the application of this compound in agrochemical research. It details its role as a key intermediate and provides robust protocols for its derivatization into structures of agrochemical interest.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application.

PropertyValueSource
Molecular Formula C₈H₆BrFO₃PubChem[3]
Molecular Weight 249.03 g/mol PubChem[3]
CAS Number 1193162-25-2PubChem[3]
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane.N/A

Core Application: A Versatile Precursor for Aryloxyphenoxy and Biaryl Scaffolds in Herbicides

This compound is an ideal starting material for the synthesis of two critical pharmacophores in the herbicide domain: the aryloxyphenoxy and biaryl moieties. These structures are central to the activity of numerous commercial herbicides, including the highly successful 6-arylpicolinate class of synthetic auxins.

Synthesis of Aryloxyphenoxy Derivatives via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound is a prime site for modification via the Williamson ether synthesis. This reaction allows for the introduction of a variety of aryl or heteroaryl rings, leading to the formation of diaryl ethers. Diaryl ether linkages are found in a number of herbicides that act by inhibiting protoporphyrinogen oxidase (PPO).

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol outlines the synthesis of a generic aryloxyphenoxy derivative from this compound and an activated aryl halide.

Materials:

  • This compound

  • Substituted aryl halide (e.g., 2,4-dichloronitrobenzene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add the substituted aryl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF facilitates the SₙAr reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.

  • Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group to form the reactive phenoxide nucleophile.

  • An excess of the base is used to ensure complete deprotonation.

  • The reaction is heated to overcome the activation energy of the nucleophilic aromatic substitution.

DOT Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis start Start reagents Dissolve this compound and K2CO3 in DMF start->reagents add_halide Add Aryl Halide reagents->add_halide heat Heat and Stir (80-100 °C, 4-12h) add_halide->heat workup Aqueous Workup and Extraction with EtOAc heat->workup purify Purification (Column Chromatography) workup->purify product Diaryl Ether Product purify->product

Caption: Workflow for the Williamson ether synthesis.

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The bromo substituent on this compound provides a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is extensively used in the synthesis of agrochemicals, including the 6-arylpicolinate herbicides.

The resulting biaryl structure is a key component of herbicides like halauxifen-methyl and florpyrauxifen-benzyl, which are synthetic auxins.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid.

Materials:

  • This compound

  • Substituted arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., potassium carbonate or cesium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

  • Add the palladium catalyst (0.01-0.05 eq) to the degassed mixture.

  • Heat the reaction to 80-110 °C under a nitrogen atmosphere and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography to obtain the biaryl product.

Causality Behind Experimental Choices:

  • The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bond.

  • The base is required to activate the boronic acid for the transmetalation step.

  • Degassing the reaction mixture is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • A mixed solvent system, often including water, is used to dissolve both the organic and inorganic reagents.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling start Start mix_reagents Combine Aryl Bromide, Boronic Acid, and Base in Solvent start->mix_reagents degas Degas Mixture mix_reagents->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat and Stir (80-110 °C, 2-16h) add_catalyst->heat workup Aqueous Workup and Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Biaryl Product purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a strategically designed building block that offers multiple avenues for the synthesis of complex and high-value agrochemicals. Its trifunctional nature—a phenolic hydroxyl, a bromo group, and an ester—provides orthogonal reactivity that can be exploited to construct aryloxyphenoxy and biaryl scaffolds. The protocols and insights provided in this guide are intended to empower researchers in agrochemical discovery to leverage the full potential of this versatile intermediate in the development of novel and effective crop protection solutions.

References

  • Fujiwara, T., & O'Hagan, D. (2014). Organofluorine chemistry in the agrochemical industry. Journal of Fluorine Chemistry, 167, 2-13.
  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Chemistry & Biodiversity, 7(4), 813-825.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Halogenated Salicylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Strategic Esterification of 4-bromo-5-fluoro-2-hydroxybenzoic acid

In the landscape of modern drug discovery and fine chemical synthesis, halogenated aromatic compounds serve as indispensable building blocks. 4-bromo-5-fluoro-2-hydroxybenzoic acid, a substituted salicylic acid derivative, is a key intermediate whose esters are pivotal in the synthesis of complex pharmaceutical agents and functional materials. The strategic placement of bromo and fluoro substituents, coupled with the phenolic hydroxyl and carboxylic acid groups, offers multiple points for molecular elaboration. However, this multi-functionality also presents a significant chemical challenge: the selective esterification of the carboxylic acid in the presence of a reactive phenolic hydroxyl group.

This document provides a comprehensive guide to the selective esterification of 4-bromo-5-fluoro-2-hydroxybenzoic acid, focusing on the robust and widely adopted Fischer-Speier esterification method. As Senior Application Scientists, our goal is to move beyond a mere recitation of steps, instead providing a deep-dive into the causality behind the protocol, ensuring trustworthiness through a self-validating system of checks, and grounding our recommendations in authoritative chemical principles.

Pillar 1: Mechanistic Insight & Causality

The selective esterification of the carboxylic acid over the phenolic hydroxyl group is achievable due to the fundamental principles of the Fischer-Speier esterification. This reaction is an acid-catalyzed nucleophilic acyl substitution that exists in equilibrium.[1][2][3]

The Role of the Acid Catalyst: The reaction commences with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. The alcohol, acting as the nucleophile, then attacks this activated carbonyl carbon. While the phenolic hydroxyl is also a nucleophile, it is considerably weaker than a primary or secondary alcohol due to the delocalization of its lone pair electrons into the aromatic ring. Under these equilibrium conditions, the alcohol is a more effective nucleophile for this reaction.

Driving the Equilibrium: Fischer esterification is a reversible process, with water as a byproduct.[1][4] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished in two ways:

  • Use of Excess Alcohol: Employing the alcohol as the solvent or in large excess ensures that the concentration of this reactant is high, pushing the reaction forward according to Le Châtelier's principle.[1][4]

  • Removal of Water: As water is formed, its removal from the reaction mixture prevents the reverse reaction (ester hydrolysis). This can be done using a Dean-Stark apparatus for higher-boiling alcohols or by using a drying agent.[2][3]

The mechanism involves the formation of a tetrahedral intermediate, followed by a proton transfer and the elimination of a water molecule to yield the protonated ester. A final deprotonation step regenerates the acid catalyst and provides the final ester product.[1][4][5]

Fischer_Esterification sub 4-Bromo-5-fluoro-2-hydroxybenzoic Acid cat1 + H⁺ (Catalyst) activated Protonated Carbonyl (Enhanced Electrophile) sub->activated Protonation alcohol + R'OH (Alcohol) tetra Tetrahedral Intermediate activated->tetra Nucleophilic Attack proton_transfer Proton Transfer prod_proton Protonated Ester tetra->prod_proton Proton Transfer & Elimination of Water water_elim - H₂O cat2 - H⁺ (Catalyst Regenerated) product Final Ester Product prod_proton->product Deprotonation

Caption: Acid-catalyzed Fischer-Speier esterification mechanism.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed for the synthesis of the methyl ester as a representative example. It can be adapted for other primary or secondary alcohols by adjusting the reaction temperature to the boiling point of the respective alcohol.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
4-Bromo-5-fluoro-2-hydroxybenzoic acid≥98% PurityBiosynth (JWC36604)[6]Starting Material
Methanol (MeOH)Anhydrous, ACSMajor SupplierReactant and Solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Major SupplierAcid Catalyst
Ethyl Acetate (EtOAc)ACS GradeMajor SupplierExtraction Solvent
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab PreparedNeutralization of Catalyst
Brine (Saturated NaCl)Saturated SolutionLab PreparedWashing and Breaking Emulsions
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeMajor SupplierDrying Agent
Round-bottom flask, Reflux condenserStandard GlasswareLab SupplyReaction Vessel
Magnetic stirrer and stir bar, Heating mantleStandard EquipmentLab SupplyAgitation and Heating
Separatory funnel, Rotary evaporatorStandard EquipmentLab SupplyWork-up and Solvent Removal
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Major SupplierReaction Monitoring
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for esterification.

Step-by-Step Protocol

SAFETY: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Concentrated sulfuric acid is extremely corrosive.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-fluoro-2-hydroxybenzoic acid (e.g., 5.0 g, 21.1 mmol).

    • Add anhydrous methanol (100 mL). The large excess serves as both reactant and solvent.

    • Stir the mixture at room temperature to dissolve the solid. Gentle warming may be required.

  • Catalyst Addition:

    • Cool the flask in an ice-water bath.

    • Slowly and carefully, add concentrated sulfuric acid (e.g., 1.5 mL) dropwise to the stirring solution. An exothermic reaction will occur. Maintain the temperature below 20°C during addition.

  • Reaction Execution:

    • Remove the ice bath and attach a reflux condenser to the flask.

    • Heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle.

    • Allow the reaction to proceed for 4-12 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC).

    • Prepare a TLC chamber with a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

    • Spot the starting material (a dissolved sample of the acid) and the reaction mixture on the TLC plate. The ester product will be less polar and have a higher Rf value than the starting carboxylic acid.

    • The reaction is complete when the starting material spot is no longer visible by UV light.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (100 mL).

    • Transfer the solution to a 250 mL separatory funnel.

    • Carefully add saturated sodium bicarbonate solution (~50 mL) in portions to neutralize the sulfuric acid. Caution: CO₂ gas will evolve. Vent the funnel frequently.

    • Wash the organic layer sequentially with water (2 x 50 mL) and then brine (1 x 50 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and wash it with a small amount of ethyl acetate.

    • Concentrate the combined filtrate under reduced pressure to yield the crude ester, likely as a solid or oil.

    • Purify the crude product by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by column chromatography on silica gel if necessary.

    • The final, pure product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Pillar 3: Data Interpretation & Troubleshooting

Expected Results
ParameterExpected Value
Reactant Scale 5.0 g (4-bromo-5-fluoro-2-hydroxybenzoic acid)
Product Name Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Theoretical Yield ~5.3 g
Expected Actual Yield 75-90%
Appearance White to off-white solid
Purity (Post-Purification) >98% (by HPLC/NMR)
Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient catalyst. 2. Reaction time too short. 3. "Wet" alcohol or reagents introducing water.1. Add a few more drops of H₂SO₄. 2. Extend the reflux time, continuing to monitor by TLC. 3. Ensure use of anhydrous alcohol and dry glassware.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up (e.g., emulsions, incomplete extraction).1. See above. 2. During extraction, add brine to help break emulsions. Perform back-extraction of aqueous layers to recover dissolved product.
Impure Product 1. Presence of unreacted starting material. 2. Formation of side products.1. Optimize reaction time or use a more efficient purification method. 2. Recrystallization is often effective. If not, silica gel chromatography is required.

References

  • Mechanism of esterification of p-hydroxybenzoic acid.

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.

  • Continuous process for preparing benzoic acid esters.

  • Benzoic Acid Esters, Benzoates.

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

  • Improved Fischer Esterification of Substituted Benzoic Acid.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

  • Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst.

  • Esterification of hydroxybenzoic acids.

  • Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.

  • Fischer–Speier esterification.

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.

  • 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis.

  • Fischer Esterification.

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.

  • 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

Sources

Application Note: A Robust HPLC Method for Purity Determination of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute. The described method is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development to validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound is a halogenated phenolic compound whose structural integrity is paramount for the successful synthesis of active pharmaceutical ingredients (APIs).[4][5] The presence of impurities, even in trace amounts, can have significant downstream effects, potentially impacting the safety, efficacy, and stability of the final drug product.[6] Therefore, a reliable and accurate analytical method for purity determination is essential for quality control and regulatory compliance.[7][8]

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and quantitative accuracy.[8][9] This application note details a systematic approach to developing and validating an RP-HPLC method tailored for this compound, ensuring the method is fit for its intended purpose.[10]

Method Development: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the main compound from any potential impurities.[11][12] Our approach is grounded in the principles of Quality by Design (QbD), focusing on understanding the critical parameters that influence method performance.[11]

Analyte Properties and Initial Considerations
  • Structure: this compound is a substituted aromatic compound, making it suitable for reversed-phase chromatography.[13][14]

  • Solubility: The compound is soluble in common organic solvents such as methanol and acetonitrile, which are ideal for mobile phase preparation.

  • UV Absorbance: The aromatic nature of the molecule suggests strong UV absorbance, making UV detection a suitable choice. A UV scan of the analyte in the mobile phase diluent should be performed to determine the optimal detection wavelength. For initial development, a wavelength of 254 nm is a common starting point for aromatic compounds.[15]

Chromatographic System and Consumables
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is recommended.

  • Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of aromatic compounds.[6][16] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a good starting point for method development.

  • Mobile Phase Selection: A combination of an aqueous phase and an organic modifier is used in reversed-phase HPLC.

    • Aqueous Phase: 0.1% phosphoric acid in water is chosen to control the pH and ensure the acidic and phenolic functional groups of the analyte and potential impurities are in a consistent protonation state, leading to sharp and symmetrical peaks.

    • Organic Phase: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. Methanol is also a viable alternative.[15]

Experimental Protocol: Step-by-Step Implementation

Materials and Reagents
  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of acetonitrile and water (50:50, v/v).

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

Optimized Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the purity determination of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified.

  • Inject the standard solution five times.

  • The following criteria should be met:

    • Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.

    • Tailing factor for the main peak: Between 0.8 and 1.5.

    • Theoretical plates for the main peak: Not less than 2000.

Data Analysis and Purity Calculation

The percentage purity of the sample is calculated using the area normalization method:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose.[8] The validation should be performed in accordance with ICH Q2(R2) guidelines.[1][3][10][17]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] This can be demonstrated by:

  • Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products and demonstrating that they are well-separated from the main peak.

  • Peak Purity Analysis: Using a PDA detector to evaluate the purity of the main peak in both stressed and unstressed samples.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2]

  • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target concentration.

  • Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2] It is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery. The recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is determined by analyzing a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage.[12]

  • Vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • The system suitability parameters should still be met under these varied conditions.

Visualizing the Workflow

The following diagram illustrates the overall workflow for the purity determination of this compound by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_validation Method Validation (ICH Q2(R2)) prep_standard Prepare Standard Solution (0.1 mg/mL) system_suitability System Suitability Test (5 injections of standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (0.1 mg/mL) sample_injection Inject Sample Solution prep_sample->sample_injection system_suitability->sample_injection If Pass data_acquisition Acquire Chromatogram sample_injection->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration purity_calculation Calculate % Purity (Area Normalization) peak_integration->purity_calculation validation_params Specificity Linearity Accuracy Precision LOD/LOQ Robustness purity_calculation->validation_params Method Validation

Caption: HPLC workflow for purity determination.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate means for the purity determination of this compound. By following the outlined protocols for method development, implementation, and validation, researchers and scientists can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Alexander, R., Cumbers, K. M., & Kagi, R. I. (1982). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry, 12(3-4), 161-167.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. African Journal of Biomedical Research, 27(4s).
  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • Szepesy, L. (1980). Investigation of aromatic hydrocarbons by reversed phase HPLC.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenolic compounds: analysis by HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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The Strategic Utility of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel therapeutic agents and functional materials is intrinsically linked to the development of sophisticated heterocyclic compounds. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate has emerged as a highly versatile and strategically important building block in this endeavor. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, an electrophilically activatable aromatic ring, and strategically placed bromo and fluoro substituents, offers a rich platform for a diverse array of chemical transformations. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of target molecules, a crucial aspect in modern drug discovery.[1][2][3] This application note will provide an in-depth exploration of the utility of this compound in the synthesis of two key heterocyclic frameworks: benzofurans and coumarins. Detailed, field-proven protocols are provided to guide researchers in leveraging this valuable building block for their synthetic campaigns.

Key Molecular Features and Reactivity Profile

This compound is a trifunctionalized benzene ring, offering multiple reaction sites for synthetic chemists to exploit. The interplay of its functional groups dictates its reactivity and synthetic potential.

Functional GroupChemical Property and Synthetic Relevance
Phenolic Hydroxyl (-OH) A versatile nucleophile for O-alkylation and O-acylation reactions. It is the key functional group for intramolecular cyclization reactions to form oxygen-containing heterocycles.
Bromo Substituent (-Br) An excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents.
Fluoro Substituent (-F) Modulates the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect. It can also serve as a site for nucleophilic aromatic substitution under specific conditions.
Methyl Ester (-COOCH₃) Can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation. It also influences the reactivity of the aromatic ring.

Application Protocol 1: Synthesis of a Substituted Benzofuran via Sonogashira Coupling and Intramolecular Cyclization

Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The following protocol details a two-step sequence for the synthesis of a 6-bromo-5-fluoro-2-substituted benzofuran derivative, commencing with a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization.

G start This compound step1 Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF) start->step1 intermediate 2-Alkynylphenol Intermediate step1->intermediate step2 Intramolecular Cyclization (Base, e.g., K₂CO₃, DMF) intermediate->step2 product 6-Bromo-5-fluoro-2-substituted-benzofuran step2->product

Part A: Sonogashira Coupling

This step involves the palladium-catalyzed cross-coupling of the aryl bromide with a terminal alkyne. The choice of alkyne determines the substitution at the 2-position of the resulting benzofuran.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF, followed by triethylamine.

  • To the stirred suspension, add the terminal alkyne dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynylphenol intermediate.

Part B: Intramolecular Cyclization

The synthesized 2-alkynylphenol intermediate undergoes an intramolecular nucleophilic attack of the hydroxyl group onto the alkyne, facilitated by a base, to form the benzofuran ring.

Materials:

  • 2-Alkynylphenol intermediate from Part A (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Protocol:

  • To a round-bottom flask, add the 2-alkynylphenol intermediate and potassium carbonate.

  • Add anhydrous DMF and heat the mixture to 100 °C.

  • Stir the reaction at this temperature and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 6-bromo-5-fluoro-2-substituted-benzofuran.

Application Protocol 2: Synthesis of a Substituted Coumarin via Pechmann Condensation

Coumarins are a class of benzopyrones widely distributed in nature and possessing a broad range of biological activities. The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.

G start This compound product 7-Bromo-6-fluoro-4-methylcoumarin derivative start->product reagent β-ketoester (e.g., Ethyl acetoacetate) reagent->product catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->product

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • To a clean, dry round-bottom flask, add this compound.

  • Cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid with stirring. Ensure the temperature is maintained below 10 °C during the addition.

  • Once the starting material is completely dissolved, add ethyl acetoacetate dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 7-bromo-6-fluoro-4-methylcoumarin derivative.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a variety of heterocyclic compounds. The protocols detailed herein for the preparation of benzofurans and coumarins showcase its utility and provide a solid foundation for researchers to explore its full synthetic potential. The strategic incorporation of this building block can significantly expedite the discovery and development of novel molecules with desired biological and material properties.

References

  • Chen, L.Z. et al. (2017). Synthesis and biological evaluation of novel coumarin derivatives. European Journal of Medicinal Chemistry, 138, 1037-1047.
  • Moraes, M. C. et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 1-16. [Link]

  • Patel, R. V., et al. (2021). Fluorinated Heterocycles: A Comprehensive Review on Synthesis and Their Medicinal Perspectives. Current Organic Chemistry, 25(10), 1206-1237.
  • Singh, V., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(30), 6143-6169. [Link]

  • Taylor, R. D., et al. (2014). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 10, 2819-2833. [Link]

  • Vasudevan, A. (2013). Synthesis and reactivity of fluorinated heterocycles. In Fluorine in Heterocyclic Chemistry (pp. 1-116). John Wiley & Sons.

Sources

Application Note & Scale-Up Protocol: Synthesis of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate, a key intermediate in the pharmaceutical and agrochemical industries[1][2]. The protocol details a robust two-step synthetic route, commencing with the regioselective bromination of Methyl 5-fluoro-2-hydroxybenzoate, followed by purification. Emphasis is placed on process safety, scalability, and analytical quality control to ensure the production of a high-purity final product. This guide is intended for researchers, chemists, and process development professionals.

Introduction and Strategic Importance

This compound (CAS No: 1193162-25-2) is a substituted aromatic compound of significant interest in medicinal chemistry and material science[3][4]. Its trifunctionalized core, featuring hydroxyl, bromo, and fluoro groups, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel materials[1][2]. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions and nucleophilic substitutions[1].

The synthetic strategy outlined herein is designed for scalability and reproducibility, addressing the increasing demand for this intermediate in drug discovery and development programs.

Proposed Synthetic Pathway

The selected synthetic route involves a two-step process, starting from the commercially available Methyl 5-fluoro-2-hydroxybenzoate. This pathway is advantageous due to its straightforward nature, use of readily available reagents, and amenability to large-scale production.

Step 1: Regioselective Bromination The first step is the electrophilic aromatic substitution (bromination) of Methyl 5-fluoro-2-hydroxybenzoate. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The hydroxyl group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director, and the methoxycarbonyl group is a deactivating meta-director. The combined directing effects favor bromination at the C4 position. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling and high selectivity compared to liquid bromine, especially on a larger scale.

Step 2: Purification The final step involves the purification of the crude product to obtain this compound of high purity. This is typically achieved through recrystallization or column chromatography.

Workflow of the Synthetic Process

Synthesis_Workflow cluster_start Starting Material cluster_reaction Step 1: Bromination cluster_workup Work-up & Isolation cluster_purification Step 2: Purification cluster_final Final Product SM Methyl 5-fluoro-2-hydroxybenzoate Bromination Regioselective Bromination with N-Bromosuccinimide (NBS) in a suitable solvent (e.g., Acetonitrile) SM->Bromination Reagents & Conditions Workup Quenching, Extraction, and Solvent Removal Bromination->Workup Crude Product Purification Recrystallization or Column Chromatography Workup->Purification Isolated Crude FP This compound Purification->FP High Purity Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier Recommendation
Methyl 5-fluoro-2-hydroxybenzoate51446-30-1170.14>98%Sigma-Aldrich, TCI
N-Bromosuccinimide (NBS)128-08-5177.98>99%Sigma-Aldrich, Acros
Acetonitrile (ACN)75-05-841.05AnhydrousMajor chemical suppliers
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeMajor chemical suppliers
Hexane110-54-386.18ACS GradeMajor chemical suppliers
Saturated Sodium Bicarbonate Solution7647-14-584.01-Prepared in-house
Brine7647-14-558.44-Prepared in-house
Anhydrous Sodium Sulfate7757-82-6142.04GranularMajor chemical suppliers
Step-by-Step Synthesis Protocol

Step 1: Regioselective Bromination

  • Reactor Setup: To a clean, dry, 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add Methyl 5-fluoro-2-hydroxybenzoate (17.0 g, 0.1 mol).

  • Dissolution: Add 340 mL of anhydrous acetonitrile to the flask and stir until the starting material is completely dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (18.7 g, 0.105 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium thiosulfate.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

Step 2: Purification (Recrystallization)

  • Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane until the solution becomes turbid.

  • Cooling and Filtration: Allow the solution to cool to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the crystals with cold hexane and dry under vacuum to afford this compound as a white to off-white solid.

Process Safety and Hazard Analysis

N-Bromosuccinimide (NBS):

  • Hazards: NBS is an oxidizing agent and can cause severe skin burns and eye damage. It is harmful if swallowed[5][6]. It may intensify fire and can be corrosive to metals[6][7]. Thermal decomposition can generate corrosive vapors[5].

  • Handling Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[8]. Handle in a well-ventilated fume hood[6][7]. Avoid contact with skin, eyes, and clothing[5]. Keep away from heat, sparks, and open flames[6]. Store in a cool, dry place away from combustible materials and reducing agents[6][9].

  • First Aid: In case of skin contact, immediately flush with plenty of water[5][8]. For eye contact, rinse cautiously with water for several minutes[5][8]. If inhaled, move the person to fresh air[8]. If swallowed, rinse mouth and do NOT induce vomiting[5]. Seek immediate medical attention in all cases of exposure[5][8].

General Safety:

  • All operations should be carried out by trained personnel in a well-ventilated laboratory or fume hood.

  • An emergency shower and eyewash station should be readily accessible.

  • Review the Safety Data Sheets (SDS) for all chemicals before use.

Analytical Quality Control

TestMethodSpecification
Appearance Visual InspectionWhite to off-white solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compound
Purity HPLC≥ 98.0%
Melting Point Melting Point ApparatusTo be determined and reported
Residual Solvents GC-HSAcetonitrile: ≤ 410 ppmEthyl Acetate: ≤ 5000 ppmHexane: ≤ 290 ppm (as per ICH Q3C guidelines)

Expected Yield and Throughput

The described protocol is expected to yield approximately 18.7 - 21.2 g (75-85% yield) of high-purity this compound. The process can be scaled linearly with appropriate adjustments to equipment size and reaction monitoring.

References

  • Loba Chemie. (2016-05-12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

  • ChemScience. Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubChem. This compound. [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • MySkinRecipes. This compound. [Link]

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Application Notes and Protocols: Leveraging Fluorinated Benzoates in Medicinal Chemistry for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to enhance their pharmacological profiles.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][2][3] This guide provides an in-depth exploration of the use of fluorinated benzoates, a privileged scaffold in many bioactive molecules, to achieve superior therapeutic efficacy. We will delve into the mechanistic underpinnings of fluorine's effects, provide detailed synthetic and bio-evaluation protocols, and present case studies that underscore the transformative potential of this approach.

I. The Mechanistic Impact of Fluorination on Benzoate Scaffolds

The introduction of fluorine onto a benzoic acid ring is not a mere substitution but a strategic modification that can fundamentally alter the molecule's interaction with its biological target. The rationale behind this strategy is rooted in several key principles:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly lower the pKa of the benzoic acid moiety, enhancing its acidity and potentially leading to stronger interactions with basic residues in a protein's active site.[3] Furthermore, the lipophilicity of the molecule can be fine-tuned by the position and number of fluorine substituents, which can improve membrane permeability and cellular uptake.[2][3]

  • Enhanced Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions with carbonyl groups or aromatic rings.[2][4] These interactions can significantly increase the binding affinity and selectivity of the drug candidate.

  • Metabolic Stability: The exceptional strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] By strategically placing fluorine atoms at metabolically labile positions on the benzoate ring, the metabolic stability of the compound can be substantially improved, leading to a longer half-life and improved pharmacokinetic profile.[5]

dot graph TD { A[Fluorinated Benzoate] --> B{Altered Physicochemical Properties}; A --> C{Enhanced Target Binding}; A --> D{Improved Metabolic Stability}; B --> E[Lower pKa]; B --> F[Modulated Lipophilicity]; C --> G[Increased Potency]; C --> H[Enhanced Selectivity]; D --> I[Longer Half-life]; D --> J[Reduced Toxic Metabolites]; subgraph "Overall Impact" K[Enhanced Biological Activity] end G --> K; H --> K; I --> K; J --> K;

} Figure 1: Logical flow illustrating how fluorination of a benzoate moiety leads to enhanced biological activity.

II. Synthetic Strategies for Fluorinated Benzoates

The synthesis of fluorinated benzoates can be approached through two primary strategies: incorporating fluorinated building blocks or late-stage fluorination of a pre-existing benzoate scaffold. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and the overall complexity of the target molecule.

Protocol 1: Synthesis of 4-Fluorobenzoate Derivatives

This protocol outlines a general procedure for the synthesis of an amide derivative starting from 4-fluorobenzoic acid.

Step 1: Esterification of 4-Fluorobenzoic Acid [6]

  • In a 250 mL round-bottom flask, dissolve 15 g of 4-fluorobenzoic acid in 60 mL of absolute ethanol.

  • Carefully add 7.5 mL of concentrated sulfuric acid to the solution while stirring.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 7-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the mobile phase.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize any unreacted acid by the slow addition of a 10% aqueous solution of sodium carbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-fluorobenzoate. Purify by vacuum distillation if necessary.

Step 2: Hydrazide Formation [6]

  • To the crude ethyl 4-fluorobenzoate, add absolute ethanol and hydrazine hydrate in a 1:4:3 molar ratio.

  • Stir the mixture at room temperature for 12-15 hours.

  • Monitor the formation of the solid product by TLC.

  • Upon completion, add n-hexane to precipitate the product.

  • Filter the resulting needle-like crystals, wash with cold n-hexane, and dry to obtain 4-fluorobenzohydrazide.

Step 3: Amide Coupling [6]

  • In a 250 mL iodine flask, dissolve the desired aniline (0.1 mL for liquid, 0.05 g for solid) in 10 mL of a freshly prepared 10% aqueous solution of sodium carbonate.

  • Slowly add a solution of 4-fluorobenzoyl chloride (prepared separately by reacting 4-fluorobenzoic acid with thionyl chloride) to the aniline solution with vigorous stirring.

  • Continue stirring for 20 minutes until a fine precipitate forms.

  • Filter the precipitate, wash with water, and dry to obtain the desired N-aryl-4-fluorobenzamide.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="4-Fluorobenzoic Acid"]; B [label="Esterification\n(Ethanol, H2SO4, Reflux)"]; C [label="Ethyl 4-Fluorobenzoate"]; D [label="Hydrazinolysis\n(Hydrazine Hydrate, Ethanol)"]; E [label="4-Fluorobenzohydrazide"]; F [label="Amide Coupling\n(Aniline, Base)"]; G [label="N-Aryl-4-fluorobenzamide"]; H [label="Chlorination\n(SOCl2)"]; I [label="4-Fluorobenzoyl Chloride"];

} Figure 2: Synthetic workflow for the preparation of N-aryl-4-fluorobenzamide derivatives.

III. Protocols for Biological Evaluation

Rigorous in vitro evaluation is crucial to determine the efficacy of newly synthesized fluorinated benzoates. The following are standard protocols for assessing cytotoxicity and enzyme inhibition.

Protocol 2: MTT Cytotoxicity Assay

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzoate derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, ATP, and the fluorinated benzoate inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

IV. Case Studies and Structure-Activity Relationships (SAR)

The strategic placement of fluorine on the benzoate ring can have a dramatic impact on biological activity. The following examples illustrate this principle.

Case Study 1: Fluorinated Benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors

In a study developing novel antibacterial agents, a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives were synthesized and evaluated.[7] The structure-activity relationship (SAR) revealed critical insights into the role of fluorine substitution.

CompoundR1R2R3R4MIC (µg/mL) vs. S. aureus
5 FHHH> 64
6 HFHH> 64
17 FHFH> 64
18 ClHFH16
19 ClHClH0.5
Non-fluorinated analog (1) HHHH> 64

Table 1: Minimum Inhibitory Concentration (MIC) of fluorinated and non-fluorinated pyrazole-benzoic acid derivatives against Staphylococcus aureus.[7]

The data clearly demonstrates that simple monofluorination or difluorination of the aniline moiety (compounds 5, 6, and 17) did not confer significant antibacterial activity.[7] However, the combination of a chloro and a fluoro substituent (compound 18) resulted in moderate activity, while the dichloro analog (compound 19) was a potent inhibitor.[7] This suggests a complex interplay between electronic and steric effects, where fluorine alone is insufficient to drive potent inhibition in this scaffold.

Case Study 2: Fluorinated Benzenesulfonamides as Carbonic Anhydrase Inhibitors

A study on substituted tri- and tetrafluorobenzenesulfonamides as carbonic anhydrase (CA) inhibitors demonstrated the profound effect of fluorine substitution on binding affinity and isoform selectivity.[8]

CompoundSubstituent PatternCA II Ki (nM)CA IX Ki (nM)CA XII Ki (nM)
1 2,3,4,5-tetrafluoro12254.5
2 2,3,5,6-tetrafluoro0.81.10.6
3 4-amino-2,3,5,6-tetrafluoro0.50.30.3
Non-fluorinated (sulfanilamide) 4-amino250255.7

Table 2: Inhibition constants (Ki) of fluorinated and non-fluorinated benzenesulfonamides against various carbonic anhydrase isoforms.

This case, although on a benzenesulfonamide scaffold, provides a compelling analogy for the potential of fluorinated benzoates. The highly fluorinated analogs exhibit significantly enhanced potency (lower Ki values) against multiple CA isoforms compared to the non-fluorinated parent compound, sulfanilamide.[8] The tetrafluorinated pattern in compound 2 and the addition of an amino group in compound 3 lead to sub-nanomolar inhibition, highlighting the power of fluorine in optimizing drug-target interactions.[8]

V. Conclusion and Future Perspectives

The use of fluorinated benzoates in medicinal chemistry represents a validated and highly effective strategy for enhancing the biological activity of drug candidates. By judiciously manipulating the electronic properties, lipophilicity, and metabolic stability of a molecule, researchers can achieve significant improvements in potency, selectivity, and pharmacokinetic profiles. The protocols and case studies presented in this guide provide a framework for the rational design, synthesis, and evaluation of novel fluorinated benzoate-based therapeutics. As our understanding of fluorine's nuanced effects on molecular interactions continues to grow, so too will the opportunities to develop next-generation medicines with superior efficacy and safety.

VI. References

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. (2021). International Journal of Molecular Sciences, 22(21), 11681. Retrieved from [Link]

  • Williams, M., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030–4052. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11). Retrieved from [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2018). Molecules, 23(10), 2465. Retrieved from [Link]

  • Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. (2021). International Journal of Molecular Sciences, 22(21), 11681. Retrieved from [Link]

  • Avvaru, B. S., et al. (2016). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem, 11(3), 310–318. Retrieved from [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2019). ChemistryOpen, 8(10), 1276–1284. Retrieved from [Link]

  • Hwang, S. H., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

  • DECIPHERING THE MECHANISTIC BASIS FOR PERFLUOROALKYL-PROTEIN INTERACTIONS. (2023). bioRxiv. Retrieved from [Link]

  • Bhabal, S., et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. Journal of the Serbian Chemical Society, 87(5), 569–581. Retrieved from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Mini-Reviews in Medicinal Chemistry, 15(12), 1013–1026. Retrieved from [Link]

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  • Li, Y., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Nutrients, 14(9), 1931. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents due to its unique substitution pattern which allows for further functionalization in drug design.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, improve yields, and ensure high purity of the final product.

Core Synthesis Workflow: Electrophilic Bromination

The most direct and common route to this compound is the electrophilic aromatic substitution (EAS) of its precursor, Methyl 5-fluoro-2-hydroxybenzoate.[2] The reaction involves the introduction of a bromine atom onto the aromatic ring.

Synthesis_Workflow Start Methyl 5-fluoro-2-hydroxybenzoate (Starting Material) Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Brominating Agent (e.g., Br₂, NBS) + Solvent (e.g., DCM, Acetic Acid) Reagent->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, grounded in the principles of organic chemistry.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield and how can I optimize them?

A1: Low yield is a common problem that can typically be traced back to one of three areas: reaction conditions, reagent stoichiometry, or workup and purification losses.

  • Reaction Conditions (Temperature): The bromination of phenols is highly exothermic.[3] Without proper temperature control, side reactions can occur, leading to a mixture of products and decomposition. It is crucial to maintain a low temperature, typically between 0°C and 10°C, during the addition of the brominating agent.[4][5]

  • Stoichiometry of the Brominating Agent: Phenolic rings are highly activated towards electrophilic substitution.[6] Using a large excess of the brominating agent (like molecular bromine, Br₂) can easily lead to the formation of di-brominated byproducts, consuming your starting material and reducing the yield of the desired mono-brominated product. Use a slight excess, typically 1.05 to 1.1 molar equivalents of the brominating agent, and add it dropwise to maintain control.

  • Inefficient Workup: After the reaction is complete, residual bromine must be quenched to prevent further reactions during extraction. A wash with an aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate is essential.[7][8] Incomplete extraction of the product from the aqueous layer can also lead to significant losses. Ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Issue AreaPotential CauseRecommended Solution
Reaction Control Temperature too high, causing side reactions.Maintain reaction temperature at 0-10°C, especially during bromine addition. Use an ice bath.[4][5]
Stoichiometry Excess brominating agent leading to polybromination.Use 1.05-1.1 molar equivalents of the brominating agent. Add it slowly to the reaction mixture.
Workup/Purification Product loss during extraction or purification.Quench excess bromine with Na₂SO₃. Perform multiple extractions (3x) with the organic solvent. Optimize chromatography conditions.
Q2: I'm observing significant isomeric and di-brominated impurities. How can I improve the regioselectivity of the reaction?

A2: The formation of isomers and poly-brominated products is governed by the powerful directing effects of the substituents on the aromatic ring and the reactivity of the brominating agent.

Understanding the Directing Effects: The starting material, Methyl 5-fluoro-2-hydroxybenzoate, has three substituents, each influencing where the incoming bromine electrophile will add.[9]

  • -OH (Hydroxyl) at C2: A very strong activating group that directs incoming electrophiles to the ortho (C3, C6) and para (C5) positions.[6]

  • -F (Fluoro) at C5: A deactivating group that also directs ortho (C4, C6) and para (C2).[9]

  • -COOCH₃ (Methyl Ester) at C1: A deactivating group that directs meta (C3, C5).

The desired product has bromine at the C4 position. This substitution is directed primarily by the fluorine atom. The strong activating effect of the hydroxyl group can lead to competing substitution at C3 and C6, and di-substitution if not controlled.

Caption: Combined directing effects on the aromatic ring.

Improving Selectivity:

  • Choice of Brominating Agent: Molecular bromine (Br₂) is highly reactive. N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine and often provides better selectivity for mono-bromination, especially with activated rings.[10][11]

  • Solvent Choice: The solvent can influence reaction rates.[12][13] Less polar solvents can sometimes temper the reactivity of the system. Acetic acid is a common choice that can moderate the reaction.[14]

  • Controlled Temperature: As mentioned, lower temperatures (0°C) are critical. This slows down the overall reaction rate, allowing the intrinsic directing effects to favor the desired isomer over less-favored, but still possible, alternatives.[14]

Q3: My reaction is sluggish or fails to go to completion, leaving significant starting material. What should I investigate?

A3: An incomplete reaction points to issues with reagent activity or reaction conditions.

  • Reagent Quality: Ensure your brominating agent is of high quality. Molecular bromine should be stored properly to prevent degradation. NBS can decompose over time; use a freshly opened container or recrystallize if its purity is in doubt.

  • Solvent Purity: The solvent must be anhydrous if using a Lewis acid catalyst (though a catalyst is often not needed for phenols). Water can deactivate the catalyst and interfere with the reaction.

  • Insufficient Activation: While phenols are highly activated, if you are using a very mild brominating agent, a catalytic amount of a weak acid might be necessary to facilitate the generation of the electrophile. However, this should be approached with caution to avoid over-reactivity.

Q4: What is the most effective protocol for purifying the final product?

A4: Purification is critical for isolating this compound from isomers and unreacted starting material. A two-step process of aqueous workup followed by chromatography or recrystallization is standard.

  • Aqueous Workup: After quenching with sodium sulfite, wash the organic layer sequentially with water, a dilute base like saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities, and finally with brine to remove excess water.[15]

  • Column Chromatography: This is the most reliable method for separating isomers. A silica gel column is effective. The ideal eluent system must be determined by Thin Layer Chromatography (TLC), but a gradient of ethyl acetate in heptane or hexane is a good starting point.[15]

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an efficient final step. A mixed solvent system, such as ethyl acetate/hexane, is often effective for obtaining high-purity crystalline material.[16]

Purification TechniqueRecommended Solvents/Mobile PhaseKey Considerations
Column Chromatography Heptane/Ethyl Acetate (e.g., 90:10 to 80:20)Monitor fractions by TLC to isolate the desired product isomer.
Recrystallization Ethyl Acetate / Hexane or Acetone / HexaneDissolve crude product in a minimum of hot ethyl acetate/acetone, then add hexane until turbidity appears. Cool slowly.

Recommended Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Synthesis using Molecular Bromine (Br₂)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq.) in dichloromethane (DCM) or glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Bromine Addition: Prepare a solution of molecular bromine (1.05 eq.) in a small amount of the same solvent. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 10°C.

  • Reaction: Stir the mixture at 0-5°C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into an aqueous solution of sodium sulfite to quench excess bromine. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a heptane/ethyl acetate mixture (e.g., 95:5) as the mobile phase.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in heptane (e.g., starting from 5% ethyl acetate and gradually increasing to 15-20%).

  • Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the final product as a solid.

References

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?[Link]

  • Solubility of Things. Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Synthesis of some bis- and mono-2-hydroxybenzoic acid derivatives and the determination of their acidity constants. [Link]

  • Patil, et al. (2010). Kinetics and Mechanism of the Bromination of Salicylic Acid. Asian Journal of Chemistry. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • BHASVIC. (2022). Aspirin synthesis part 1. [Link]

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  • Google Patents. (n.d.). Process for producing 2-halo-4-bromophenols.
  • RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid. [Link]

  • NIH. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]

  • Google Patents. (n.d.).
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  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). [Link]

  • Bohrium. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • ResearchGate. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. [Link]

  • PubMed. (n.d.). Temperature dependence of chloride, bromide, iodide, thiocyanate and salicylate transport in human red cells. [Link]

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  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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Technical Support Center: Purification of Halogenated Aromatic Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the unique challenges associated with the purification of halogenated aromatic esters. As a Senior Application Scientist, I understand that while these compounds are invaluable in medicinal chemistry and materials science, their purification can often be a significant bottleneck. This guide is structured to provide you with not only troubleshooting solutions but also the underlying scientific principles to empower you to tackle even the most stubborn purification challenges.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries researchers have when working with halogenated aromatic esters.

Q1: Why are halogenated aromatic esters often difficult to purify by standard column chromatography?

A: The purification challenges stem from a combination of factors related to their electronic and steric properties. The presence of halogens, which are deactivating though ortho-, para- directing groups, can influence the polarity of the molecule in subtle ways.[1][2] This can lead to:

  • Similar Polarity to Starting Materials/Byproducts: Halogenated starting materials and the resulting ester products can have very similar polarities, making chromatographic separation difficult. This is especially true for reactions that do not go to completion, resulting in co-elution.[3]

  • Isomer Separation: The synthesis of halogenated aromatic esters can sometimes yield regioisomers (e.g., ortho-, meta-, para- isomers) which often have nearly identical polarities, posing a significant separation challenge for standard silica gel chromatography.[4]

Q2: I'm observing decomposition of my halogenated aromatic ester during purification. What are the likely causes?

A: Halogenated aromatic esters can be susceptible to degradation under certain conditions. The two primary causes are:

  • Thermal Instability: While aromatic systems are generally stable, the combination of the ester functionality and halogen substituents can sometimes lower the decomposition temperature.[5][6][7] Prolonged heating during distillation or on a chromatography column with residual acid or base can catalyze degradation.

  • Dehalogenation: The carbon-halogen bond can be labile under certain conditions.[8][9][10] This can be promoted by:

    • Nucleophiles: Residual strong bases from the reaction can lead to nucleophilic aromatic substitution.

    • Reductive conditions: Certain metal contaminants or reagents can cause reductive dehalogenation, where the halogen is replaced by a hydrogen atom.[8][11]

    • Acidic Conditions: The presence of strong acids, sometimes used as catalysts in esterification, can promote dehalogenation, especially at elevated temperatures.[11]

Q3: Can I use crystallization to purify my halogenated aromatic ester? What are the key considerations?

A: Crystallization is an excellent and often preferred method for purifying these compounds. The presence of halogens can sometimes enhance crystallinity.[12] Key considerations for successful crystallization include:

  • Solvent Selection: The choice of solvent is critical. You need a solvent in which your compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. A solvent/anti-solvent system is often effective.

  • Cooling Rate: A slow cooling rate is crucial for the formation of well-defined crystals. Rapid cooling often leads to the precipitation of amorphous material or the trapping of impurities.

  • Purity of the Crude Material: Crystallization is most effective when the starting material has a relatively high purity (e.g., >90%). Highly impure mixtures may require a preliminary purification step like column chromatography.

Section 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance for overcoming specific purification challenges.

Troubleshooting Guide 1: Poor Separation in Column Chromatography

Issue: My halogenated aromatic ester is co-eluting with a non-polar impurity, likely the unreacted halogenated aromatic starting material.

Underlying Cause: The polarity difference between your product and the impurity is insufficient for effective separation on standard silica gel with a traditional hexane/ethyl acetate solvent system.

Workflow for Optimizing Chromatographic Separation:

start Initial Observation: Poor Separation solvent Solvent System Modification start->solvent gradient Gradient Elution Optimization solvent->gradient If still poor separation success Successful Separation solvent->success Improved separation adsorbent Alternative Adsorbent gradient->adsorbent If still poor separation gradient->success Improved separation hplc Consider Preparative HPLC adsorbent->hplc If still poor separation adsorbent->success Improved separation hplc->success

Caption: Decision workflow for troubleshooting poor chromatographic separation.

Detailed Steps:

  • Solvent System Modification:

    • Principle: Altering the solvent system can change the selectivity of the separation.

    • Protocol:

      • Instead of the standard hexane/ethyl acetate, try a solvent system with a different character. For example, replace hexane with cyclohexane or heptane.

      • Introduce a small amount of a more polar or a chlorinated solvent like dichloromethane (DCM) or chloroform. This can sometimes improve the resolution between aromatic compounds.[3]

      • Consider a ternary solvent system, such as hexane/DCM/ethyl acetate, to fine-tune the polarity.

  • Gradient Elution Optimization:

    • Principle: A shallow gradient can improve the separation of compounds with close Rf values.

    • Protocol:

      • Start with a very low polarity mobile phase (e.g., 100% hexane).

      • Slowly and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) over a larger elution volume.

      • Monitor the elution closely using thin-layer chromatography (TLC) to identify the optimal separation window.

  • Alternative Adsorbents:

    • Principle: Different adsorbents have different surface properties, which can lead to altered selectivity.

    • Protocol:

      • Florisil or Alumina: These can be effective for separating compounds of similar polarity where silica gel fails. Alumina is generally more polar than silica gel.

      • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be a powerful tool. In this case, you would use a polar mobile phase (e.g., methanol/water or acetonitrile/water).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC offers significantly higher resolution than traditional column chromatography.

    • Protocol:

      • Develop an analytical HPLC method first to determine the optimal mobile phase and column.

      • Scale up the separation to a preparative HPLC system. This is particularly useful for separating stubborn isomers.[4]

Troubleshooting Guide 2: Product Degradation During Purification

Issue: I am observing the formation of dehalogenated or other degradation products after purification.

Underlying Cause: Your compound is sensitive to the conditions used during purification.

Strategies to Mitigate Degradation:

Degradation Type Potential Cause Recommended Solution Scientific Rationale
Dehalogenation Residual acid or base on silica gelNeutralize the silica gel by pre-treating it with a dilute solution of triethylamine in the mobile phase.This neutralizes acidic sites on the silica that can promote dehalogenation.
Thermal Degradation High temperatures during solvent removal or distillationUse a rotary evaporator at the lowest possible temperature and pressure. Avoid prolonged heating.Minimizing thermal stress reduces the likelihood of decomposition.[6]
Hydrolysis of Ester Presence of water and acid/baseEnsure all solvents are anhydrous and perform a neutral aqueous workup before purification.Water can hydrolyze the ester, especially in the presence of an acid or base catalyst.

Experimental Protocol: Neutralizing Silica Gel for Column Chromatography

  • Prepare your chosen mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Add triethylamine to the mobile phase to a final concentration of 0.1-0.5% (v/v).

  • Prepare the silica gel slurry using this triethylamine-containing mobile phase.

  • Pack the column as usual with the neutralized slurry.

  • Run the chromatography using the mobile phase containing triethylamine.

Troubleshooting Guide 3: Difficulty in Achieving High Purity by Crystallization

Issue: My halogenated aromatic ester oils out or precipitates as an amorphous solid during crystallization, or the final purity is not satisfactory.

Underlying Cause: The crystallization conditions are not optimal for forming a pure crystalline lattice.

Workflow for Optimizing Crystallization:

start Initial Observation: Poor Crystallization solvent Solvent System Screening start->solvent cooling Controlled Cooling solvent->cooling seeding Seeding cooling->seeding If still poor crystallization success High Purity Crystals cooling->success Improved crystallization recrystallize Recrystallization seeding->recrystallize If impurities persist seeding->success Improved crystallization recrystallize->success

Caption: Decision workflow for optimizing the crystallization process.

Detailed Steps:

  • Systematic Solvent Screening:

    • Principle: Finding the ideal solvent or solvent pair is crucial.

    • Protocol:

      • In small vials, test the solubility of your crude product in a range of solvents (e.g., hexane, toluene, ethanol, isopropanol, ethyl acetate, acetone).

      • Identify solvents in which the compound is sparingly soluble at room temperature but readily soluble when heated.

      • For a solvent/anti-solvent system, find a good solvent and a miscible anti-solvent in which the compound is insoluble.

  • Controlled Cooling:

    • Principle: Slow cooling allows for the gradual and selective growth of crystals, excluding impurities.

    • Protocol:

      • Dissolve your compound in the minimum amount of hot solvent.

      • Allow the solution to cool slowly to room temperature.

      • For further crystallization, place the flask in a refrigerator, and then in a freezer. Avoid placing a hot solution directly into a cold environment.

  • Seeding:

    • Principle: Introducing a small, pure crystal can initiate and guide the crystallization process.

    • Protocol:

      • If you have a small amount of pure product, crush a single crystal into a fine powder.

      • Add a tiny amount of this seed crystal to the cooled, supersaturated solution.

  • Recrystallization:

    • Principle: Repeating the crystallization process can significantly improve purity.

    • Protocol:

      • Collect the crystals from the first crystallization.

      • Redissolve them in a fresh portion of the hot solvent system and repeat the cooling process. This is often necessary to remove occluded impurities.

Section 3: Purity Assessment

Q: How can I confidently assess the purity of my final halogenated aromatic ester?

A: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even isomers, if their signals are resolved.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for identifying and quantifying volatile and non-volatile impurities, respectively.[13][14]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A powerful method for determining the purity of the main component and quantifying impurities.[15]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a solid compound.

Purity Analysis Technique Comparison:

Technique Information Provided Strengths Limitations
NMR Structural confirmation, isomeric purityProvides detailed structural information.May not detect non-protonated impurities.
GC-MS/LC-MS Molecular weight of components, impurity identificationHigh sensitivity, can identify unknown impurities.Requires appropriate volatility or solubility.
HPLC-UV Quantitative purity, number of componentsExcellent for quantification and separating complex mixtures.Requires a chromophore for UV detection.
Melting Point Indication of puritySimple and quick.Not suitable for liquids or amorphous solids.

By understanding the unique chemical nature of halogenated aromatic esters and systematically applying these troubleshooting strategies, you can overcome common purification hurdles and obtain high-purity materials for your research and development endeavors.

References

  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-20. Available from: [Link]

  • Reddit. (2023). Functional groups that enhance crystallinity. r/Chempros. Available from: [Link]

  • Google Patents. (1962). US3064059A - Dehalogenation of halogenated aromatic compounds.
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  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]

  • Google Patents. (n.d.). CA2023862A1 - Purification of halogenated aromatic sulfones or ketones.
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  • PMC. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Available from: [Link]

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  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available from: [Link]

  • MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available from: [Link]

  • YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Halogenated Aromatics: Fate and Microbial Degradation. Available from: [Link]

  • ResearchGate. (2009). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Available from: [Link]

  • PMC. (n.d.). Crystallization-induced dual emission from metal- and heavy atom-free aromatic acids and esters. Available from: [Link]

  • PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. Available from: [Link]

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  • PMC. (n.d.). Ester dance reaction on the aromatic ring. Available from: [Link]

  • ResearchGate. (2024). (PDF) Halogenated Aromatic Compounds. Available from: [Link]

  • ACS Publications. (2023). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Available from: [Link]

  • PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Available from: [Link]

  • ResearchGate. (2008). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. Available from: [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
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  • ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. Available from: [Link]

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  • ResearchGate. (2005). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Available from: [Link]

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  • Google Patents. (n.d.). US3542852A - Process for the preparation of aromatic esters.
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side-product analysis in the synthesis of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic intermediate. We will move beyond simple protocols to explore the causality behind common synthetic challenges, focusing on the identification and mitigation of side-products to ensure the highest purity of your target compound.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds via one of two logical pathways, each with its own set of potential challenges. The choice of route often depends on the availability of starting materials and the scalability of the process.

  • Route A: Late-Stage Bromination: This common approach involves the initial esterification of 5-fluoro-2-hydroxybenzoic acid followed by the regioselective bromination of the resulting ester.

  • Route B: Early-Stage Bromination: In this alternative, 5-fluoro-2-hydroxybenzoic acid is first brominated to 4-bromo-5-fluoro-2-hydroxybenzoic acid, which is then esterified.

cluster_0 Route A: Late-Stage Bromination cluster_1 Route B: Early-Stage Bromination A1 5-Fluoro-2-hydroxybenzoic acid A2 Methyl 5-fluoro-2-hydroxybenzoate A1->A2 Esterification (MeOH, H+) A3 This compound A2->A3 Bromination (e.g., NBS) B1 5-Fluoro-2-hydroxybenzoic acid B2 4-Bromo-5-fluoro-2-hydroxybenzoic acid B1->B2 Bromination B3 This compound B2->B3 Esterification (MeOH, H+)

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting & FAQ - Side-Product Analysis

This section addresses the most common issues encountered during synthesis, focusing on the identification of impurities that may compromise your results.

Q1: My post-reaction analysis (HPLC, LC-MS) shows several unexpected peaks. What are the most likely impurities?

The identity of side-products is intrinsically linked to your chosen synthetic route and reaction conditions. Below is a summary of the most probable impurities.

Potential Side-ProductCommon Name/TypeRoute(s)Likely CauseIdentification Notes
Unreacted Starting Material 4-Bromo-5-fluoro-2-hydroxybenzoic acidBIncomplete esterification.Lower retention time in RP-HPLC; distinct mass.
Unreacted Starting Material Methyl 5-fluoro-2-hydroxybenzoateAIncomplete bromination.Lower mass (lacks Br); distinct retention time.
Regioisomeric Impurity Methyl 3-bromo-5-fluoro-2-hydroxybenzoateANon-selective bromination.Same mass as product; slightly different polarity.
Regioisomeric Impurity Methyl 6-bromo-5-fluoro-2-hydroxybenzoateANon-selective bromination.Same mass as product; may co-elute in some systems.
Over-reaction Product Methyl 4,X-dibromo-5-fluoro-2-hydroxybenzoateA, BExcess brominating agent or prolonged reaction time.Higher mass (contains two Br atoms).
Methylation Impurity Methyl 4-bromo-5-fluoro-2-methoxybenzoateBHarsh esterification conditions (high temp/conc. acid).Higher mass (+14 Da); loss of phenolic -OH.
Q2: My NMR spectrum is complex, suggesting the presence of bromo-regioisomers. How can I distinguish the desired 4-bromo product from other isomers?

This is a critical question, as regioisomers often have similar physical properties, making purification difficult. ¹H NMR spectroscopy is your most powerful tool for unambiguous identification. The key is the coupling patterns of the remaining aromatic protons.

  • Desired Product (4-Bromo): You will observe two aromatic protons. The proton at C6 will be a doublet (d) due to coupling with the fluorine at C5. The proton at C3 will appear as a singlet (s) or a very narrow doublet due to a small long-range coupling.

  • Potential 3-Bromo Isomer: The two aromatic protons at C4 and C6 would both appear as doublets (d), each coupling to the fluorine at C5.

  • Potential 6-Bromo Isomer: The two aromatic protons at C3 and C4 would appear as a doublet of doublets (dd) and a doublet (d), respectively, due to their coupling with each other and the fluorine atom.

Careful analysis of coupling constants (J-values) will confirm the substitution pattern.

Q3: I suspect my esterification reaction (Route B) is producing an O-methylated side-product. How can I confirm this?

O-methylation of the highly activated phenolic hydroxyl group is a known side-reaction in esterifications of hydroxybenzoic acids, especially under forcing conditions[1].

Confirmation Workflow:

  • ¹H NMR: Look for the disappearance of the characteristic broad singlet for the phenolic -OH proton (often >10 ppm). Concurrently, a new singlet corresponding to an -OCH₃ group will appear around 3.9-4.1 ppm, in addition to the ester's methyl singlet (~3.95 ppm).

  • IR Spectroscopy: The broad O-H stretching band (typically 3100-3400 cm⁻¹) will be absent in the O-methylated product.

  • Mass Spectrometry: The O-methylated product will have a molecular weight that is 14 Da higher than the intended carboxylic acid product (CH₂ difference).

To mitigate this, use milder esterification conditions: reduce the concentration of the acid catalyst, lower the reaction temperature, or consider alternative methods like using methyl iodide with a non-nucleophilic base if O-methylation persists.

Q4: What causes the formation of di-brominated impurities and how can I avoid them?

Di-bromination occurs when the aromatic ring, which is highly activated by the hydroxyl group, reacts with a second equivalent of the brominating agent.

Causality & Mitigation:

  • Mechanism: The initial product, this compound, is still an activated ring system and can undergo a second electrophilic aromatic substitution.

  • Mitigation Strategy: The most effective solution is precise stoichiometric control.

    • Use no more than 1.0-1.05 equivalents of your brominating agent (e.g., N-Bromosuccinimide or Bromine).

    • Add the brominating agent slowly and at a controlled temperature (e.g., 0-5 °C) to prevent localized excess concentration.

    • Monitor the reaction closely by TLC or rapid LC-MS analysis to stop it upon consumption of the starting material.

Section 3: Recommended Analytical & Mitigation Protocols

Protocol 1: TLC for In-process Reaction Monitoring (Bromination)

This protocol is designed for rapid assessment of reaction completion and side-product formation.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 20-30% Ethyl Acetate in Heptane/Hexane. Adjust polarity as needed for optimal separation.

  • Visualization:

    • UV Lamp (254 nm): Both starting material and product are UV active.

    • Potassium Permanganate (KMnO₄) stain: The phenolic hydroxyl group on both the starting material and product will typically stain yellow/brown.

  • Procedure:

    • Spot the starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM) on the TLC plate.

    • Develop the plate in the chosen mobile phase.

    • Visualize under UV light. The product should have a lower Rf value than the starting material (Methyl 5-fluoro-2-hydroxybenzoate) due to increased molecular weight and polarity.

    • Note any new spots, which may indicate isomeric or di-brominated byproducts.

Protocol 2: HPLC-UV/MS for Purity Analysis

This method provides quantitative data on the purity of the final product and helps identify impurities by mass.

ParameterRecommended Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.
Flow Rate 0.4 mL/min
UV Detection 254 nm and 280 nm
MS Detection Electrospray Ionization (ESI) in both positive and negative modes.
Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing and addressing common issues during the synthesis.

start Crude product analysis shows impurities check_mass Check MS Data for Unexpected Masses start->check_mass check_isomers Check NMR for Isomeric Impurities start->check_isomers mass_low Mass matches starting material? check_mass->mass_low isomers_present Complex aromatic signals in NMR? check_isomers->isomers_present mass_high Mass matches di-brominated product? mass_low->mass_high No incomplete_rxn Incomplete Reaction: - Increase reaction time - Check reagent quality/activity mass_low->incomplete_rxn Yes mass_other Other unexpected mass? mass_high->mass_other No over_bromination Over-bromination: - Reduce brominating agent stoichiometry - Lower reaction temperature mass_high->over_bromination Yes o_methylation Possible O-methylation or other side reaction: - Use milder conditions - Characterize impurity mass_other->o_methylation Yes regio_issue Regioselectivity Issue: - Optimize bromination solvent/temp - Screen different brominating agents - Improve purification (chromatography) isomers_present->regio_issue Yes

Caption: A logical troubleshooting workflow for impurity analysis.

References

  • PubChem National Center for Biotechnology Information. this compound. PubChem Compound Summary for CID 66887268. [Link][2]

  • Google Patents. Esterification of hydroxybenzoic acids. Describes side reactions such as O-alkylation during the esterification of hydroxybenzoic acids. [1]

  • Gorja, D., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Young Pharmacists, 4(4), 270–281. A general overview of impurity sources in pharmaceutical synthesis. [Link][3]

  • PubChem National Center for Biotechnology Information. Methyl 5-fluoro-2-hydroxybenzoate. PubChem Compound Summary for CID 2783186. Precursor information for Route A. [Link][4]

Sources

Technical Support Center: Optimization of Fischer Esterification for Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer esterification of substituted benzoic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this fundamental yet often troublesome reaction. Here, we move beyond basic protocols to provide in-depth, field-tested insights into troubleshooting and optimizing your esterification reactions, ensuring scientific integrity and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Fischer esterification?

A: The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[1] The mechanism involves a series of reversible protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2] The key event is the acid-catalyzed activation of the carboxylic acid's carbonyl group, making it more electrophilic for attack by the alcohol nucleophile.[1][3]

Q2: Why is a strong acid catalyst essential for this reaction?

A: The carbonyl carbon of a carboxylic acid is not electrophilic enough to be attacked by a neutral nucleophile like an alcohol. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen.[2][4] This protonation creates a resonance-stabilized oxonium ion, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[2][5]

Q3: The reaction is reversible. How does this impact my product yield?

A: The reversibility is the primary challenge in Fischer esterification.[6] The reaction produces ester and water, which exist in equilibrium with the starting carboxylic acid and alcohol.[2][7] If the water byproduct is not removed, the reverse reaction—acid-catalyzed ester hydrolysis—will occur, limiting the final yield of the ester.[2] For many common acid-alcohol pairs, the equilibrium constant (Keq) is relatively small (around 4), meaning a 1:1 molar ratio of reactants will only yield about 67% of the ester at equilibrium.[7]

Q4: What are the most effective strategies to drive the reaction to completion?

A: To overcome the unfavorable equilibrium, Le Châtelier's principle must be applied. There are two primary strategies that can be used independently or in combination[2][3][8]:

  • Use a Large Excess of One Reactant: Typically, the alcohol is used in large excess, often serving as the reaction solvent.[2][4] A significant molar excess (e.g., 10-fold or more) shifts the equilibrium towards the products, dramatically increasing the ester yield.[2][7]

  • Remove Water as it Forms: Actively removing the water byproduct prevents the reverse hydrolysis reaction and pulls the equilibrium towards the ester.[6][9] Common methods include azeotropic distillation using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[6][10][11]

Troubleshooting and Optimization Guides

This section addresses specific, complex issues encountered during the esterification of substituted benzoic acids.

Issue 1: Low or No Ester Conversion

Q: My reaction has run for several hours, but TLC and NMR analysis show a large amount of unreacted benzoic acid. What are the likely causes and how can I fix this?

A: This is the most common problem and usually points to one or more of the following factors:

  • Equilibrium Limitations: As discussed, if you are not actively driving the reaction forward, the yield will be inherently limited.

    • Solution: The most robust solution is to remove water as it forms. Using a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene) is highly effective.[2][12] As the azeotrope distills, it condenses in the Dean-Stark trap; the denser water separates to the bottom while the solvent overflows back into the reaction flask.[2][12] Alternatively, if using the alcohol as a solvent, ensure it is in a very large excess (at least 10-20 equivalents).[7]

  • Presence of Water: Any water present at the start of the reaction will inhibit it.

    • Solution: Ensure all reagents and glassware are scrupulously dry. Use anhydrous alcohol and properly dried glassware. If using a dehydrating agent, such as molecular sieves or anhydrous salts (e.g., CaSO₄), add them at the beginning of the reaction.[9][10]

  • Insufficient Catalyst Activity: The acid catalyst may be insufficient in amount or deactivated.

    • Solution: For typical substrates, 1-5 mol% of a strong acid like H₂SO₄ or TsOH is sufficient.[13] If the reaction is sluggish, a higher catalyst loading may be needed. In microwave-assisted synthesis, where catalyst deactivation can occur, adding the catalyst in intervals has been shown to improve yields.[14][15]

  • Steric Hindrance: Benzoic acids with bulky substituents in the ortho positions (e.g., 2,6-dimethylbenzoic acid) are notoriously difficult to esterify via the Fischer method. The substituents physically block the alcohol's approach to the carbonyl carbon.[15]

    • Solution: For sterically hindered acids, forcing conditions (higher temperatures, longer reaction times) may provide a marginal yield. However, it is often better to switch to an alternative esterification method. The Steglich esterification (using DCC/DMAP) is a common choice for such cases as it proceeds through a different, less sterically sensitive mechanism.[3][16]

G start Low Ester Yield Detected q1 Is the benzoic acid sterically hindered (ortho-substituted)? start->q1 sol1 Consider alternative methods: - Steglich Esterification (DCC/DMAP) - Acyl chloride route q1->sol1 Yes q2 How is equilibrium being shifted? q1->q2 No a1_yes Yes a1_no No check_excess Is alcohol excess >10 eq.? Is alcohol anhydrous? q2->check_excess Excess Alcohol check_removal Is Dean-Stark trap functioning? Is the correct azeotroping solvent used? Are drying agents active? q2->check_removal Water Removal a2_excess Excess Alcohol a2_removal Water Removal q3 Is catalyst loading sufficient (1-5 mol%) and active? check_excess->q3 check_removal->q3 sol3 Increase catalyst loading. Use fresh, anhydrous catalyst. q3->sol3 No final_check Review reaction temperature and time. Increase if necessary. q3->final_check Yes a3_yes Yes a3_no No sol3->final_check

Caption: Troubleshooting Decision Tree for Low Ester Yield.

Issue 2: Reaction Rate and Substituent Effects

Q: How do electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the benzoic acid ring affect the reaction?

A: The electronic nature of the substituents has a direct impact on the electrophilicity of the carbonyl carbon, which is a key factor in the rate-determining step (nucleophilic attack by the alcohol).[17]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃, halides): These groups inductively or resonantly pull electron density away from the carboxylic acid group. This makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more reactive towards the alcohol nucleophile. Generally, EWGs accelerate the rate of Fischer esterification.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃, -NH₂): These groups push electron density into the aromatic ring and towards the carboxylic acid. This increased electron density on the carbonyl carbon makes it less electrophilic and less reactive. Generally, EDGs slow down the rate of Fischer esterification.

It is important to note that while the reaction may be slower with EDGs, it will still proceed to equilibrium. The primary challenge remains overcoming the equilibrium, not the initial reaction rate, unless severe steric hindrance is also present.

Benzoic Acid TypeSubstituent ExampleRelative RateRecommended CatalystKey Optimization Strategy
Electron-Withdrawing 4-Nitrobenzoic AcidFastH₂SO₄ or TsOH (1-3 mol%)Standard conditions (excess alcohol or water removal) are usually sufficient.
Electron-Neutral Benzoic AcidModerateH₂SO₄ or TsOH (2-5 mol%)Robust water removal (e.g., Dean-Stark) is highly recommended for high yield.[13]
Electron-Donating 4-Methoxybenzoic AcidSlowH₂SO₄ or TsOH (3-5 mol%)Longer reaction times or higher temperatures may be required to reach equilibrium.
Sterically Hindered 2,6-Dimethylbenzoic AcidVery Slow / NoneN/A (for Fischer)Switch to alternative methods like Steglich esterification or formation via an acyl chloride.[15][16]
Issue 3: Product Isolation and Purification

Q: I'm observing significant product loss during the aqueous work-up. How can I improve my isolation yield?

A: This is a common issue, especially for esters of lower molecular weight alcohols (e.g., methyl or ethyl benzoate), which have some solubility in water.[7] The work-up typically involves pouring the reaction mixture into water, extracting with an ether, and washing with sodium bicarbonate.[7]

  • Minimize Aqueous Volume: Use the minimum amount of water necessary to dissolve the excess alcohol and acid catalyst.

  • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the ester in the aqueous phase, driving more of it into the organic layer.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of your organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is more efficient at recovering the product.

  • Careful Bicarbonate Wash: When neutralizing the remaining acid with sodium bicarbonate solution, add it slowly and vent the separatory funnel frequently to release the CO₂ gas that is generated. An emulsion can form, trapping your product. If an emulsion occurs, adding brine can help break it.

Standard Protocol: Fischer Esterification of 4-Chlorobenzoic Acid with n-Butanol using a Dean-Stark Apparatus

This protocol provides a robust method for driving the reaction to completion via azeotropic water removal.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Reagent Charging: To the round-bottom flask, add 4-chlorobenzoic acid (1.0 eq), n-butanol (1.5-2.0 eq), and toluene (enough to fill the flask to about half its volume and the Dean-Stark trap).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq).

  • Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. You will observe two phases in the trap: a lower, denser layer of water and an upper layer of toluene.

  • Monitoring: The reaction can be monitored by observing the amount of water collected in the trap. Once the theoretical amount of water has been collected and no more is accumulating, the reaction is complete. This can be confirmed by TLC analysis. Typical reaction times are 3-10 hours.[9][13]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate or diethyl ether.

    • Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2x) to remove unreacted carboxylic acid and the TsOH catalyst.

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude ester can be purified further by vacuum distillation or column chromatography if necessary.

G RCOOH Carboxylic Acid p1 1. Protonation (P) Protonated_RCOOH Protonated Carbonyl (Oxonium Ion) Protonated_RCOOH->RCOOH - H⁺ p2 2. Addition (A) Tetrahedral_Int Tetrahedral Intermediate Tetrahedral_Int->Protonated_RCOOH - R'OH p3 3. Deprotonation (D) Proton_Transfer Proton Transfer Intermediate Proton_Transfer->Tetrahedral_Int + H⁺ p4 4. Protonation (P) Water_Leaving Protonated Ester + H2O Water_Leaving->Proton_Transfer - H⁺ p5 5. Elimination (E) Ester Final Ester Ester->Water_Leaving + H₂O p6 6. Deprotonation (D) p1->Protonated_RCOOH + H⁺ p2->Tetrahedral_Int + R'OH p3->Proton_Transfer - H⁺ p4->Water_Leaving + H⁺ p5->Ester - H₂O

Caption: The reversible six-step mechanism of Fischer Esterification.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Sciencemadness Wiki. (2022, April 6). Esterification. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53–60. [Link]

  • International Journal of Physical Sciences. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]

  • University of Missouri–St. Louis. (n.d.). 22. The Fischer Esterification. [Link]

  • Hamzah, N., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Hamzah, N., Rahim, A., & Pinang, P. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Semantic Scholar. [Link]

  • Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • Brainly. (2024, April 4). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. [Link]

  • Davis, H. L. (2013, April 22). A Simple Dean-Stark Apparatus Explained. YouTube. [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros. [Link]

  • Chegg. (n.d.). Write the stepwise mechanism for the following Fischer esterification reaction of benzoic acid and methanol. [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]

  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Fischer esterification. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Brominated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of brominated phenols as the electrophilic partner. The inherent functionalities of phenols—both as a directing group and a potential site for side reactions—introduce unique challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a brominated phenol shows low to no conversion. What are the most common initial culprits?

Low or no yield is the most frequent issue and can often be traced back to fundamental setup and reagent integrity. Before delving into complex optimization, perform a systematic check of these critical parameters:

  • Inert Atmosphere Integrity: The Pd(0) active catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote the homocoupling of boronic acids.[1][2] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed. A common method is to bubble the inert gas through the solvent for 15-30 minutes before addition.[3]

  • Reagent Quality and Purity:

    • Palladium Catalyst/Ligand: Palladium precatalysts and phosphine ligands can degrade over time. Phosphines are particularly susceptible to oxidation.[3] Use fresh reagents or those that have been stored correctly under an inert atmosphere. The formation of palladium black, a black precipitate of agglomerated palladium nanoparticles, early in the reaction is a visual indicator of catalyst deactivation.[4]

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation.[3] Use a high-purity boronic acid from a reputable supplier. If you suspect degradation, consider using a more stable boronic ester derivative like a pinacol or MIDA ester.[5][6]

    • Base and Solvent: Ensure your base is of high purity and, if the protocol calls for anhydrous conditions, that it is dry. Use high-purity, anhydrous, and degassed solvents, as impurities can poison the catalyst.[4]

Q2: I'm observing significant amounts of my boronic acid being converted back to the corresponding arene (protodeboronation). How can I prevent this side reaction?

Protodeboronation is a major yield-reducing pathway where the C-B bond is cleaved and replaced by a C-H bond.[6] This is especially problematic with electron-deficient or heteroaryl boronic acids.[3][7]

Causality: This reaction is essentially a hydrolysis and is catalyzed by both acid and base.[5][6] The base required for the Suzuki reaction can also promote this undesired pathway.

Solutions:

  • Use Boronic Esters or Trifluoroborates: These derivatives are generally more stable than the corresponding boronic acids.[5] Pinacol boronic esters are a common choice. Potassium aryltrifluoroborates (ArBF₃K) are also highly stable crystalline solids that slowly release the boronic acid under reaction conditions, keeping its concentration low and minimizing side reactions.[6]

  • Minimize Water: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[1] If protodeboronation is severe, consider using anhydrous conditions with a dry base (like ground K₃PO₄) and anhydrous solvents.

  • Choice of Base: Milder bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) can sometimes suppress protodeboronation compared to stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3]

  • "Slow Release" Strategy: Using reagents like MIDA boronates allows for a slow, controlled release of the boronic acid into the reaction, keeping the instantaneous concentration low and disfavoring the decomposition pathway.[6]

}``` Caption: The catalytic cycle and key competing side reactions.

Q3: My mass spec shows a peak for the corresponding phenol (dehalogenation), but my starting bromophenol is consumed. What is happening?

This indicates that dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a significant side reaction. T[8]his pathway competes directly with the desired cross-coupling after the initial oxidative addition step.

Causality: After the palladium catalyst inserts into the carbon-bromine bond, the resulting Ar-Pd(II)-Br intermediate can react with a hydride source in the mixture instead of the boronic acid. Potential hydride sources include amine bases, alcohols (solvents), or even water under certain conditions. T[2]his is followed by reductive elimination to give the dehalogenated arene and H-Pd-Br, which regenerates the catalyst improperly.

Solutions:

  • Re-evaluate Your Base: Some bases are more prone to promoting dehalogenation. If you are using an amine base (e.g., triethylamine), consider switching to an inorganic base like K₂CO₃ or K₃PO₄.

  • Lower the Temperature: High reaction temperatures can accelerate dehalogenation. T[8]ry running the reaction at a lower temperature, which may require a more active catalyst system or a longer reaction time.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the relative rates of reductive elimination versus dehalogenation. S[8]creening different ligands may reveal a system less prone to this side reaction.

  • Solvent Choice: If using an alcohol-based solvent, which can be a hydride source, consider switching to an aprotic solvent like dioxane, THF, or toluene.

[2]#### Q4: How do I select the optimal catalyst and ligand for a sterically hindered or electron-rich bromophenol?

These "challenging" substrates often fail with standard catalysts like Pd(PPh₃)₄ because either the oxidative addition step (for electron-rich systems) or the reductive elimination step (for sterically hindered systems) is slow.

[9][10]Causality:

  • Electron-Rich Phenols: Electron-donating groups on the phenol ring (like methoxy or alkyl groups) increase the electron density at the C-Br bond, making the oxidative addition to the Pd(0) center more difficult. *[9] Sterically Hindered Phenols: Substituents ortho to the bromine atom can sterically block the palladium center from approaching, and can also hinder the final reductive elimination step to form the product.

[11][12]Solution: Use Bulky, Electron-Rich Ligands The solution for both problems is often the use of specialized phosphine ligands, particularly the biaryl phosphines developed by groups like Buchwald and Fu.

[13]| Table 1: Ligand Selection Guide for Challenging Brominated Phenols | | | | :--- | :--- | :--- | | Ligand Class | Key Characteristics | Best For... | | Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) | Very bulky and electron-donating. | General-purpose for difficult couplings. Excellent for sterically hindered and electron-rich aryl bromides. |[11] | Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) | Highly electron-donating, sterically demanding. | Very effective at promoting oxidative addition for unreactive C-Br bonds. C[10]an be sensitive to air. | | N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) | Strong sigma-donors, often more stable than phosphines. | Excellent for activating unreactive aryl halides and providing high catalyst stability. |[14] | Triphenylphosphine (PPh₃) | Standard, less electron-rich, less bulky. | Suitable for simple, unhindered, and electron-neutral or -deficient bromophenols. Often fails with challenging substrates. |

Recommendation: For a new, challenging brominated phenol, a good starting point is a screen of 2-3 Buchwald-type ligands (e.g., XPhos, SPhos) using a reliable precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle).

Q5: Which base is the best choice for my reaction? There are so many options (K₂CO₃, K₃PO₄, Cs₂CO₃, KF).

The base plays a crucial role: it activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step. T[14][15]he optimal base depends on the specific substrates and can significantly impact yield and side reactions.

Causality: The strength and nature of the base influence the rate of boronate formation and can affect the stability of base-sensitive functional groups on your substrates. A stronger base can accelerate the reaction but may also increase the rate of side reactions like protodeboronation.

[7]| Table 2: Common Bases for Suzuki Coupling of Brominated Phenols | | | | | :--- | :--- | :--- | :--- | | Base | Approx. pKa of Conj. Acid | Typical Conditions | Comments | | NaHCO₃ | 10.3 | Aqueous | Very mild. Good for substrates with highly base-sensitive groups. Often too weak for challenging couplings. |[16] | K₂CO₃ | 10.3 | Aqueous or Anhydrous | A common first choice. Good general-purpose base for many systems. |[16] | K₃PO₄ | 12.3 | Aqueous or Anhydrous | Stronger base. Often very effective for difficult couplings, including those with sterically hindered substrates or less reactive bromides. |[7] | Cs₂CO₃ | 10.3 | Aqueous or Anhydrous | Often provides higher yields than K₂CO₃ due to the higher solubility of its boronate salts in organic solvents. | | KF | 3.2 | Aqueous or Anhydrous | A weak base. The fluoride ion has a high affinity for boron, effectively forming the active trifluoroborate species. Can be very effective while minimizing base-catalyzed side reactions. |[17]

Recommendation: Start with K₂CO₃ or K₃PO₄. If the reaction is sluggish or you are dealing with a sterically demanding system, K₃PO₄ is often a superior choice. If base-sensitive groups are present or protodeboronation is an issue, consider screening KF.

Diagram 2: Logical Troubleshooting Workflow for Low Yield Follow this flowchart to systematically diagnose and solve low-yield issues in your Suzuki coupling reaction.

Sources

Technical Support Center: Strategies for Selective Functionalization of Multifunctional Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of selectively functionalizing multifunctional benzoates. The inherent challenge of differentiating between multiple reactive sites on a benzoate scaffold demands a nuanced and strategic approach. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific experimental hurdles you may encounter. The information herein is structured to provide not only solutions but also the underlying chemical principles to empower your research.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, recurring problems encountered during the selective functionalization of multifunctional benzoates, offering systematic approaches to diagnose and resolve them.

Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)

Q: My directed ortho-metalation of a substituted benzoate is yielding a mixture of isomers, or I am observing metalation at an undesired position. What factors control regioselectivity, and how can I improve it?

A: Achieving high regioselectivity in the ortho-lithiation of substituted benzoates is a common challenge that hinges on a hierarchy of directing metalation groups (DMGs) and the precise control of reaction conditions.

Root Cause Analysis & Corrective Actions:

  • Hierarchy of Directing Groups: The carboxylate group itself is a moderately effective DMG.[1][2] However, its directing ability can be either reinforced or overridden by other substituents on the aromatic ring. A well-established hierarchy of DMGs exists, and understanding this is crucial for predicting the site of metalation. For instance, stronger DMGs like amides or carbamates will typically direct lithiation ortho to themselves, even in the presence of a carboxylate.

  • Competition Between DMGs: When multiple DMGs are present, the site of metalation is determined by the stronger directing group.[3] For example, in a molecule containing both a methoxy and a carboxylic acid group, the outcome will depend on their relative positions and the specific base used.[4]

  • Steric Hindrance: Bulky substituents near a potential metalation site can sterically hinder the approach of the organolithium base, leading to metalation at a less hindered, albeit electronically less favorable, position.

  • Base and Solvent Effects: The choice of organolithium reagent and solvent system is critical. The combination of sec-butyllithium (s-BuLi) with tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at low temperatures (e.g., -78 °C to -90 °C) is a standard condition for directed ortho-metalation of unprotected benzoic acids.[2][3] In some cases, a switch to a different base, such as a lithium amide (e.g., lithium tetramethylpiperidide, LTMP), can alter the regioselectivity.[5]

  • Temperature Control: These reactions are highly sensitive to temperature fluctuations. Maintaining a consistently low temperature is essential to prevent side reactions and ensure the kinetic product is favored.

Troubleshooting Workflow:

  • Re-evaluate DMG Hierarchy: Consult literature to confirm the relative directing strengths of the functional groups on your substrate.

  • Optimize Base/Solvent System: If selectivity is poor with s-BuLi/TMEDA, consider screening other bases like n-BuLi or LTMP. The use of a superbase combination like n-BuLi/t-BuOK can sometimes reverse regioselectivity.[4]

  • Strict Temperature Management: Ensure your cooling bath maintains a stable, low temperature throughout the addition of the base and the subsequent electrophilic quench.

  • Consider a Blocking Group Strategy: If an undesired ortho-position is consistently being metalated due to a powerful DMG, consider temporarily protecting that site with a removable blocking group, such as a trimethylsilyl (TMS) group.[6]

Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q: I am attempting a Suzuki-Miyaura coupling with a benzoate-derived aryl halide (or boronic ester), but the yield is consistently low. What are the likely causes and how can I optimize the reaction?

A: Low yields in Suzuki-Miyaura couplings involving benzoate substrates can stem from a variety of factors, including catalyst deactivation, side reactions of the starting materials, and suboptimal reaction conditions.

Root Cause Analysis & Corrective Actions:

  • Catalyst Deactivation: The Pd(0) active catalyst is susceptible to oxidation, which renders it inactive.[7] This is a primary cause of low yields.

  • Protodeboronation: Boronic acids and their esters, especially electron-deficient ones, can undergo protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[7] This is a significant competing side reaction.

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct can reduce the yield of the desired cross-coupled product. This is often promoted by the presence of oxygen.[8]

  • Ester Hydrolysis: The basic conditions typically employed in Suzuki-Miyaura couplings can lead to the hydrolysis of the benzoate ester, especially at elevated temperatures.[9][10]

  • Poor Solubility: Multifunctional aromatic compounds can have poor solubility in common Suzuki coupling solvents, leading to heterogeneous mixtures and inefficient reactions.[10][11]

Troubleshooting Workflow:

  • Ensure Rigorously Inert Conditions: The reaction must be performed under an inert atmosphere (argon or nitrogen).[7] All solvents and liquid reagents should be thoroughly degassed prior to use. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using several freeze-pump-thaw cycles.[8]

  • Optimize the Base: The choice of base is critical. To minimize ester hydrolysis, consider using milder bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide.[7][10] Potassium phosphate (K₃PO₄) is also often a good choice.[12]

  • Screen Catalysts and Ligands: For challenging couplings, especially with sterically hindered substrates or less reactive aryl chlorides, screening different palladium catalysts and phosphine ligands is often necessary. Buchwald's biarylphosphine ligands, for example, are known for their high activity.[12]

  • Solvent Selection: If solubility is an issue, consider solvent systems like 1,4-dioxane/water, toluene/water, or DMF.[7][10] Using a phase-transfer catalyst can sometimes be beneficial in biphasic systems.

  • Protecting Group Strategy: If ester hydrolysis is unavoidable under the required coupling conditions, consider converting the carboxylic acid to a more robust protecting group that can be removed post-coupling.[13][14]

Issue 3: Unwanted Decarboxylation during Functionalization

Q: During my attempted functionalization of a benzoic acid derivative, I am observing significant formation of the decarboxylated product. How can I prevent this side reaction?

A: Decarboxylation is a common side reaction for benzoic acids, particularly when subjected to high temperatures or certain catalytic systems.[15][16]

Root Cause Analysis & Corrective Actions:

  • Thermal Instability: Many functionalization reactions, such as certain cross-coupling reactions, require elevated temperatures, which can promote thermal decarboxylation.[17]

  • Catalyst-Mediated Decarboxylation: Some transition metal catalysts, particularly copper and palladium systems, can actively promote decarboxylation as part of a catalytic cycle (decarboxylative coupling).[15][17][18] If this is not the desired pathway, it becomes a problematic side reaction.

  • Substrate Electronics: The presence of certain substituents on the benzoic acid ring can influence the propensity for decarboxylation. For example, ortho-substituents can sometimes facilitate this process.[16]

Troubleshooting Workflow:

  • Lower Reaction Temperature: The most straightforward approach is to screen for milder reaction conditions. Explore catalysts and reagents that are active at lower temperatures.

  • Protect the Carboxylic Acid: The most reliable way to prevent decarboxylation is to protect the carboxylic acid group as an ester (e.g., methyl, ethyl, or tert-butyl ester).[19][20] Esters are generally much more stable to decarboxylation. The choice of ester will depend on the other functional groups present and the conditions required for its eventual removal.[14]

  • Modify the Catalytic System: If the reaction is a transition-metal-catalyzed process, changing the metal, ligand, or additives can sometimes shut down the decarboxylation pathway. For instance, in some C-N coupling reactions, moving from a copper-based system to a palladium-based one might alter the dominant reaction mechanism.[18][21]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding strategic choices in the selective functionalization of multifunctional benzoates.

Q1: When should I use a protecting group for the carboxylate/ester functionality?

A1: The decision to use a protecting group is a strategic one based on the planned reaction sequence.[13] A protecting group is necessary when the carboxylate or ester is incompatible with the reagents or conditions required for functionalizing another part of the molecule.

  • Strongly Basic or Nucleophilic Reagents: If you are using organolithium reagents for ortho-metalation, the acidic proton of a carboxylic acid must be removed first. While DoM on unprotected benzoic acids is possible, it requires at least two equivalents of base.[2][3] If you plan to use other strong bases or nucleophiles that could react with the ester (e.g., Grignard reagents, lithium aluminum hydride), protection is essential.

  • Harsh Acidic or Basic Hydrolysis Conditions: If a reaction requires conditions that would hydrolyze your benzoate ester, you should either choose a more robust ester or a different protecting group.[14]

  • Oxidizing or Reducing Agents: Some oxidizing or reducing agents may be incompatible with the carboxylate or ester. Assess the compatibility of your chosen reagents with the functionality you wish to preserve.

Q2: How do I choose between different strategies for C-H functionalization of a benzoate ring (e.g., DoM vs. transition-metal-catalyzed C-H activation)?

A2: The choice between directed ortho-metalation and transition-metal-catalyzed C-H activation depends on the desired regioselectivity and the functional group tolerance of the substrate.

  • Directed ortho-Metalation (DoM) : This is the classic and often most reliable method for introducing substituents at the position ortho to a directing group.[6][22] It is particularly effective for introducing a wide range of electrophiles. However, it requires stoichiometric amounts of strong organolithium bases and cryogenic temperatures, which may not be compatible with sensitive functional groups.

  • Transition-Metal-Catalyzed C-H Activation : This rapidly evolving field offers powerful alternatives, often with milder reaction conditions and broader functional group tolerance.[23][24] Palladium, rhodium, and ruthenium catalysts are commonly used.[23][25] A key advantage is the ability to achieve regioselectivities other than ortho. Through the use of specialized directing groups and templates, functionalization at the meta and even para positions can be achieved.[25] The choice of catalyst and directing group is paramount for controlling the site of functionalization.

Q3: My multifunctional benzoate contains multiple halogen atoms. How can I achieve selective cross-coupling at a specific position?

A3: Achieving selective cross-coupling on a polyhalogenated benzoate relies on the differential reactivity of the carbon-halogen bonds.

  • Inherent Reactivity Differences: The reactivity of aryl halides in oxidative addition to a palladium(0) catalyst generally follows the trend: I > Br > OTf >> Cl.[7] You can often achieve selective coupling at the most reactive site (e.g., an aryl iodide) while leaving less reactive sites (e.g., an aryl chloride) untouched by carefully controlling the reaction time, temperature, and using a less active catalyst system.

  • Steric Effects: A halogen in a sterically hindered position will be less reactive towards oxidative addition than a halogen in a more accessible position. This can be exploited to favor coupling at the less hindered site.

  • Electronic Effects: The electronic environment around the halogen can also influence its reactivity, although this is often a secondary effect compared to the identity of the halogen itself.

Q4: What are the best practices for setting up and monitoring these reactions to ensure reproducibility?

A4: Reproducibility in these sensitive reactions requires meticulous attention to detail.

  • Reagent Quality: Always use high-purity, dry solvents and reagents.[7] Phosphine ligands are prone to oxidation and should be stored and handled under an inert atmosphere.[7] Boronic acids can degrade over time; it is best to use fresh or properly stored material.

  • Inert Atmosphere Technique: Proper Schlenk line or glovebox techniques are essential to exclude oxygen and moisture, which can kill catalysts and promote side reactions.[7]

  • Precise Stoichiometry: Carefully measure all reagents, especially the catalyst, ligand, and base. Small variations can have a significant impact on the reaction outcome.

  • Reaction Monitoring: Regularly monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This allows you to determine the optimal reaction time and identify the formation of byproducts. Quenching the reaction at the right time can be crucial for maximizing yield and minimizing side reactions.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Directed ortho-Metalation of a Substituted Benzoic Acid
  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen.

  • Reagent Addition: To the flask, add the substituted benzoic acid (1.0 mmol) and THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of s-BuLi (2.2 mmol) in cyclohexane, followed by TMEDA (2.2 mmol), dropwise via syringe, keeping the internal temperature below -70 °C.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (1.2-1.5 mmol) dropwise, again maintaining a low temperature.

  • Warm-up and Quench: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagrams

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried Schlenk Flask add_reagents Add Benzoic Acid & Anhydrous THF start->add_reagents cool Cool to -78°C add_reagents->cool add_base Slowly Add s-BuLi / TMEDA cool->add_base metalate Stir for 1-2h (Metalation) add_base->metalate add_electrophile Quench with Electrophile (E+) metalate->add_electrophile warm Warm to RT add_electrophile->warm quench Aqueous Quench (NH4Cl) warm->quench extract Extraction & Drying quench->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: Workflow for Directed ortho-Metalation.

suzuki_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Suzuki Coupling cause1 Catalyst Deactivation (Oxygen Exposure) issue->cause1 cause2 Protodeboronation issue->cause2 cause3 Ester Hydrolysis issue->cause3 cause4 Poor Solubility issue->cause4 sol1 Ensure Inert Atmosphere (Degas Solvents) cause1->sol1 sol2 Use Milder Base (e.g., KF, K3PO4) cause2->sol2 cause3->sol2 sol4 Protect Carboxylate (Esterification) cause3->sol4 sol3 Screen Solvents (Dioxane, Toluene, DMF) cause4->sol3

Caption: Troubleshooting Suzuki Coupling Issues.

IV. References

  • Mortier, J., et al. (1994). The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. Journal of the Chemical Society, Perkin Transactions 1, (19), 2773-2779. [Link]

  • Mortier, J., & Vaultier, M. (1996). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. Tetrahedron, 52(24), 8065-8096. [Link]

  • Wang, Y., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24017. [Link]

  • Bennetau, B., et al. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (19), 2765-2771. [Link]

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]

  • Shaikh, A. A., et al. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 14(22), 15647-15671. [Link]

  • Wikipedia. Decarboxylative cross-coupling. Wikipedia. [Link]

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768. [Link]

  • Kumar, A., & Kumar, V. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 9(16), 9109-9132. [Link]

  • Wang, D., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers, 9(10), 2731-2738. [Link]

  • Maji, A., & Maiti, D. (2025). Palladium catalyzed regioselective distal C(sp2)–H functionalization. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

  • Wikipedia. Directed ortho metalation. Wikipedia. [Link]

  • University of Wisconsin-Madison. Protecting Groups. Chem 641 Course Materials. [Link]

  • Collins, K. D., & Glorius, F. (2013). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. ACS Catalysis, 3(10), 2353–2357. [Link]

  • University of Illinois Urbana-Champaign. Directed (ortho) Metallation. Chemistry 536 Course Notes. [Link]

  • Ibiricu, M. A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2487. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. [Link]

  • Walker, S. E., et al. (2014). Palladium-catalyzed direct CH functionalization of benzoquinone. Angewandte Chemie International Edition, 53(50), 13876-13879. [Link]

  • Shang, M., & Sun, S.-Z. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(17), 7261–7267. [Link]

  • Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Journal of Medical Genetics and Clinical Biology, 1(7). [Link]

  • Request PDF. (2025). Introduction to Selective Functionalization of C-H Bonds. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2020). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules, 25(16), 3737. [Link]

  • SSERC Chemistry. (2021). The Hydrolysis of Ethyl Benzoate. YouTube. [Link]

  • Mortier, J. Directed Ortho Metalation. Unblog.fr. [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]

  • Armstrong, D., et al. (2021). Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(23), 8107-8113. [Link]

  • Al-Zoubi, R. M., et al. (2020). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 120(24), 13423-13483. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Miles, W. H., et al. (2012). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Journal of Chemical Education, 89(9), 1179-1181. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2025). Responsive Supramolecular Sensors Based on Pillar[7]arene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion and DNA Recognition. ACS Omega. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chlorinated phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective phenol chlorination. Chlorinated phenols are vital precursors and intermediates in the manufacturing of products ranging from antiseptics and herbicides to dyes and fungicides[1]. However, achieving high yields and, more critically, controlling the regioselectivity of the chlorination reaction presents significant synthetic challenges.

This document moves beyond standard protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. We will explore the causality behind experimental choices to empower you to overcome common hurdles and achieve your synthetic goals efficiently and selectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of catalyst strategy in phenol chlorination.

Q1: What are the primary classes of catalysts for achieving selective phenol chlorination?

The choice of catalyst is the most critical factor in determining the outcome of a phenol chlorination reaction. The main categories are:

  • Sulphur-Containing Catalysts with Lewis Acids: This is a highly effective and commercially relevant system, particularly for achieving high para-selectivity. It typically involves using sulphuryl chloride (SO₂Cl₂) as the chlorinating agent in conjunction with a sulphur-based catalyst and a Lewis acid activator like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)[1][2][3]. The catalysts can range from simple dialkyl sulphides and dithiaalkanes to more advanced and reusable poly(alkylene sulphide)s[1][3][4].

  • Thiourea-Based Organocatalysts: These catalysts are exceptional for controlling regioselectivity, capable of favoring either ortho or para isomers depending on their structure, often when using N-chlorosuccinimide (NCS) as the chlorine source[5][6][7]. For instance, Nagasawa's bis-thiourea catalyst can overcome the natural para-preference to yield ortho-chlorinated phenols[6][7][8].

  • Lewis-Basic Organocatalysts: Selenoether catalysts have emerged as highly efficient options for promoting ortho-selective chlorination, achieving excellent selectivity with catalyst loadings as low as 1%[9].

  • Transition Metal Catalysts: Palladium-based catalysts can facilitate C-H activation for directed chlorination, offering a different mechanistic pathway[10]. Additionally, systems like manganous sulfate (MnSO₄) have been used for oxychlorination, where hydrogen chloride is the chlorine source and hydrogen peroxide is the oxidant[11].

Q2: How can I precisely control the ortho vs. para regioselectivity?

Controlling regioselectivity is the central challenge. The innate electronic preference of the phenol ring favors electrophilic substitution at the para and ortho positions, usually with a preference for para[5]. The catalyst's role is to augment or override this preference.

  • To achieve high para-selectivity (>95%): The combination of sulphuryl chloride, a Lewis acid (AlCl₃), and a poly(alkylene sulphide) catalyst is the state-of-the-art method[2][3][4]. The length of the alkyl spacer groups in the polymer is a key parameter that must be optimized for the specific phenol substrate. For example, longer spacers are particularly effective for m-cresol and m-xylenol, while shorter spacers are better for phenol and o-cresol[3][4]. A phosphine sulfide catalyst derived from BINAP has also been shown to strongly enhance the innate para-preference[6][7].

  • To achieve high ortho-selectivity: This requires overcoming the substrate's natural tendency. Nagasawa's bis-thiourea catalyst is a well-established method for directing chlorination to the ortho position with high fidelity[6][8]. More recently, Lewis basic selenoether organocatalysts have demonstrated comparable or even superior performance in promoting ortho-chlorination[9].

Q3: What is the specific role of the Lewis acid (e.g., AlCl₃) in sulphur-catalyzed systems?

In systems using sulphuryl chloride and a sulphur-containing catalyst (like a dialkyl sulphide or polymer), the Lewis acid is not merely an additive but a crucial activator [1][2][3]. The reaction mechanism involves the formation of a chlorosulphonium species from the interaction between the sulphur catalyst and SO₂Cl₂. The Lewis acid coordinates to this intermediate, increasing the electrophilicity of the chlorine atom and facilitating its transfer to the phenol ring. This activation is essential for the high efficiency and selectivity of the catalytic cycle.

Q4: My reaction is producing a mixture of mono-, di-, and trichlorinated phenols. How do I improve selectivity for a single product?

This issue stems from the fact that the initial monochlorinated product is often more reactive than the starting phenol, leading to subsequent chlorinations[12][13]. To favor the desired product:

  • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the phenol. Use of a slight excess of phenol can help minimize over-chlorination.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress closely using techniques like GC or TLC. Stop the reaction as soon as the desired product concentration is maximized. Lowering the temperature can often slow down the second and third chlorination steps more than the first, improving selectivity.

  • Leverage a Highly Selective Catalyst: A robust catalyst system that is highly regioselective can also help prevent the formation of undesired polychlorinated isomers by directing the chlorination so effectively that the desired product forms rapidly before significant over-reaction can occur.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during synthesis.

Problem Encountered Potential Cause Recommended Action & Scientific Rationale
Low or No Product Yield 1. Inactive Chlorinating Agent: Sulphuryl chloride (SO₂Cl₂) can decompose over time.Use freshly distilled sulphuryl chloride for best results[3]. Ensure it has been stored under anhydrous conditions.
2. Catalyst Deactivation: The catalyst (especially Lewis acids) may be poisoned by moisture. Heterogeneous catalysts can lose activity due to surface fouling.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., N₂ or Ar). For heterogeneous catalysts, consider regeneration protocols or analysis (e.g., TGA, elemental analysis) to check for fouling or leaching.
3. Suboptimal Temperature: The reaction may have a specific activation energy barrier.Systematically screen a range of temperatures. For many sulphur-catalyzed reactions, temperatures between 20-50°C are effective[3]. Note that kinetics are highly pH-dependent in aqueous systems[12][14].
Poor Regioselectivity (ortho/para mixture) 1. Incorrect Catalyst Choice: The catalyst is not suited for the desired isomer.This is the most common cause. For high para selectivity, use a poly(alkylene sulphide)/AlCl₃ system[4]. For high ortho selectivity, use a bis-thiourea or selenoether catalyst with NCS[6][9].
2. Insufficient Catalyst Loading: The catalytic effect is not pronounced enough to override the background, uncatalyzed reaction.Perform a catalyst loading study to find the optimal concentration. Preliminary tests often reveal a threshold amount needed to exert significant control on selectivity[3].
3. Incorrect Solvent or pH: The reaction environment can influence the transition state, affecting selectivity.Most sulphur-catalyzed reactions with SO₂Cl₂ perform well solvent-free unless the phenol is a solid[2]. In aqueous chlorinations, pH is critical as it controls the concentration of the highly reactive phenolate ion[13][14]. Maximum reaction rates are often observed in the neutral or slightly alkaline pH range[12].
Formation of Unidentified Byproducts 1. Over-chlorination: As discussed, this leads to di- and trichlorophenols[13][15].Reduce the equivalents of the chlorinating agent and shorten the reaction time. Analyze aliquots over time to find the optimal endpoint.
2. Ring Cleavage/Oxidation: Under harsh conditions (e.g., large excess of chlorinating agent, high temperature), the aromatic ring can be opened, leading to products like chlorinated ketones or dicarbonyls[14][15].Use milder conditions. Reduce the temperature and the amount of chlorinating agent. Ensure the reaction is not exposed to strong light, which can initiate radical pathways.
Difficulty in Catalyst Recovery and Reuse 1. Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture.Consider switching to a heterogeneous analogue. For example, sulphur-containing catalysts can be grafted onto a Merrifield resin, allowing for simple filtration and reuse[1].
2. Leaching of Heterogeneous Catalyst: The active species may be dissolving from the solid support into the reaction medium.After filtration, analyze the liquid phase for traces of the catalyst (e.g., via ICP-MS for metal catalysts). If leaching is confirmed, a stronger anchoring method or a different support material may be necessary.
Visualizing the Process: Workflow and Mechanism

To aid in experimental design, the following diagrams illustrate a logical workflow for catalyst selection and a simplified reaction pathway.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Define Synthetic Goal regio Desired Regioselectivity? start->regio para_cat Select Para-Directing Catalyst: - Poly(alkylene sulfide)/AlCl₃ - Phosphine Sulfide (BINAP) regio->para_cat  Para ortho_cat Select Ortho-Directing Catalyst: - Bis-thiourea (Nagasawa's) - Selenoether Catalyst regio->ortho_cat  Ortho reagent Select Chlorinating Agent para_cat->reagent Typically SO₂Cl₂ ortho_cat->reagent Typically NCS optimize Optimize Reaction Conditions: 1. Catalyst Loading 2. Temperature 3. Reaction Time 4. Solvent (if any) reagent->optimize analyze Analyze Product Mixture (GC-MS, NMR) optimize->analyze outcome Goal Achieved? analyze->outcome outcome->optimize No, Re-optimize finish Purification outcome->finish Yes

Caption: Catalyst selection and optimization workflow.

G RSR Sulphur Catalyst (e.g., R-S-R) Intermediate Activated Complex [R₂S-Cl]⁺[AlCl₃(SO₂)]⁻ RSR->Intermediate SO2Cl2 SO₂Cl₂ SO2Cl2->Intermediate AlCl3 AlCl₃ (Activator) AlCl3->Intermediate Activates Phenol Phenol Product Para-Chlorophenol Phenol->Product Electrophilic Attack Intermediate->Product Byproduct Catalyst Regenerated + SO₂ + HCl + AlCl₃ Product->Byproduct

Sources

Technical Support Center: Managing Acidic Byproducts in Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing acidic byproducts in esterification reactions. This resource offers in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work, ensuring the integrity and purity of your final ester products.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts behind the generation and management of acidic byproducts in esterification.

Q1: What are the primary sources of acidic byproducts in a typical esterification reaction?

A1: In esterification reactions, acidic byproducts primarily originate from three sources:

  • Unreacted Carboxylic Acid: Esterification is often an equilibrium-driven process. Consequently, some of the carboxylic acid starting material may remain unreacted in the final mixture.[1][2]

  • Homogeneous Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are frequently used as catalysts to increase the reaction rate.[3][4] Since catalysts are not consumed, they remain in the reaction mixture as a significant acidic impurity.[1][5]

  • Byproducts from Reagents: Certain esterification methods generate acidic byproducts inherently. For example, using an acyl chloride and an alcohol produces stoichiometric amounts of hydrogen chloride (HCl)[6], while using an acid anhydride yields a carboxylic acid as a byproduct.[6][7]

Q2: Why is the complete removal of these acidic components so critical for my final product?

A2: The removal of residual acid is crucial for several reasons that directly impact product quality, stability, and downstream applications:

  • Preventing Product Degradation: The presence of acid and water can drive the reverse reaction, ester hydrolysis, which breaks down the desired ester product and reduces the overall yield.[7][8][9][10]

  • Ensuring Product Purity: For applications in pharmaceuticals and fine chemicals, residual acids constitute impurities that can affect the product's efficacy, safety, and regulatory compliance.

  • Avoiding Corrosion and Incompatibility: Acidic residues can be corrosive to storage vessels and may interfere with subsequent chemical steps or formulations.[5]

  • Controlling Product Properties: The presence of acids can alter the final product's physical and chemical properties, such as its odor, color, and stability over time.

Q3: How exactly do acidic byproducts influence the reaction equilibrium in Fischer esterification?

A3: The Fischer esterification is a classic example of a reversible reaction where a carboxylic acid and an alcohol form an ester and water.[1][9]

R-COOH + R'-OH ⇌ R-COO-R' + H₂O

According to Le Chatelier's principle, the accumulation of products (ester and water) will shift the equilibrium back towards the reactants.[2][9] The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and accelerating the forward reaction.[2][4] However, the water produced can participate in the reverse reaction (acid-catalyzed hydrolysis). Therefore, while the acid catalyst is necessary to reach equilibrium faster, its presence, along with the water byproduct, maintains the reversibility of the reaction.[10][11] Effective management involves not only neutralizing the catalyst at the end but also often removing water during the reaction to drive it to completion.[8][12]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This guide provides solutions to specific problems that may arise during the workup and purification stages of your esterification experiment.

Issue 1: Low Yield - Suspected Product Hydrolysis During Workup

  • Q: My reaction seems to proceed well, but my isolated yield is consistently low. I suspect the ester is hydrolyzing during the aqueous workup. What causes this and how can I prevent it?

    • Causality: This is a classic problem stemming from the reversible nature of esterification.[10] During the workup, if the strong acid catalyst is not neutralized promptly, it can catalyze the hydrolysis of the newly formed ester, especially in the presence of excess water. This pushes the equilibrium back to the starting materials, effectively reducing your yield.[13]

    • Solution: The key is to neutralize the acid catalyst and any unreacted carboxylic acid efficiently and gently. The standard method is to wash the reaction mixture with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is often the reagent of choice.[1][14][15] It is strong enough to neutralize the acid catalyst and unreacted carboxylic acid but generally mild enough to avoid significant saponification (base-catalyzed hydrolysis) of the ester product.

Issue 2: Persistent Emulsion Formation During Basic Wash

  • Q: When I wash my reaction mixture with sodium bicarbonate solution, I get a thick, stable emulsion in my separatory funnel that refuses to separate. What is happening and how can I resolve this?

    • Causality: Emulsions form when the organic and aqueous layers have difficulty separating, often due to the formation of soap-like molecules (salts of carboxylic acids) that act as surfactants. This is particularly common if you have long-chain carboxylic acids in your reaction mixture. Vigorous shaking of the separatory funnel exacerbates the problem.

    • Solution:

      • Prevention: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

      • Breaking the Emulsion: If an emulsion has already formed, you can add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion and forces a cleaner separation of the layers.[16] In stubborn cases, allowing the mixture to stand for an extended period or gentle warming can also be effective.

Issue 3: Incomplete Neutralization - Final Product is Still Acidic

  • Q: After performing a basic wash, my isolated organic product still tests acidic (e.g., on wet pH paper). Why did the wash fail and how do I ensure complete neutralization?

    • Causality: This usually indicates that the amount of base used was insufficient to neutralize all the acidic components, or the mixing was not thorough enough for the reaction to complete.

    • Solution: Perform multiple washes with the basic solution. After the first wash (which may involve significant CO₂ evolution from neutralizing the bulk of the acid), perform a second or even third wash.[15][16] To validate the process, test the pH of the aqueous layer after the final wash. It should be neutral or slightly basic. If it is still acidic, another wash is required.

Issue 4: Product Degradation - Risk of Saponification

  • Q: I am working with a base-sensitive ester. I'm concerned that using a base for neutralization will hydrolyze my product (saponification). How can I mitigate this risk?

    • Causality: Saponification is the base-catalyzed hydrolysis of an ester, which is an irreversible process that forms a carboxylate salt and an alcohol.[10] Using strong bases like sodium hydroxide (NaOH) significantly increases this risk, especially at elevated temperatures.

    • Solution:

      • Use a Weak Base: Always opt for a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) over strong bases like NaOH.[1][17]

      • Control Temperature: Perform the neutralization and extraction steps at room temperature or below. If the neutralization is highly exothermic, cool the reaction mixture in an ice bath before adding the basic solution.[18]

      • Minimize Contact Time: Do not let the organic layer remain in contact with the basic solution for longer than necessary. Separate the layers promptly after mixing.

Section 3: Protocols & Methodologies

This section provides standardized procedures for the effective management of acidic byproducts.

Protocol 1: Standard Aqueous Workup for Fischer Esterification

This protocol details the essential steps for neutralizing and isolating an ester product following an acid-catalyzed reaction.

  • Cool the Reaction Mixture: Once the reaction is complete, allow the mixture to cool to room temperature. If the reaction was run at a high temperature, it is advisable to use an ice-water bath for cooling.

  • Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to ensure the ester product is fully dissolved in the organic phase and to reduce its viscosity.[14][15]

  • Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • Perform First Basic Wash: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate carbon dioxide (CO₂) gas, causing pressure to build. Swirl the funnel gently at first without the stopper. Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure.[16]

  • Extract and Separate: Close the stopcock and gently invert the funnel several times to mix the layers. Vent frequently. Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Perform Subsequent Washes: Repeat the wash with fresh NaHCO₃ solution (Step 5) until no more gas evolution is observed.

  • Confirm Neutrality: Perform a final wash and test the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash with Brine: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break any minor emulsions. Separate and discard the aqueous layer.

  • Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14][15] Swirl the flask and let it stand until the solution is clear.

  • Isolate the Product: Decant or filter the dried organic solution away from the drying agent. The solvent can then be removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude ester.[15] Further purification, such as distillation or chromatography, may be required.[1][19]

Diagram 1: Workflow for Standard Aqueous Workup

This diagram illustrates the logical flow of the protocol described above.

G A Cool Reaction Mixture to RT B Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C Transfer to Separatory Funnel B->C D Slowly Add sat. NaHCO₃(aq) C->D E Vent CO₂ Pressure Frequently D->E F Gently Mix & Separate Layers E->F G Repeat Wash Until Neutral? F->G G->F No H Wash with Brine G->H Yes I Dry Organic Layer (e.g., Na₂SO₄) H->I J Filter and Remove Solvent I->J K Crude Ester Product J->K

Caption: Standard workflow for ester neutralization and isolation.

Protocol 2: Quantification of Residual Acidity via Titration

For applications requiring stringent purity, quantifying the total residual acid can be achieved via a simple acid-base titration.[20]

  • Sample Preparation: Accurately weigh a sample of the purified ester (e.g., 1-2 g) into an Erlenmeyer flask. Dissolve it in a suitable neutral solvent (e.g., a 1:1 mixture of ethanol and water).

  • Add Indicator: Add 2-3 drops of a suitable pH indicator, such as phenolphthalein.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.01 M NaOH) until the indicator endpoint is reached (a faint, persistent pink color for phenolphthalein).

  • Calculation: Record the volume of NaOH solution used. The amount of residual acid (often expressed as an "acid number") can be calculated. This provides a quantitative measure of product purity.[20]

Table 1: Comparison of Common Neutralizing Agents
ReagentFormulaBasicity (pKb)ProsCons
Sodium Bicarbonate NaHCO₃7.6Mild, low risk of saponification. CO₂ evolution is a good visual indicator of neutralization.Can cause significant pressure buildup. May require multiple washes.
Sodium Carbonate Na₂CO₃3.7Stronger than bicarbonate, more efficient neutralization.Higher risk of saponification than NaHCO₃. Also produces CO₂.
Potassium Carbonate K₂CO₃3.7Similar to sodium carbonate; its salts are sometimes more soluble.Higher risk of saponification.
Sodium Hydroxide NaOH-0.98Very strong, rapid neutralization.High risk of causing ester hydrolysis (saponification).[10] Highly exothermic reaction.
Section 4: Advanced Strategies & Decision Making

For sensitive substrates or large-scale operations, alternative methods may be more suitable.

Q: Are there effective non-aqueous methods for removing acid catalysts?

A: Yes, several strategies avoid aqueous workups, which can be beneficial for water-sensitive compounds or to simplify processing.

  • Solid-Supported Bases: Using a basic resin or solid like potassium carbonate and then filtering is a common method. The product is simply filtered away from the neutralized salts and the solid base.

  • Heterogeneous Catalysts: Employing a solid acid catalyst (e.g., an acidic ion-exchange resin, zeolite) allows for the catalyst to be removed by simple filtration at the end of the reaction, often eliminating the need for a neutralization wash entirely.[21][22]

  • Distillation: If the desired ester is sufficiently volatile and the acid catalyst is not, direct distillation of the product from the reaction mixture can be an effective purification method.[1][23]

Diagram 2: Decision Tree for Workup Strategy

This diagram helps in selecting an appropriate method for managing acidic byproducts based on reaction characteristics.

G A Reaction Complete? C Catalyst is Solid/Heterogeneous? A->C No, Continue Reaction O1 Proceed to Workup A->O1 Yes B Product Water-Sensitive? D Product Base-Sensitive? B->D No O2 Consider Non-Aqueous Workup (e.g., Solid Base, Distillation) B->O2 Yes C->B No O3 Filter Off Catalyst C->O3 Yes O4 Use Mild Base (NaHCO₃) Workup at Low Temp D->O4 Yes O5 Standard Aqueous Workup D->O5 No O1->C

Caption: Decision-making guide for selecting a purification strategy.

References
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Khan Academy. (2021). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Filo. (n.d.). What are possible sources of error in an esterification lab? Retrieved from [Link]

  • Google Patents. (1973). US3717672A - Neutralization process for ester materials.
  • Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ResearchGate. (2021). Work up of ester?. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • University of California, Davis. (n.d.). Fischer Esterification. Retrieved from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Quora. (2023). What is the chemistry behind neutralisation, hydrolysis, and esterification reactions?. Retrieved from [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Can someone advise on esterification of carboxylic acid with ethanol in presence of con sulphuric acid?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]

  • Boston Apothecary. (2019). Advanced Acid And Ester Titration Basics. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate and Other Halogenated Benzoates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, halogenated organic compounds play a pivotal role. The strategic incorporation of halogen atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Among these, halogenated benzoates are a class of compounds that have garnered significant attention as versatile intermediates and pharmacophores in the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive comparative analysis of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate against other structurally related halogenated benzoates. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their synthetic and therapeutic endeavors.

The unique substitution pattern of this compound, featuring both bromine and fluorine atoms on the benzene ring, presents an intriguing case for study. This guide will delve into its physicochemical characteristics, reactivity, and potential biological activities, juxtaposed with other mono- and di-halogenated benzoates. By understanding the subtle yet significant effects of different halogen substitutions, we can better rationalize structure-activity relationships (SAR) and guide the design of more potent and selective drug candidates.

Physicochemical Properties: A Comparative Overview

The electronic and steric properties of halogen substituents directly impact the overall molecular characteristics of the benzoate scaffold. The table below summarizes key physicochemical parameters for this compound and a selection of other halogenated benzoates. These parameters are crucial in predicting a compound's behavior in both chemical reactions and biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C₈H₆BrFO₃249.03303.6 ± 42.01.703 ± 0.06
Methyl 4-bromo-2-hydroxybenzoateC₈H₇BrO₃231.04284.71.627
Methyl 5-fluoro-2-hydroxybenzoateC₈H₇FO₃170.14--
Methyl 2-bromobenzoateC₈H₇BrO₂215.042521.532
Methyl 2-fluorobenzoateC₈H₇FO₂154.14109-110 (at 35 mmHg)1.21

Data compiled from various sources.[3][4][5][6][7]

The presence of both a bromine and a fluorine atom in this compound significantly increases its molecular weight and density compared to its mono-halogenated counterparts. The high boiling point suggests strong intermolecular interactions, which can be attributed to hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the carbon-halogen and carbonyl bonds.

Understanding the Electronic Effects of Halogen Substitution

The nature and position of the halogen substituent on the benzene ring exert a profound influence on the electron density distribution within the molecule. This, in turn, affects the acidity of the hydroxyl group and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions.

G cluster_inductive Inductive Effect (-I) cluster_mesomeric Mesomeric Effect (+M) F Fluorine Cl Chlorine F->Cl Decreasing Electronegativity Br Bromine Cl->Br Decreasing Electronegativity I Iodine Br->I Decreasing Electronegativity F_M Fluorine Cl_M Chlorine Cl_M->F_M Increasing Lone Pair Donation Br_M Bromine Br_M->Cl_M Increasing Lone Pair Donation I_M Iodine I_M->Br_M Increasing Lone Pair Donation Reactivity Overall Reactivity Inductive Inductive Effect (-I) Inductive->Reactivity Mesomeric Mesomeric Effect (+M) Mesomeric->Reactivity

Caption: Interplay of inductive and mesomeric effects of halogens on aromatic reactivity.

Generally, halogens are deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I). However, they are ortho-, para-directing because of their electron-donating mesomeric effect (+M) from the lone pairs. The balance between these two opposing effects determines the overall reactivity. In the case of this compound, the cumulative electron-withdrawing effect of both bromine and fluorine, in addition to the hydroxyl and carboxyl groups, renders the aromatic ring relatively electron-deficient.

Comparative Reactivity and Synthetic Utility

Halogenated benzoates are valuable intermediates in organic synthesis, primarily due to their utility in cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. The specific halogen atom(s) present on the ring dictates the preferred reaction pathways.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for C-C and C-heteroatom bond formation. The reactivity of the aryl halide in these reactions generally follows the order: I > Br > Cl >> F.

  • This compound: The bromine atom at the 4-position is the primary site for oxidative addition to the palladium catalyst, making it an excellent substrate for cross-coupling reactions. The fluorine atom is generally unreactive under these conditions, allowing for selective functionalization at the C-Br bond.

  • Other Brominated Benzoates (e.g., Methyl 4-bromo-2-hydroxybenzoate): These compounds are also highly effective in cross-coupling reactions at the bromine-substituted position.

  • Fluorinated Benzoates (e.g., Methyl 5-fluoro-2-hydroxybenzoate): The C-F bond is typically very strong and unreactive in standard palladium-catalyzed cross-coupling reactions, often requiring specialized catalysts or conditions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are favored when the aromatic ring is substituted with strong electron-withdrawing groups. The reactivity of halogens as leaving groups in SNAr reactions follows the order: F > Cl > Br > I.

  • This compound: The presence of the electron-withdrawing fluorine and carboxyl groups can activate the ring for SNAr, although the bromine is a less effective leaving group than fluorine.

  • Fluorinated Benzoates: The fluorine atom can act as a good leaving group in SNAr reactions, particularly when activated by other electron-withdrawing substituents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene/Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

G Reactants This compound + Arylboronic acid Reaction Suzuki-Miyaura Coupling (90 °C) Reactants->Reaction Catalyst_System Pd(OAc)₂ / PPh₃ K₂CO₃ (Base) Catalyst_System->Reaction Solvent Toluene/Water Solvent->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Biological Activity: A Comparative Perspective

The introduction of halogens into a benzoate structure can significantly modulate its biological activity.[8][9][10][11] Halogenation can enhance binding to target proteins, improve membrane permeability, and alter metabolic pathways.

  • Antimicrobial and Antifungal Activity: Halogenated compounds, including benzoates, have shown promising antimicrobial and antifungal properties.[1] The lipophilicity conferred by halogens can facilitate passage through microbial cell membranes. Studies have indicated that brominated and chlorinated benzoates can exhibit potent activity against various fungal and bacterial strains.[1]

  • Enzyme Inhibition: Halogenated benzoates can act as inhibitors of various enzymes. For instance, they have been investigated as inhibitors of para-hydroxybenzoate hydroxylase.[12] The specific halogen and its position on the ring are critical for determining the inhibitory potency and selectivity.

  • Plant Defense Induction: Interestingly, certain halogenated salicylates (hydroxybenzoates) have been shown to induce systemic acquired resistance (SAR) in plants, a form of broad-spectrum disease resistance.[13] Studies have indicated that halogenation at the 3- and/or 5-positions can enhance this activity compared to salicylic acid itself.[13] While this compound has a different substitution pattern, this highlights the potential for halogenated benzoates in agrochemical research.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates a conceptual framework for considering the impact of halogen substitution on biological activity.

G Halogen_Properties Halogen Properties (Size, Electronegativity, Lipophilicity) Physicochemical_Properties Molecular Physicochemical Properties (pKa, LogP, Polarity) Halogen_Properties->Physicochemical_Properties Substitution_Position Substitution Position (Ortho, Meta, Para) Substitution_Position->Physicochemical_Properties Pharmacokinetics Pharmacokinetics (ADME) Physicochemical_Properties->Pharmacokinetics Pharmacodynamics Pharmacodynamics (Target Binding) Physicochemical_Properties->Pharmacodynamics Biological_Activity Overall Biological Activity Pharmacokinetics->Biological_Activity Pharmacodynamics->Biological_Activity

Caption: Key factors influencing the biological activity of halogenated benzoates.

For this compound, the combination of a moderately lipophilic bromine and a highly electronegative fluorine at specific positions creates a unique electronic and steric profile. This could lead to novel interactions with biological targets that differ from mono-halogenated analogs. Further screening and biological evaluation are necessary to fully elucidate its therapeutic potential.

Conclusion

This compound stands out as a promising building block for medicinal chemistry and drug discovery. Its distinct physicochemical properties, stemming from the dual halogen substitution, offer a unique reactivity profile that can be strategically exploited in organic synthesis. The bromine atom provides a reliable handle for cross-coupling reactions, while the overall electronic nature of the molecule can be tuned for other transformations.

Compared to other halogenated benzoates, the combination of bromine and fluorine in this compound presents an opportunity to explore a wider chemical space and potentially discover novel biological activities. This guide has provided a foundational comparison to aid researchers in leveraging the unique characteristics of this and other halogenated benzoates in their pursuit of new and effective therapeutic agents. Further experimental investigation into its biological profile is highly encouraged.

References

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  • ChemicalBook. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98%.
  • Sigma-Aldrich. (n.d.). Methyl 2-bromobenzoate 98 610-94-6.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PubChemLite. (n.d.). Methyl 4-bromo-2-fluoro-5-hydroxybenzoate (C8H6BrFO3).
  • Fluorochem. (n.d.). Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate.
  • ResearchGate. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products.
  • Gribble, G. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Dartmouth Digital Commons.
  • CymitQuimica. (n.d.). Methyl 2-bromo-4-fluoro-5-hydroxybenzoate.
  • Bedard, D. L., et al. (1999). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Applied and Environmental Microbiology.
  • Sigma-Aldrich. (n.d.). Methyl 2-fluorobenzoate 97 394-35-4.
  • Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs.
  • MDPI. (2022). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability.
  • PubChem. (n.d.). Methyl 2-bromo-4-hydroxybenzoate.
  • PubMed. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products.
  • ChemicalBook. (n.d.). METHYL 4-BROMO-2-HYDROXYBENZOATE | 22717-56-2.
  • Steennis, P. J., et al. (1973). On the interaction of para-hydroxybenzoate hydroxylase from Pseudomonas fluorescens with halogen ions. FEBS Letters.

Sources

Unambiguous Structural Validation: A Comparative Guide to the Crystallographic Analysis of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. For novel compounds like Methyl 4-bromo-5-fluoro-2-hydroxybenzoate, a substituted aromatic ester with potential applications as a synthetic building block, unambiguous structural validation is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography against other analytical techniques for the definitive structural elucidation of this compound.

The Imperative of Definitive Structural Proof

The journey of a novel chemical entity from synthesis to application is paved with analytical data. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial insights into the connectivity and functional groups of a molecule, they often fall short of providing the absolute, three-dimensional atomic arrangement. For this compound (C₈H₆BrFO₃)[1], with its multiple substituents on a benzene ring, subtle isomeric possibilities could exist that are difficult to distinguish using spectroscopic methods alone. Single-crystal X-ray crystallography, however, offers an unparalleled level of detail, providing precise bond lengths, bond angles, and the overall molecular geometry in the solid state.[2][3][4]

Gold Standard Validation: The Single-Crystal X-ray Crystallography Workflow

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice. This interaction causes the X-rays to diffract in specific, predictable patterns, which can be analyzed to reconstruct a three-dimensional model of the atomic arrangement.[2][5][6]

The experimental validation of this compound via this method would follow a meticulous, multi-step process.

Experimental Protocol: Hypothetical Crystallographic Study of this compound

1. Synthesis and Crystallization:

  • Purification: The crude product would be purified using techniques like column chromatography to achieve high purity, a critical prerequisite for obtaining quality crystals.

  • Crystallization: The generation of single crystals suitable for X-ray diffraction is often the most challenging step. This involves dissolving the purified compound in an appropriate solvent or solvent system and allowing for slow evaporation, slow cooling, or vapor diffusion to promote the growth of well-ordered crystals. For a compound like this compound, a starting point could be slow evaporation from a solution in a moderately polar solvent like ethanol or ethyl acetate at room temperature. The ideal crystal size for analysis is typically in the range of 0.1-0.3 mm.[5]

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[5]

  • The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

  • The diffractometer rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray beams.[6] A complete dataset can take several hours to collect.[3]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • Computational methods are then used to solve the "phase problem" and generate an initial electron density map.

  • An atomic model is built into the electron density map, and the positions and displacement parameters of the atoms are refined to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

The expected outcome of this process would be a definitive three-dimensional structure of this compound, confirming the substitution pattern on the benzene ring and providing precise measurements of all bond lengths and angles.

Diagram of the X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Validation_Methods cluster_spectroscopy Spectroscopic Analysis Compound This compound NMR NMR Spectroscopy (Connectivity) Compound->NMR IR IR Spectroscopy (Functional Groups) Compound->IR MS Mass Spectrometry (Molecular Weight) Compound->MS XRD X-ray Crystallography (3D Structure) Compound->XRD TentativeStructure TentativeStructure NMR->TentativeStructure Suggests Structure IR->TentativeStructure Suggests Structure MS->TentativeStructure Suggests Structure DefinitiveStructure DefinitiveStructure XRD->DefinitiveStructure Confirms Structure TentativeStructure->DefinitiveStructure

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Phenolic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a time-honored approach to modulate pharmacological properties. Halogens, particularly fluorine and bromine, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The core structure of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate presents a compelling starting point for derivative synthesis and biological screening. Its phenolic hydroxyl group, ester functionality, and dual halogenation on the aromatic ring offer multiple avenues for chemical modification, making it a versatile scaffold for exploring a range of biological activities.

This guide provides a comprehensive comparison of methodologies for screening the biological activity of novel derivatives based on this scaffold. We will delve into the rationale behind experimental design, present detailed protocols, and analyze hypothetical structure-activity relationships (SAR) to guide researchers in identifying promising lead compounds for antimicrobial and anticancer applications.

Part 1: Synthesis and Derivatization Strategy

The foundational step in screening is the creation of a chemical library with diverse functionalities. The parent compound, this compound, can be synthesized from commercially available precursors.[1][2] The primary sites for derivatization are the hydroxyl and methyl ester groups.

Common Derivatization Pathways:

  • O-Alkylation/Acylation: The phenolic hydroxyl group is a prime target for introducing various alkyl or acyl chains to modulate lipophilicity and steric bulk.

  • Amidation/Hydrazide Formation: The methyl ester can be converted into amides or hydrazides, introducing new hydrogen bond donors and acceptors, which can significantly alter target interactions.

  • Suzuki or Stille Coupling: While more complex, the bromine atom can serve as a handle for carbon-carbon bond formation, allowing for the introduction of aryl or alkyl groups to extend the molecular structure.

These synthetic modifications are crucial for probing the chemical space around the core scaffold to understand how structural changes impact biological function.[3]

Part 2: Comparative Biological Activity Screening Protocols

A robust screening cascade is essential for efficiently identifying and prioritizing active compounds. Below are detailed protocols for assessing antimicrobial, antifungal, and anticancer activities, along with the scientific rationale underpinning each step.

Antimicrobial and Antifungal Susceptibility Testing

The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[4] Halogenated compounds have shown considerable promise in this area.[4][5][6]

A. Agar Well Diffusion Assay (Initial Qualitative Screen)

This method provides a rapid and visually intuitive assessment of a compound's ability to inhibit microbial growth.

  • Protocol:

    • Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.

    • Inoculate the agar surface uniformly with a standardized microbial suspension (e.g., 0.5 McFarland standard).

    • Create sterile wells (6-8 mm in diameter) in the agar.

    • Pipette a known concentration of the test derivative (dissolved in a suitable solvent like DMSO) into each well. Include a solvent-only control and a positive control (e.g., a standard antibiotic like Ciprofloxacin or Fluconazole).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

    • Measure the diameter of the zone of inhibition (the clear area around the well where growth is prevented).

  • Expert Rationale: The size of the inhibition zone correlates with the compound's potency and diffusion characteristics through the agar. This method is excellent for high-throughput primary screening to quickly identify active compounds from a large library.

B. Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Quantitative Analysis)

The MIC is the lowest concentration of a compound that prevents visible microbial growth and is the gold standard for quantifying antimicrobial potency.

  • Protocol:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test derivatives in the appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Add a standardized microbial inoculum to each well.

    • Include a positive control (microbes, no compound) and a negative control (broth only).

    • Incubate the plate under the same conditions as the diffusion assay.

    • Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed. This can also be read using a plate reader.

  • Self-Validation: The inclusion of positive and negative controls on every plate validates the assay's integrity. The positive control ensures the microbes are viable, while the negative control confirms the sterility of the medium.

G cluster_synthesis Synthesis & Library Creation cluster_screening Biological Screening Cascade cluster_analysis Data Analysis & Prioritization s1 Parent Compound: Methyl 4-bromo-5-fluoro- 2-hydroxybenzoate s2 Derivative Synthesis (e.g., O-alkylation, amidation) s1->s2 p1 Primary Screen: Agar Well Diffusion (Qualitative) s2->p1 Test Derivatives p2 Secondary Screen: MIC Determination (Quantitative) p1->p2 Active Compounds p3 Cytotoxicity Screen: MTT Assay (Quantitative) p2->p3 Potent Compounds a1 Structure-Activity Relationship (SAR) Analysis p3->a1 a2 Lead Compound Identification a1->a2

Caption: General Experimental Workflow.

Anticancer Activity Screening

The structural motifs within halogenated benzoates are found in various anticancer agents, making this an important activity to screen for. The presence of fluorine, in particular, is a common feature in modern oncology drugs.[7]

A. MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

    • Incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

  • Expert Rationale: It is crucial to test derivatives against a panel of cancer cell lines from different tissues to identify broad-spectrum activity or selective toxicity.[8][9][10] Furthermore, performing the same assay on non-cancerous cell lines (e.g., Balb/3T3 fibroblasts) is essential to determine the compound's therapeutic index—a measure of its selectivity for cancer cells over healthy cells.[8][9]

Part 3: Comparative Data and Structure-Activity Relationship (SAR) Analysis

To illustrate the screening output, the table below presents hypothetical data for a series of imagined derivatives of this compound.

Compound IDR1 (at OH)R2 (at COOCH3)Antimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC50 (µM) vs. MCF-7Cytotoxicity IC50 (µM) vs. Balb/3T3
Parent HOCH3>12885.2>100
Deriv-A1 CH3OCH36450.1>100
Deriv-A2 CH2CH3OCH33242.595.8
Deriv-B1 HNH212870.3>100
Deriv-B2 HNH-CH36455.698.1
Deriv-C1 CH2CH3NH-CH316 25.7 80.4

SAR Insights from Hypothetical Data:

  • Effect of O-Alkylation: Replacing the phenolic hydrogen with small alkyl groups (Deriv-A1, Deriv-A2) appears to increase both antimicrobial and anticancer activity. This is likely due to an increase in lipophilicity, which can enhance cell membrane penetration.

  • Effect of Amidation: Converting the ester to an amide (Deriv-B1, Deriv-B2) shows a modest improvement in activity. The introduction of a hydrogen-bond-donating N-H group could facilitate new interactions with biological targets.

  • Synergistic Modifications: The combination of both O-alkylation and amidation (Deriv-C1) results in the most potent compound in this hypothetical series. This suggests that both lipophilicity and hydrogen bonding capabilities are important for activity. The structure-activity relationship is a key concept in medicinal chemistry where the biological activity of a compound is related to its chemical structure.[11][12][13][14]

  • Selectivity: While Deriv-C1 is the most potent against the cancer cell line, its cytotoxicity against normal fibroblasts is also higher (lower IC50). This highlights the critical balance between efficacy and toxicity in drug development.

G

Caption: The Core Principle of SAR.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide outlines a systematic and logical workflow for the synthesis and biological screening of its derivatives. The combination of qualitative and quantitative assays provides a robust framework for identifying compounds with significant antimicrobial or anticancer potential.

Future work should focus on synthesizing a broader range of derivatives to build a more comprehensive SAR model. Promising compounds, like the hypothetical "Deriv-C1," should be subjected to further mechanistic studies to elucidate their mode of action, such as investigating their effects on bacterial cell wall synthesis or their ability to induce apoptosis in cancer cells. This structured approach, grounded in sound experimental design and logical progression, is paramount for the successful translation of a chemical scaffold into a viable drug candidate.

References

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  • Loew, G. H., Nienaber, V., & Poulsen, M. (1986). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 29(6), 656–667. [Link]

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  • National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. PubChem. [Link]

  • ResearchGate. (n.d.). Chapter 3 Antimicrobial Properties of Hydroxyxanthenes. [Link]

  • Al-Trawneh, S. A., Al-Salahat, K., Al-khazaleh, J. N., & Al-Qtaitat, A. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. Frontiers in pharmacology, 14, 1279093. [Link]

  • ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

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  • Ayoub, A. M., Hashim, A. F., & El-Faham, A. (2023). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 13(45), 31631–31671. [Link]

  • The Doyle Group. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. [Link]

  • Gažák, R., Džubák, P., & Valentová, K. (2020). Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. Molecules (Basel, Switzerland), 25(18), 4292. [Link]

  • Wujec, M., & Paneth, A. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 26(12), 3538. [Link]

  • Kim, J. H. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of clinical microbiology and antimicrobials, 10, 24. [Link]

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  • Wujec, M., Trotsko, N., & Paneth, A. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in microbiology, 7, 1309. [Link]

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A Comparative Analysis of the Acidity of Ortho-Halobenzoic Acids: The "Ortho Effect" in Focus

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the realm of drug design and development, understanding the physicochemical properties of molecules is paramount. Among these, the acidity, quantified by the acid dissociation constant (pKa), of functional groups can profoundly influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the acidity of ortho-halobenzoic acids, delving into the underlying electronic and steric factors that govern their behavior. We will explore the well-documented "ortho effect," present comparative experimental data, and provide detailed protocols for the accurate determination of pKa values.

The "Ortho Effect": A Confluence of Steric and Electronic Influences

Ortho-substituted benzoic acids consistently exhibit a greater acidity (lower pKa) than their meta and para isomers, a phenomenon broadly termed the "ortho effect".[1][2] This effect is a composite of several factors, with steric inhibition of resonance (SIR) being the most significant contributor.[2]

In benzoic acid, the carboxyl group is coplanar with the benzene ring, allowing for resonance between the two. This resonance delocalizes the lone pair electrons of the hydroxyl oxygen into the ring, which slightly destabilizes the carboxylate anion upon deprotonation. When a bulky substituent, such as a halogen atom, is introduced at the ortho position, steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring.[2] This loss of coplanarity inhibits the resonance between the carboxyl group and the phenyl ring. As a result, the acid-strengthening inductive effect of the phenyl group becomes more dominant, and the carboxylate anion is stabilized, leading to an increase in acidity.

Beyond steric effects, the inductive effect of the halogen substituent and the potential for intramolecular hydrogen bonding also play a role in modulating the acidity of ortho-halobenzoic acids.

Comparative Acidity of Ortho-Halobenzoic Acids: A Data-Driven Analysis

The acidity of the ortho-halobenzoic acids follows a distinct trend that is not solely dictated by the electronegativity of the halogen. The table below presents the pKa values for the four ortho-halobenzoic acids, along with benzoic acid for reference.

CompoundSubstituentpKa (in water at 25°C)
Benzoic Acid-H4.20
2-Fluorobenzoic Acid-F3.27[3]
2-Chlorobenzoic Acid-Cl2.94
2-Bromobenzoic Acid-Br2.85
2-Iodobenzoic Acid-I2.86

Data compiled from various sources, with specific citation for 2-Fluorobenzoic acid.

From the data, it is evident that all ortho-halobenzoic acids are significantly more acidic than benzoic acid. The acidity increases from fluorine to bromine, with 2-iodobenzoic acid having a similar acidity to the bromo-derivative. This trend can be rationalized by considering the interplay of the following factors:

  • Inductive Effect (-I): All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases acidity. Based on electronegativity, the acid-strengthening effect should decrease in the order F > Cl > Br > I.

  • Steric Inhibition of Resonance (SIR): The size of the halogen atom influences the degree to which the carboxyl group is twisted out of the plane of the benzene ring. The atomic radii of the halogens increase down the group (F < Cl < Br < I). A larger halogen will cause a greater degree of steric hindrance, leading to more significant inhibition of resonance and, consequently, a stronger acid.

  • Intramolecular Hydrogen Bonding: In the conjugate base of ortho-halobenzoic acids, there is a possibility of intramolecular hydrogen bonding between the carboxylate anion and the ortho-halogen.[2] The strength of this interaction would depend on the nature of the halogen. While some studies suggest this interaction is weak for halogens, it could still contribute to the overall stabilization of the anion.[1]

The observed trend in acidity suggests that while the inductive effect is important, the steric effect plays a dominant role. The increasing size of the halogen from chlorine to bromine leads to a greater steric inhibition of resonance, which outweighs the decreasing inductive effect, resulting in increased acidity. The case of 2-fluorobenzoic acid is noteworthy. Despite fluorine's high electronegativity, its small atomic size results in less steric hindrance compared to the other halogens. Consequently, the SIR effect is less pronounced, making it the least acidic among the ortho-halobenzoic acids.

Visualizing the Ortho Effect

The following diagram illustrates the key principles of the ortho effect that lead to the enhanced acidity of ortho-substituted benzoic acids.

OrthoEffect cluster_benzoic_acid Benzoic Acid (Coplanar) cluster_ortho_substituted Ortho-Halobenzoic Acid (Non-Coplanar) BA Benzoic Acid Resonance Resonance Stabilization (Delocalization into Ring) BA->Resonance -OH lone pair delocalizes Deprotonation_BA Deprotonation BA->Deprotonation_BA Anion_BA Benzoate Anion Deprotonation_BA->Anion_BA oHBA Ortho-Halobenzoic Acid SIR Steric Inhibition of Resonance (SIR) (Carboxyl group twists out of plane) oHBA->SIR Bulky ortho-substituent Deprotonation_oHBA Deprotonation SIR->Deprotonation_oHBA Stabilization Anion Stabilization SIR->Stabilization Reduced destabilizing resonance of anion Anion_oHBA Ortho-Halobenzoate Anion Deprotonation_oHBA->Anion_oHBA Anion_oHBA->Anion_BA Greater Acidity (Lower pKa) Anion_oHBA->Stabilization Inductive Effect (-I) Intramolecular H-Bonding (minor)

Caption: The ortho effect enhances acidity through steric inhibition of resonance.

Experimental Determination of pKa: A Protocol Guide

Accurate determination of pKa values is crucial for quantitative structure-activity relationship (QSAR) studies and for predicting the behavior of drug candidates in biological systems. Potentiometric titration is a widely accepted and precise method for this purpose.[4]

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa of a weakly acidic compound like an ortho-halobenzoic acid.

Materials and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0)

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL)

  • Ortho-halobenzoic acid sample (high purity)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO2

  • Methanol or another suitable co-solvent if the acid has low water solubility

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the ortho-halobenzoic acid and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) containing KCl to achieve a final concentration of approximately 1-10 mM.[5][6]

  • Initial pH Adjustment (Optional but Recommended): For a weak acid, the initial solution will be acidic. To obtain a full titration curve, you can add a small, known amount of standardized hydrochloric acid (HCl) to lower the initial pH to around 2.[6]

  • Titration Setup: Place the beaker with the sample solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is not in the vortex of the stirring solution.

  • Titration: Begin stirring the solution at a moderate, constant rate. Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL) from the burette.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units per minute) and record the pH and the total volume of NaOH added.[5] Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified visually or by calculating the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

  • Replicates: Perform the titration at least in triplicate to ensure the reproducibility of the results and calculate the average pKa and standard deviation.[5]

Experimental Workflow Diagram

pKa_Determination_Workflow start Start prep Prepare Sample Solution (Acid, Water/Co-solvent, KCl) start->prep calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) prep->calibrate setup Assemble Titration Apparatus calibrate->setup titrate Titrate with Standardized NaOH (Record pH vs. Volume) setup->titrate plot Plot Titration Curve (pH vs. Volume of NaOH) titrate->plot analyze Determine Equivalence Point and Half-Equivalence Point plot->analyze calculate Calculate pKa (pKa = pH at half-equivalence) analyze->calculate replicate Repeat for Reproducibility calculate->replicate end End replicate->end

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The acidity of ortho-halobenzoic acids is a classic example of how subtle changes in molecular structure can lead to significant differences in chemical properties. The "ortho effect," primarily driven by steric inhibition of resonance, is the key determinant of their enhanced acidity compared to benzoic acid and their other isomers. The trend in acidity down the halogen group highlights the delicate balance between steric and inductive effects. For researchers in drug development, a thorough understanding of these principles and the ability to accurately measure pKa values are indispensable tools for designing molecules with optimal pharmacokinetic and pharmacodynamic profiles.

References

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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis and spectral assignment of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate, a compound with a substitution pattern that presents a compelling challenge for spectral interpretation. We will navigate the intricate interplay of substituent effects to logically assign the ¹H and ¹³C NMR spectra, supported by theoretical predictions and comparative data from analogous structures.

The Structural Challenge: A Symphony of Substituent Effects

The molecular structure of this compound is characterized by a benzene ring adorned with a diverse array of functional groups: a hydroxyl group (-OH), a methyl ester (-COOCH₃), a bromine atom (-Br), and a fluorine atom (-F). The positioning of these substituents creates a unique electronic environment around each proton and carbon nucleus, leading to distinct chemical shifts. The primary challenge in the spectral assignment lies in deconvoluting the cumulative electronic (both inductive and mesomeric) and steric effects of these groups to accurately predict and assign the observed NMR signals.

Theoretical Prediction: The In Silico First Pass

In modern analytical workflows, theoretical prediction of NMR spectra serves as a crucial first step, providing a robust framework for the subsequent analysis of experimental data. Several powerful software packages are available for this purpose, including ACD/Labs NMR Predictor Suite[1], Bruker's Mnova[2][3], and ChemAxon's NMR Predictor[4]. These platforms employ a variety of methodologies, such as HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning algorithms, and density functional theory (DFT) calculations, to provide accurate estimations of chemical shifts and coupling constants.[5] For novel or complex structures, training these prediction algorithms with in-house experimental data can further enhance their accuracy.[1]

A Step-by-Step Guide to NMR Data Acquisition

To ensure high-quality data for spectral assignment, a standardized experimental protocol is essential. The following outlines a typical workflow for acquiring ¹H and ¹³C NMR spectra.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as the hydroxyl proton.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Perform a standard one-dimensional ¹H NMR experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[7][8]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in complex molecules, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended.

Deciphering the Spectra: A Detailed Assignment

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion, the atoms of this compound are numbered as follows:

Figure 1: Structure of this compound with atom numbering.

¹H NMR Spectral Assignment

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to H-3 and H-6.

  • H-6: This proton is ortho to the electron-donating hydroxyl group (-OH) and meta to the electron-withdrawing methyl ester (-COOCH₃) and fluorine (-F) groups. The strong electron-donating effect of the hydroxyl group via resonance will significantly shield this proton, shifting its signal upfield.

  • H-3: This proton is ortho to the electron-withdrawing methyl ester group and meta to the hydroxyl, bromo, and fluoro groups. The deshielding effect of the adjacent ester group will dominate, causing this proton to resonate at a lower field (higher ppm) compared to H-6.

The hydroxyl proton (-OH) will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[6] The methyl protons (-OCH₃) of the ester group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.[9]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.5 - 7.8Doublet (d)³J(H-F) ≈ 6-8Deshielded by ortho -COOCH₃ and meta -Br, -F. Coupled to F.
H-6~6.9 - 7.2Doublet (d)⁴J(H-F) ≈ 2-4Shielded by ortho -OH. Coupled to F.
-OHVariable (broad)Singlet (br s)-Labile proton, exchange broadening.
-OCH₃~3.9Singlet (s)-Typical chemical shift for a methyl ester.
¹³C NMR Spectral Assignment

The ¹³C NMR spectrum will display eight distinct signals corresponding to the six aromatic carbons, the carbonyl carbon, and the methyl carbon.

  • Aromatic Carbons:

    • C-2 (bearing -OH): The strong electron-donating hydroxyl group will cause significant shielding, shifting this carbon's signal upfield.

    • C-1 (bearing -COOCH₃): The ester group is electron-withdrawing, but the carbon directly attached to it is somewhat shielded compared to the carbonyl carbon itself.

    • C-4 (bearing -Br): The "heavy atom effect" of bromine can cause a significant upfield shift for the carbon it is attached to, which might seem counterintuitive based on electronegativity alone.[10]

    • C-5 (bearing -F): Fluorine is highly electronegative and will cause a significant downfield shift for the carbon it is attached to (C-5). This signal will also exhibit a large one-bond C-F coupling constant.

    • C-3 and C-6: The chemical shifts of these carbons will be influenced by the combined effects of the adjacent and para substituents. C-6, being ortho to the electron-donating -OH group, is expected to be more shielded (upfield) than C-3, which is ortho to the electron-withdrawing -COOCH₃ group.

  • Ester Carbons:

    • C-7 (Carbonyl): The carbonyl carbon of the ester will appear significantly downfield, typically in the range of 165-175 ppm.[11]

    • C-8 (Methyl): The methyl carbon of the ester will be found in the aliphatic region, generally around 50-55 ppm.[9]

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)Rationale
C-1~125-130Attached to the ester group.
C-2~150-155Attached to the strongly electron-donating -OH group.
C-3~115-120Influenced by ortho -COOCH₃ and para -F.
C-4~110-115Attached to -Br (heavy atom effect).
C-5~155-160 (d, ¹J(C-F) ≈ 240-250 Hz)Attached to the highly electronegative -F.
C-6~110-115Shielded by ortho -OH group.
C-7 (C=O)~168-172Carbonyl carbon of the ester.
C-8 (-OCH₃)~52-55Methyl carbon of the ester.

Comparative Analysis: Grounding Predictions in Experimental Data

Logical Workflow for Spectral Assignment

The process of assigning the NMR spectra for a novel compound follows a logical and systematic progression. The following flowchart illustrates this workflow.

G A Acquire 1D NMR Spectra (¹H and ¹³C) C Analyze ¹H Spectrum: - Integrate signals - Determine multiplicities - Measure coupling constants A->C E Analyze ¹³C Spectrum: - Count signals - Note chemical shifts A->E B Predict Spectra Theoretically (e.g., using Mnova, ACD/Labs) D Assign ¹H Signals based on Substituent Effects & Predictions B->D F Assign ¹³C Signals based on Substituent Effects & Predictions B->F C->D G Acquire 2D NMR Spectra (COSY, HSQC, HMBC) D->G If ambiguity exists I Final Structure Confirmation D->I E->F F->G If ambiguity exists F->I H Refine Assignments using 2D Correlations G->H H->I

Figure 2: Workflow for NMR spectral assignment.

Conclusion

The spectral assignment of this compound provides an excellent case study in the application of fundamental NMR principles to a complex, substituted aromatic system. By systematically evaluating the electronic and steric effects of each substituent, and by leveraging the power of theoretical prediction and comparative analysis, a confident and accurate assignment of both the ¹H and ¹³C NMR spectra can be achieved. This methodical approach is indispensable in the rigorous structural characterization required in modern chemical and pharmaceutical research.

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis grounded in the fundamental principles of mass spectrometry. We will explore how the unique combination of substituents—a methyl ester, a hydroxyl group, and two different halogens—on an aromatic ring dictates the molecule's fragmentation pathways, providing a robust framework for structural elucidation and impurity identification.

The Molecule at a Glance: Structural and Chemical Identity

To understand the fragmentation, we must first consider the structure and properties of this compound.

  • IUPAC Name: this compound[1]

  • CAS Number: 1193162-25-2[1][2]

  • Molecular Formula: C₈H₆BrFO₃[1]

  • Molecular Weight: Approximately 249.03 g/mol [1][2][3]

  • Monoisotopic Mass: 247.94843 Da[1]

The molecule's architecture is key. We have an aromatic ring, which provides stability, substituted with functional groups that are known to direct fragmentation in specific, predictable ways. The presence of bromine is particularly significant due to its distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as an invaluable diagnostic tool in mass spectrometry.[4][5]

The Molecular Ion Peak: The First Clue

Under electron ionization (70 eV), the initial event is the removal of an electron to form the molecular ion (M⁺•).[6] For this compound, the aromatic system helps to stabilize this radical cation, meaning we expect to observe a reasonably prominent molecular ion peak.[7][8]

The most critical feature here is the isotopic pattern caused by bromine.

  • The ⁷⁹Br isotope will give a molecular ion peak at m/z 248 (C₈H₆⁷⁹BrFO₃)⁺•.

  • The ⁸¹Br isotope will give a molecular ion peak at m/z 250 ([M+2]⁺•).

These two peaks should appear in an intensity ratio of approximately 1:1, a hallmark of a monobrominated compound.[4][5] The observation of this doublet is the first and most definitive piece of evidence in identifying the compound.

Primary Fragmentation Pathways: Deconstructing the Molecule

The energetically unstable molecular ion undergoes fragmentation to produce more stable daughter ions.[6][9][10] The fragmentation pathways are not random; they are governed by the relative strengths of chemical bonds and the stability of the resulting ions and neutral losses.

Pathway A: Alpha-Cleavage at the Ester Group

Esters are well-known to undergo cleavage at the bonds alpha to the carbonyl group.[8][11]

  • Loss of a Methoxy Radical (•OCH₃): This is often a dominant fragmentation for methyl esters.[7][8] The cleavage of the C(O)-OCH₃ bond results in the formation of a highly stable acylium ion.

    • Reaction: [C₈H₆BrFO₃]⁺• → [C₇H₃BrFO₂]⁺ + •OCH₃

    • Neutral Loss: 31 Da (methoxy radical)

    • Predicted Fragment: A prominent isotopic pair at m/z 217 / 219 . This acylium ion is resonance-stabilized, contributing to its high abundance.

  • Loss of a Methyl Radical (•CH₃): Less common than the loss of the alkoxy group, but still possible.

    • Reaction: [C₈H₆BrFO₃]⁺• → [C₇H₃BrFO₃]⁺ + •CH₃

    • Neutral Loss: 15 Da (methyl radical)

    • Predicted Fragment: An isotopic pair at m/z 233 / 235 .

Pathway B: Cleavage of Halogen Substituents

The carbon-halogen bonds are potential sites for cleavage.

  • Loss of a Bromine Radical (•Br): The C-Br bond is weaker than the C-F bond, making the loss of a bromine radical a highly probable event.

    • Reaction: [C₈H₆BrFO₃]⁺• → [C₈H₆FO₃]⁺ + •Br

    • Neutral Loss: 79 or 81 Da (bromine radical)

    • Predicted Fragment: A singlet peak at m/z 169 . The absence of the bromine isotope pattern for this fragment confirms the loss of Br.

  • Loss of a Fluorine Radical (•F) or HF: The loss of fluorine is less common due to the strength of the C-F bond.[4] However, loss of neutral hydrogen fluoride (HF) can occur.

    • Reaction (Loss of •F): [C₈H₆BrFO₃]⁺• → [C₈H₅BrO₃]⁺ + •F

    • Neutral Loss: 19 Da (fluorine radical)

    • Predicted Fragment: An isotopic pair at m/z 229 / 231 .

    • Reaction (Loss of HF): [C₈H₆BrFO₃]⁺• → [C₈H₅BrO₂]⁺• + HF

    • Neutral Loss: 20 Da (hydrogen fluoride)

    • Predicted Fragment: An isotopic pair at m/z 228 / 230 .

Pathway C: The "Ortho Effect" and Secondary Fragmentations

The hydroxyl group at the ortho position to the methyl ester can induce specific rearrangements, a phenomenon known as the "ortho effect."[12]

  • Loss of Carbon Monoxide (CO): Following the initial loss of •OCH₃ (Pathway A1), the resulting acylium ion (m/z 217/219) can lose carbon monoxide.

    • Reaction: [C₇H₃BrFO₂]⁺ → [C₆H₃BrFO]⁺ + CO

    • Neutral Loss: 28 Da (carbon monoxide)

    • Predicted Fragment: An isotopic pair at m/z 189 / 191 .

  • Loss of Water (H₂O): While less common from the molecular ion of phenols, intramolecular water elimination can occur, particularly in fragments.

The interplay of these pathways creates a unique fingerprint for the molecule. The base peak (the most intense peak) in the spectrum will likely be either the molecular ion (m/z 248/250) or the acylium ion resulting from the loss of the methoxy group (m/z 217/219), as both are relatively stable species.

Summary of Predicted Fragmentation

The following table summarizes the key predicted ions in the EI mass spectrum of this compound.

m/z (Isotopic Pair)Proposed Fragment IonNeutral Loss (Da)Fragmentation Pathway
248 / 250[C₈H₆BrFO₃]⁺• (Molecular Ion)-Ionization
233 / 235[C₇H₃BrFO₃]⁺•CH₃ (15)Alpha-cleavage of ester
217 / 219[C₇H₃BrFO₂]⁺•OCH₃ (31)Alpha-cleavage of ester
189 / 191[C₆H₃BrFO]⁺CO (28) from m/z 217/219Secondary fragmentation
169[C₈H₆FO₃]⁺•Br (79/81)Halogen cleavage

Visualizing the Fragmentation

The logical flow of fragmentation can be visualized to better understand the relationships between the ions.

Fragmentation_Pathway cluster_alpha Alpha-Cleavage cluster_halogen Halogen Cleavage cluster_secondary Secondary Fragmentation M Molecular Ion (M⁺•) m/z 248/250 F1 [M - •OCH₃]⁺ m/z 217/219 M->F1 - •OCH₃ (31 Da) F2 [M - •CH₃]⁺ m/z 233/235 M->F2 - •CH₃ (15 Da) F3 [M - •Br]⁺ m/z 169 M->F3 - •Br (79/81 Da) F4 [Fragment - CO]⁺ m/z 189/191 F1->F4 - CO (28 Da)

Caption: Predicted EI fragmentation pathways of this compound.

Recommended Experimental Protocol: Acquiring High-Quality Data

To validate these predictions, a standardized analytical approach is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the preferred method for generating reproducible fragmentation patterns of volatile and semi-volatile compounds.

Step-by-Step GC-MS Methodology
  • Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 100 µg/mL.

  • GC Separation:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, and hold for 5 minutes. Rationale: This program ensures good separation from solvent and potential impurities while eluting the analyte as a sharp peak.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is the industry standard, providing sufficient energy for reproducible fragmentation and allowing for library matching.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400. Rationale: This range comfortably covers the molecular ion and all predicted major fragments.

    • Data Acquisition: Full scan mode.

Experimental Workflow Diagram

Workflow Sample 1. Sample Preparation (100 µg/mL in DCM) GC 2. GC Injection & Separation (Split Injection, Temp Ramp) Sample->GC 1 µL Injection Ionization 3. EI Ionization (70 eV Source) GC->Ionization Eluted Analyte MS 4. Mass Analysis (Quadrupole, m/z 40-400) Ionization->MS Generated Ions Detection 5. Detection & Data Acquisition MS->Detection Analysis 6. Spectral Analysis (Identify M⁺•, Fragments) Detection->Analysis

Caption: Standard workflow for GC-MS analysis of the target compound.

Comparative Insights and Conclusion

The predicted fragmentation pattern of this compound is a logical composite of the fragmentation behaviors of its constituent functional groups.

  • Comparison to Methyl Salicylate (Methyl 2-hydroxybenzoate): Methyl salicylate (m/z 152) also shows a prominent loss of the methoxy radical (•OCH₃) to form an ion at m/z 121.[13] Our target molecule follows this same primary fragmentation pathway, demonstrating the directing influence of the methyl ester group.

  • Influence of Halogens: The presence of bromine provides the crucial M/M+2 isotopic signature, a powerful diagnostic tool absent in non-halogenated analogs. The expected loss of •Br is a characteristic fragmentation for brominated aromatics.[14] The fluorine atom, with its strong C-F bond, is predicted to be less involved in primary fragmentation but influences the overall electron distribution and mass of the fragments.

References

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Intermediates: A DSC-Based Comparison for Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. One such critical intermediate is Methyl 4-bromo-5-fluoro-2-hydroxybenzoate , a versatile building block in the development of novel therapeutic agents. The presence of even minute quantities of impurities can alter the intermediate's reactivity, lead to undesirable side products in subsequent synthetic steps, and introduce potentially toxic components into the final drug product.[1]

This guide provides an in-depth exploration of Differential Scanning Calorimetry (DSC) as a primary analytical technique for the absolute purity determination of crystalline intermediates like this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocol. Instead, this guide will elucidate the thermodynamic principles underpinning the DSC method, provide a field-tested experimental workflow, and critically compare its performance against established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Thermodynamic Foundation: Purity Assessment via Melting Point Depression

Differential Scanning Calorimetry offers a robust and elegant method for determining the purity of crystalline substances that are greater than 98.5 mole percent pure.[2][3] The technique's efficacy is rooted in a fundamental thermodynamic principle: the melting point depression of a eutectic system.[4][5]

When a pure, crystalline compound melts, it does so at a sharp, characteristic temperature. However, the presence of impurities that are soluble in the molten substance but insoluble in its solid crystalline form disrupts the crystal lattice. This disruption lowers the energy required to break the lattice, resulting in a melting point that is both depressed and broadened.[6][7] This phenomenon is mathematically described by the Van't Hoff equation.[8][9]

The simplified Van't Hoff equation, as applied to DSC data, is:

Ts = To - (R * To2 * X2) / ΔHf * (1/F)

Where:

  • Ts is the observed sample temperature at a given point in the melt.

  • To is the theoretical melting point of the 100% pure substance.

  • R is the ideal gas constant (8.314 J/mol·K).

  • X2 is the mole fraction of the impurity.

  • ΔHf is the heat of fusion of the pure major component.

  • F is the fraction of the sample that has melted at temperature Ts.

By measuring the heat flow into the sample as a function of temperature during melting, the DSC instrument generates the data necessary to solve this equation and determine the mole fraction of impurities (X2).[8]

Experimental Protocol: A Self-Validating DSC Workflow

The following protocol is designed based on the ASTM E928 standard to ensure accuracy and repeatability.[2][10] The causality behind each parameter selection is critical for generating reliable data.

Mandatory Instrument and Sample Preparation
  • DSC Calibration: Before analysis, calibrate the DSC for temperature and enthalpy using a high-purity certified reference material, such as Indium. This step is non-negotiable as it ensures the accuracy of the measured Ts and ΔHf values.

  • Sample Preparation: Accurately weigh 1-3 mg of the synthesized this compound into a clean aluminum DSC pan.

    • Causality: A small sample mass is crucial to minimize thermal gradients within the sample, ensuring the entire sample is as close to the measured temperature as possible. This upholds the assumption of thermal equilibrium required by the Van't Hoff equation.[11]

  • Hermetic Sealing: Hermetically seal the pan.

    • Causality: Sealing prevents any mass loss due to sublimation or volatilization during heating, which would invalidate the heat flow measurements.[6] This is particularly important for organic compounds which may have appreciable vapor pressure near their melting point.

DSC Method Parameters
  • Initial Temperature: Start at a temperature at least 20°C below the expected melting point.

  • Heating Rate: Heat the sample at a slow, constant rate of 0.5°C/min through the melting transition.

    • Causality: A slow heating rate is the most critical parameter for this analysis.[10] It allows the melting process to remain close to thermal equilibrium, a core assumption of the Van't Hoff model. Faster rates can introduce thermal lag, artificially broadening the melting peak and leading to inaccurate purity calculations.[7]

  • Final Temperature: End the scan at least 10°C after the melting endotherm returns to the baseline.

  • Purge Gas: Use a dry, inert nitrogen purge gas at a flow rate of 15-20 ml/min.

    • Causality: The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.[12]

DSC Purity Analysis Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: DSC Execution cluster_analysis Phase 3: Data Analysis Calibrate Calibrate DSC with Indium Standard Weigh Accurately weigh 1-3 mg of sample Calibrate->Weigh Seal Hermetically seal sample in aluminum pan Weigh->Seal Load Load sample and reference pans into DSC cell Seal->Load Purge Initiate inert N2 purge (15-20 ml/min) Load->Purge Run Execute thermal method (0.5°C/min heating rate) Purge->Run Integrate Integrate total area of melting endotherm (ΔHf) Run->Integrate Partial Determine partial areas to calculate F at various Ts Integrate->Partial Plot Construct Van't Hoff Plot (Ts vs. 1/F) Partial->Plot Calculate Calculate Purity from the slope of the linearized plot Plot->Calculate

Caption: Workflow for DSC Purity Determination.

Data Analysis and Interpretation

The output from the DSC is a thermogram plotting heat flow versus temperature. The purity analysis software performs the following steps:

  • Integration: The total area under the melting peak is integrated to determine the experimental heat of fusion (ΔHf).

  • Partial Area Analysis: The software divides the melting peak into numerous small temperature increments and calculates the area up to each temperature (Ts), thereby determining the fraction melted (F) at each point.

  • Van't Hoff Plot: A plot of the sample temperature (Ts) on the y-axis versus the reciprocal of the fraction melted (1/F) on the x-axis is generated. For an ideal eutectic system, this plot should be a straight line.[8]

  • Linearization & Calculation: Due to instrumental effects and undetected pre-melting, the initial plot may be curved.[9] The software applies a correction factor to linearize the plot. The slope of this line is directly proportional to the mole fraction of the impurity (X2), from which the purity is calculated. The y-intercept provides the theoretical melting point of the 100% pure compound (To).

DSC Data Interpretation Logic cluster_results Calculated Results DSC_Output DSC Thermogram (Heat Flow vs. Temp) Integration Integrate Peak Area (ΔHf, Partial Areas F) DSC_Output->Integration Plotting Plot Ts vs. 1/F Integration->Plotting Linearization Apply Correction for Thermal Lag & Pre-melting Plotting->Linearization Final_Plot Linearized Van't Hoff Plot Linearization->Final_Plot Slope Slope → Mole Fraction Impurity (X2) Final_Plot->Slope Intercept Y-Intercept → Pure Melting Point (To) Final_Plot->Intercept Purity Final Purity (mol %) = 100 * (1 - X2) Slope->Purity

Caption: Logic of Purity Calculation from DSC Data.

Comparative Analysis: DSC vs. Chromatographic Methods

While DSC is a powerful tool, it is essential for researchers and drug development professionals to understand its place among other purity assessment techniques. HPLC and GC are the most common alternatives.[13][14]

FeatureDifferential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Measures melting point depression based on thermodynamic properties (Van't Hoff Law).[5][8]Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[15]Differential partitioning of analytes between a gaseous mobile phase and a stationary phase.[16][17]
Purity Type Measures total mole fraction of all soluble, non-solid-solution forming (eutectic) impurities.[18]Separates, identifies, and quantifies individual impurities based on their chemical interactions.[1][19]Separates, identifies, and quantifies individual volatile or semi-volatile impurities.[20][21]
Reference Standard Absolute method; does not require reference standards for impurities.[12][13]Relative method; requires certified reference standards for both the main component and known impurities for accurate quantification.[1]Relative method; requires certified reference standards for accurate quantification.[22]
Sample Requirements Crystalline solid, >98.5% pure, thermally stable through melting.[2][6]Soluble in the mobile phase. Suitable for non-volatile and thermally labile compounds.[15][20]Volatile or can be made volatile (derivatized) without decomposition.[16]
Sensitivity Generally lower sensitivity; best for purity >98.5%. Unreliable below this level.[2][23]High sensitivity, capable of detecting impurities at ppm or even ppb levels.[19][24]Very high sensitivity, especially with specific detectors (e.g., MS, FID), for volatile impurities.[19][21]
Key Advantage Fast, simple, provides absolute purity for the main component without needing to identify impurities.Excellent for separating complex mixtures and for stability-indicating assays.[15][25]Unparalleled for analyzing residual solvents and other volatile organic impurities.[19]
Key Limitation Cannot distinguish between different impurities; not suitable for amorphous, decomposing, or polymorphic samples.[13][14]Method development can be complex and time-consuming.[26]Limited to thermally stable and volatile compounds.[17]

Applying this to this compound:

  • DSC is ideal for: A rapid, final check of the bulk crystalline solid's overall purity after synthesis and purification, assuming it meets the criteria of being a stable, crystalline solid. It provides a single value representing the total eutectic impurity level.

  • HPLC is essential for: Identifying and quantifying specific process-related impurities (e.g., starting materials, reagents, side-products) or degradation products. This is crucial for process optimization and regulatory filings.

  • GC would be used to: Quantify residual solvents (e.g., from reaction or recrystallization steps) which are common process impurities in synthesized intermediates.

Limitations and Critical Considerations

To maintain scientific integrity, it is crucial to acknowledge the limitations of the DSC purity method:

  • Eutectic System Assumption: The method is only valid if the impurities form a simple eutectic system with the main component. If impurities form solid solutions, the method is invalid.[27]

  • Thermal Stability: The compound must not decompose during melting, as the energy from decomposition would interfere with the melting endotherm.[13]

  • Polymorphism: The presence of multiple crystalline forms (polymorphs) can complicate the thermogram with multiple melting events, making purity analysis impossible.[28]

  • Amorphous Content: The method is not applicable to amorphous or semi-crystalline materials, which do not exhibit a sharp melting point.[14]

Conclusion

For a crystalline, thermally stable intermediate like synthesized this compound, Differential Scanning Calorimetry is an exceptionally valuable and efficient tool for determining absolute purity. Its speed, simplicity, and ability to provide a total impurity value without reference standards make it an ideal technique for quality control and batch release in a research and development setting.

However, DSC is not a panacea. A comprehensive purity assessment strategy must be orthogonal, integrating DSC with chromatographic techniques like HPLC and GC. While DSC provides a holistic measure of bulk purity, HPLC and GC offer the granular detail required to identify, quantify, and control specific impurities. By understanding the causal principles, strengths, and limitations of each technique, scientists and drug development professionals can confidently ensure the quality and safety of their synthesized intermediates, paving the way for successful API manufacturing.

References

  • ASTM International. (2025). E928 Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM. [Link]

  • Infinita Lab. (n.d.). Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. [Link]

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  • ASTM International. (2003). ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. [Link]

  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]

  • ASTM International. (n.d.). ASTM E928-25 - Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]

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  • Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1268-1273. [Link]

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  • ACS Publications. (1975). Determination of purity by differential scanning calorimetry (DSC). [Link]

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  • Oshadhi Essential Oils. (n.d.). Gas chromatography - a key test of purity. [Link]

  • USP. (n.d.). General Chapters: <891> THERMAL ANALYSIS. [Link]

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  • Oxford Academic. (2015). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

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The Cutting Edge of Cancer Therapy: A Comparative Guide to Fluorinated Combretastatin Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and safer anticancer agents, the modification of natural products continues to be a cornerstone of drug discovery. Combretastatin A-4 (CA-4), a stilbenoid isolated from the African bush willow Combretum caffrum, stands out as a potent inhibitor of tubulin polymerization.[1] Its mechanism of action, which involves binding to the colchicine site on β-tubulin, leads to the disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately, apoptosis of cancer cells.[2] However, the clinical development of CA-4 has been hampered by its poor water solubility and the propensity of its active cis-isomer to convert to the less active trans-isomer.

This guide provides an in-depth technical comparison of fluorinated combretastatin analogues, a promising strategy to overcome the limitations of the parent compound. We will delve into the structure-activity relationships (SAR) of these analogues, supported by experimental data, and provide detailed protocols for their evaluation.

The Rationale for Fluorination: Enhancing Nature's Blueprint

The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry. In the context of combretastatin analogues, fluorination is employed to:

  • Improve Metabolic Stability: Fluorine's high electronegativity can shield adjacent C-H bonds from metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.

  • Enhance Binding Affinity: The introduction of fluorine can alter the electronic properties of the molecule, potentially leading to more favorable interactions with the target protein, in this case, tubulin.

  • Modulate Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-Activity Relationship (SAR) of Fluorinated Combretastatin Analogues: A Comparative Analysis

The anticancer activity of combretastatin analogues is exquisitely sensitive to their structural features. The following sections dissect the key SAR findings for fluorinated derivatives, with a focus on how fluorine substitution impacts their biological activity.

The Indispensable cis-Stilbene Scaffold

Numerous studies have unequivocally demonstrated that the cis-configuration of the stilbene double bond is paramount for high potency.[2][3] This conformation allows the two aromatic rings to adopt a specific spatial orientation required for optimal binding to the colchicine site on tubulin. The trans-isomer is significantly less active. X-ray crystallography studies on a difluoro-CA-4 analogue have confirmed that the introduction of fluorine on the double bond does not significantly alter the essential spatial arrangement of the molecule.[3]

Fluorination of the Phenyl Rings

The substitution of hydrogen atoms with fluorine on either the A-ring (3,4,5-trimethoxyphenyl) or the B-ring (3'-hydroxy-4'-methoxyphenyl) has been extensively explored.

  • B-Ring Fluorination: Replacing the 3'-hydroxyl group of CA-4 with a fluorine atom has yielded analogues with retained or even enhanced cytotoxicity.[4] For instance, 3-deoxy-3-fluoro-combretastatin A-4 has demonstrated potent cytotoxic activity.[5] Furthermore, the introduction of fluorine at other positions on the B-ring can also modulate activity, highlighting the importance of the substitution pattern.

  • A-Ring Fluorination: While less common, fluorination of the A-ring has also been investigated. The 3,4,5-trimethoxy substitution on the A-ring is considered crucial for anchoring the molecule to its binding site.[6] Modifications in this region are generally less tolerated, but strategic fluorine placement can still be explored to fine-tune activity and pharmacokinetic properties.

Fluorination of the Ethene Bridge

A particularly innovative approach involves the substitution of one or both olefinic hydrogens with fluorine.[3][7] This modification directly influences the electronic nature of the double bond and can impact the molecule's stability and interaction with tubulin. Studies have shown that both mono- and di-fluorinated stilbene analogues can retain potent tubulin polymerization inhibitory and cytotoxic activities, sometimes comparable to the parent CA-4.[7]

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activity of representative fluorinated combretastatin analogues compared to the parent compound, CA-4. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a biological process by 50%.

Table 1: Cytotoxicity of Fluorinated Combretastatin A-4 Analogues in Cancer Cell Lines

CompoundModificationCancer Cell LineIC50 (µM)Reference
Combretastatin A-4 (CA-4)-MCF-7 (Breast)0.003 - 0.007[8]
NCI/ADR-RES (Ovarian)0.053[8]
Z-23'-OH replaced by FMCF-7 (Breast)0.062[8]
NCI/ADR-RES (Ovarian)0.071[8]
Z-34'-OCH3 replaced by OCF3MCF-7 (Breast)0.085[8]
NCI/ADR-RES (Ovarian)0.118[8]
Z-73'-OH replaced by F, 4'-OCH3 replaced by OCF3MCF-7 (Breast)0.053[8]
NCI/ADR-RES (Ovarian)0.065[8]

Table 2: Inhibition of Tubulin Polymerization by Fluorinated Combretastatin A-4 Analogues

CompoundIC50 (µM)Reference
Combretastatin A-4 (CA-4)1.0 - 2.5[2]
Difluoro-CA-4 analogueComparable to CA-4[3]
Monofluoro-CA-4 analogueComparable to CA-4[3]

Note: Direct comparative IC50 values for tubulin polymerization of specific fluorinated analogues are not always available in a single study. The data presented reflects the general findings from the cited literature.

Mechanism of Action: From Tubulin Binding to Cell Death

The primary mechanism of action for fluorinated combretastatin analogues remains the inhibition of tubulin polymerization. This disruption of the microtubule network triggers a cascade of cellular events, culminating in apoptosis.

Signaling_Pathway cluster_0 Cellular Effects cluster_1 Molecular Pathway Fluorinated Combretastatin Analogue Fluorinated Combretastatin Analogue Tubulin Dimer Tubulin Dimer Fluorinated Combretastatin Analogue->Tubulin Dimer Binds to Colchicine Site Microtubule Microtubule Tubulin Dimer->Microtubule Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2/M Arrest->Apoptosis PI3K/Akt Pathway PI3K/Akt Pathway G2/M Arrest->PI3K/Akt Pathway Downregulation Bcl-2 Family Proteins Bcl-2 Family Proteins PI3K/Akt Pathway->Bcl-2 Family Proteins Modulation Caspase Cascade Caspase Cascade Bcl-2 Family Proteins->Caspase Cascade Activation Caspase Cascade->Apoptosis

Caption: Signaling pathway of fluorinated combretastatin analogues.

As depicted in the diagram, the binding of the fluorinated analogue to tubulin dimers prevents their polymerization into microtubules. This leads to the disruption of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest activates apoptotic signaling pathways. One of the key pathways implicated is the PI3K/Akt pathway, which is often downregulated upon treatment with combretastatin analogues. This can lead to the modulation of Bcl-2 family proteins, ultimately activating the caspase cascade and inducing programmed cell death.

Experimental Protocols for Evaluation

To facilitate the research and development of novel fluorinated combretastatin analogues, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated combretastatin analogues for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add the fluorinated combretastatin analogues at various concentrations to the reaction mixture.

  • Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the fluorinated combretastatin analogues for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain them with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The fluorination of combretastatin A-4 represents a highly successful strategy for generating novel anticancer drug candidates with improved pharmacological properties. The structure-activity relationship studies have provided invaluable insights into the key structural requirements for potent tubulin polymerization inhibition and cytotoxicity. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of these promising compounds.

Future research in this area will likely focus on:

  • Fine-tuning Fluorination Patterns: Exploring novel and diverse fluorination patterns to further optimize potency, selectivity, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of fluorinated combretastatin analogues with other anticancer agents, such as conventional chemotherapeutics or targeted therapies.

  • In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate the in vivo efficacy, safety, and therapeutic potential of the most promising candidates.

The journey from a natural product lead to a clinically effective drug is long and challenging. However, the compelling preclinical data for fluorinated combretastatin analogues provides a strong rationale for their continued investigation as a next-generation of microtubule-targeting anticancer agents.

References

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  • Pettit, G. R., & Lippert, J. W. (2000). Antineoplastic agents. 421. The discovery and development of the combretastatins. Current Opinion in Drug Discovery & Development, 3(2), 168-178.
  • Romagnoli, R., et al. (2014). Synthesis and biological evaluation of 1,2,3-triazole-based combretastatin A-4 analogues as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 87, 523-535. [Link]

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  • ResearchGate. (n.d.). IC 50 (nM) values against Topo II-b, Tubulin polymerization inhibition percentage and IC 50 (uM) over MCF-7 cells for the compounds 3c, 4c, 5e, 6c, 7c compared with podo and etopsoide. [Link]

  • Pettit, G. R., et al. (2023). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports, 40(12), 2136-2166. [Link]

  • Kłys, A., et al. (2022). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. International Journal of Molecular Sciences, 23(19), 11804. [Link]

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A Comparative Study of the Antimicrobial Activity of Hydroxybenzoate Polymers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the face of mounting antimicrobial resistance, the development of novel materials with inherent antimicrobial properties is a critical frontier in materials science and drug development. Among the promising candidates, polymers incorporating hydroxybenzoate moieties have garnered significant attention. These polymers, inspired by naturally occurring antimicrobial compounds, offer the potential for sustained, non-leaching antimicrobial activity, making them suitable for a wide range of applications, from medical devices to food packaging. This guide provides a comparative analysis of the antimicrobial activity of various hydroxybenzoate polymers, supported by experimental data and detailed protocols to aid researchers in this burgeoning field.

Introduction to Hydroxybenzoate Polymers and Their Antimicrobial Potential

Hydroxybenzoic acids and their derivatives, such as parabens, are well-known for their antimicrobial properties.[1][2] The incorporation of these structures into polymer backbones creates macromolecules with the potential for long-term antimicrobial efficacy and reduced toxicity compared to their small-molecule counterparts. The antimicrobial activity of these polymers is influenced by several factors, including the polymer's molecular weight, the specific hydroxybenzoate derivative used, and the overall architecture of the polymer chain.[3][4] This guide will focus on a comparative analysis of different classes of hydroxybenzoate polymers, with a primary emphasis on a well-studied class: hydroxybenzoate-co-lactide polymers.

Comparative Antimicrobial Activity of Hydroxybenzoate Polymers

The antimicrobial efficacy of hydroxybenzoate polymers is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[3] This section compares the antimicrobial activity of different hydroxybenzoate-based structures against common pathogenic microbes.

Hydroxybenzoate-co-lactide Polymers

Recent research has focused on the synthesis and antimicrobial evaluation of biosourced functional hydroxybenzoate-co-lactide polymers.[3][5][6] These polyesters offer the dual benefit of antimicrobial activity and biodegradability. The general structure of these polymers involves the ring-opening polymerization of lactide and a hydroxybenzoate-derived monomer.

A key study investigated a library of 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoate-co-lactide-based polymers and their activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).[3] The results highlighted a significant structure-activity relationship:

  • Influence of Substituents: Modifications at the 4-O and 6-positions of the aromatic ring dramatically impacted antimicrobial activity. For instance, a combination of a benzyl group at the 4-O position and a heptyl group at the 6-position in the monomeric precursor exhibited the highest antibacterial activity against S. aureus, with a MIC of 3.9 μg/mL, which is comparable to the antibiotic ampicillin.[3] Greater hydrophobicity at the 6-position generally resulted in greater activity against S. aureus.[3]

  • Effect of Molecular Weight: The degree of polymerization, and thus the molecular weight of the polymer, was found to be a critical factor. Generally, lower molecular weight polymers (lower monomer-to-initiator ratios) displayed higher antimicrobial activity.[3] An increase in the monomer-to-initiator ratio above 5 led to an increase in the MIC values for all tested polymers.[3] For example, one polymer's MIC against S. aureus increased from 31 μg/mL at a lower molecular weight to over 1000 μg/mL at a higher molecular weight.[3]

  • Spectrum of Activity: The studied hydroxybenzoate-co-lactide polymers showed significant activity against the Gram-positive bacterium S. aureus, including methicillin-resistant strains (MRSA), but exhibited low or negligible activity against the Gram-negative bacterium E. coli.[3]

Table 1: Comparative Antimicrobial Activity (MIC) of Hydroxybenzoate-co-lactide Polymers against S. aureus

Polymer Precursor (Monomer)Substituent at 4-OSubstituent at 6-positionPolymer MIC (μg/mL) against S. aureus
Compound 10 derivative BenzylHeptyl3.9[3]
Polymer 25 (lower MW) BenzylHeptyl31[3]
Polymer 27 (higher MW) BenzylHeptyl>1000[3]
p-Hydroxybenzoic Acid Esters (Parabens)

For comparative purposes, it is useful to consider the antimicrobial activity of the well-established p-hydroxybenzoic acid esters, commonly known as parabens. These are not polymers but serve as a benchmark for the antimicrobial efficacy of the hydroxybenzoate moiety. Their activity is known to increase with the length of the alkyl chain.[1]

Table 2: Antimicrobial Activity (MIC) of Common Parabens

ParabenTarget MicroorganismMIC (mg/mL)
Methylparaben Staphylococcus aureus4[1]
Escherichia coli2[1]
Aspergillus niger1[1]
Candida albicans1[1]
Ethylparaben Staphylococcus aureus2[1]
Escherichia coli1[1]
Aspergillus niger0.5[1]
Candida albicans0.5[1]
Propylparaben Staphylococcus aureus1[1]
Escherichia coli0.5[1]
Aspergillus niger0.25[1]
Candida albicans0.25[1]
Butylparaben Staphylococcus aureus0.5[1]
Escherichia coli0.25[1]
Aspergillus niger0.125[1]
Candida albicans0.125[1]
Other Hydroxybenzoate-Containing Polymers

While extensive quantitative antimicrobial data is less readily available for other classes of hydroxybenzoate polymers, their synthesis and potential for antimicrobial applications have been explored. These include:

  • Poly(ester-amide)s: These polymers combine the biodegradability of polyesters with the thermal stability of polyamides.[7] Incorporating hydroxybenzoic acid into their structure is a promising strategy for creating biodegradable antimicrobial materials.

  • Poly(ether-ester)s: These polymers offer tunable properties and biodegradability.[8] The inclusion of hydroxybenzoate units could impart antimicrobial functionality.

  • Polyurethanes: Polyurethanes are versatile polymers used in a wide range of applications.[9][10][11] The incorporation of antimicrobial moieties, including hydroxybenzoate derivatives, is an active area of research to create antimicrobial surfaces and materials.[9][10][11]

Further research is needed to generate comprehensive and comparable antimicrobial activity data for these polymer classes to allow for a more thorough comparative analysis.

Experimental Protocols for Antimicrobial Activity Assessment

To ensure the scientific rigor and reproducibility of findings, standardized protocols for assessing the antimicrobial activity of polymers are essential. This section details the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for testing the antimicrobial activity of polymer surfaces.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Causality Behind Experimental Choices: This method is chosen for its ability to provide a quantitative measure of antimicrobial activity (the MIC value), which is crucial for comparing the potency of different polymers. The use of a 96-well plate format allows for high-throughput screening of multiple polymer concentrations and replicates, ensuring statistical validity.

Step-by-Step Methodology:

  • Preparation of Polymer Stock Solutions: Dissolve the hydroxybenzoate polymer in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution in 96-Well Plate: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the polymer stock solution in the broth medium. This will create a range of polymer concentrations to be tested.

  • Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate. Include a positive control (broth with bacteria, no polymer) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the polymer at which no visible growth (turbidity) is observed. The results can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.

Workflow for MIC Determination

MIC_Workflow A Prepare Polymer Stock Solution C Perform Serial Dilution in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Determine MIC (Visual/OD600) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Assessment of Antimicrobial Activity of Polymer Surfaces (ISO 22196)

For applications where the polymer will be used as a solid material (e.g., coatings, medical devices), it is crucial to assess its surface antimicrobial activity. The ISO 22196 standard provides a quantitative method for this purpose.

Causality Behind Experimental Choices: This method directly evaluates the ability of a non-porous surface to inhibit the growth of or kill microorganisms. It is a standardized and widely accepted protocol, ensuring that results are comparable across different studies and materials. The use of a control (untreated) surface is critical for calculating the antimicrobial efficacy.

Step-by-Step Methodology:

  • Preparation of Test Specimens: Prepare sterile samples of the hydroxybenzoate polymer and a control polymer (without antimicrobial properties) of the same size and surface finish (e.g., 50 mm x 50 mm).

  • Preparation of Test Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 6538P, E. coli ATCC 8739) in a nutrient-poor medium.

  • Inoculation of Specimens: Inoculate the surface of each test and control specimen with a defined volume of the bacterial suspension.

  • Covering and Incubation: Cover the inoculated area with a sterile, inert, and transparent film to ensure close contact between the bacteria and the polymer surface and to prevent drying. Incubate the specimens at 35°C and high humidity for 24 hours.

  • Recovery of Bacteria: After incubation, recover the surviving bacteria from the surfaces of the test and control specimens by washing with a neutralizing solution.

  • Enumeration of Viable Bacteria: Determine the number of viable bacteria in the wash solution using standard plate counting techniques (e.g., serial dilution and plating on agar).

  • Calculation of Antimicrobial Activity: Calculate the antimicrobial activity (R) using the following formula: R = (log(B/A) - log(C/A)) = log(B/C) Where:

    • A = average number of viable bacteria on the control specimens immediately after inoculation (t=0)

    • B = average number of viable bacteria on the control specimens after 24 hours

    • C = average number of viable bacteria on the antimicrobial test specimens after 24 hours

Workflow for ISO 22196 Antimicrobial Surface Test

ISO22196_Workflow cluster_prep Preparation cluster_test Testing A Prepare Sterile Polymer and Control Specimens C Inoculate Specimen Surfaces A->C B Prepare Standardized Bacterial Inoculum B->C D Cover with Film and Incubate (24h) C->D E Recover Surviving Bacteria D->E F Enumerate Viable Bacteria (CFU) E->F G Calculate Antimicrobial Activity (R) F->G

Caption: Workflow for ISO 22196 antimicrobial surface testing.

Mechanism of Action: A Postulated View

The precise mechanism of action for all hydroxybenzoate polymers is still an area of active investigation. However, based on the known activity of parabens and other cationic antimicrobial polymers, a multi-modal mechanism is likely.

It is postulated that the hydroxybenzoate moieties play a crucial role in disrupting the microbial cell membrane. The amphiphilic nature of these polymers, with both hydrophobic and hydrophilic components, facilitates their interaction with the lipid bilayer of bacterial membranes. This interaction can lead to membrane depolarization, increased permeability, and ultimately, leakage of essential intracellular components, resulting in cell death. The higher efficacy against Gram-positive bacteria like S. aureus compared to Gram-negative bacteria like E. coli for some hydroxybenzoate polymers may be attributed to the structural differences in their cell envelopes. The complex outer membrane of Gram-negative bacteria can act as an additional barrier, hindering the polymer's access to the cytoplasmic membrane.

Postulated Mechanism of Action

Mechanism Polymer Hydroxybenzoate Polymer Membrane Bacterial Cell Membrane Polymer->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated mechanism of antimicrobial action for hydroxybenzoate polymers.

Conclusion and Future Perspectives

Hydroxybenzoate polymers represent a versatile and promising class of antimicrobial materials. The research on hydroxybenzoate-co-lactide polymers has clearly demonstrated that their antimicrobial activity can be finely tuned by modifying their chemical structure and molecular weight. While significant progress has been made, particularly with polyester-based systems, there is a vast and underexplored landscape for other polymer backbones incorporating hydroxybenzoate moieties.

Future research should focus on:

  • Expanding the Polymer Library: Synthesizing and evaluating the antimicrobial activity of a broader range of hydroxybenzoate-containing polymers, including poly(ester-amide)s, poly(ether-ester)s, and polyurethanes, to establish a more comprehensive structure-activity relationship.

  • Broad-Spectrum Activity: Investigating strategies to enhance the activity of these polymers against Gram-negative bacteria and fungi.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of antimicrobial action to guide the rational design of more potent and selective polymers.

  • Biocompatibility and Toxicity: Thoroughly evaluating the biocompatibility and potential toxicity of these polymers to ensure their safety for biomedical and other applications.

By addressing these key areas, the scientific community can unlock the full potential of hydroxybenzoate polymers as a powerful tool in the fight against microbial threats.

References

  • Salas-Ambrosio, P., et al. (2023). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. [Link]

  • Duan, Y., et al. (2021). Synthesis and simultaneous self-assembly of novel antibacterial polyurethanes. Materials Science and Engineering: C, 120, 111728. [Link]

  • Salas-Ambrosio, P., et al. (2023). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Publications. [Link]

  • Salas-Ambrosio, P., et al. (2023). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ResearchGate. [Link]

  • Li, F., et al. (2016). Synthesis, Characterization and Properties of Antibacterial Polyurethanes. Materials, 9(7), 588. [Link]

  • Kenawy, E. R., et al. (2023). Synthesis and Characterization of Antimicrobial Hydrophobic Polyurethane. Polymers, 15(12), 2735. [Link]

  • Popa, A., et al. (2015). The synthesis and characterization of the polyurethanes with antimicrobial properties. ResearchGate. [Link]

  • López-Arias, V., et al. (2023). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Molecules, 28(14), 5431. [Link]

  • Aalto, T. R., et al. (1953). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination. Journal of the American Pharmaceutical Association, 42(8), 449-457. [Link]

  • Qiu, L., et al. (2013). A QSAR study on antibacterial activity of p-hydroxybenzoate esters. ResearchGate. [Link]

  • Khane, Y., et al. (2019). Synthesis, characterization of poly(ester-amide) biodegradable and evaluation of their antimicrobial activity. ResearchGate. [Link]

  • Ergen, C., & Palermo, E. F. (2019). Structure-Activity Study of Antibacterial Poly(ester urethane)s with Uniform Distribution of Hydrophobic and Cationic Groups. ACS infectious diseases, 5(7), 1166-1176. [Link]

  • Gacal, B., et al. (2020). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer Chemistry, 11(4), 747-761. [Link]

  • Pflaum, M., et al. (2019). First Example of Unsaturated Poly(Ester Amide)s Derived From Itaconic Acid and Their Application as Bio-Based UV-Curing Polymers. Polymers, 11(11), 1851. [Link]

  • Zhou, C., et al. (2023). Poly(imidazolium ester) antibiotic forms intracellular polymer-nucleic acid biomolecular condensates and fight drug-resistant bacteria. Nature Communications, 14(1), 1-15. [Link]

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  • de Oliveira, D. M., et al. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Polymers, 14(16), 3302. [Link]

  • Qu, Z., et al. (2021). Supramolecular Self-Associating Amphiphiles Inhibit Biofilm Formation by the Critical Pathogens, Pseudomonas aeruginosa and Candida albicans. International journal of molecular sciences, 22(16), 8875. [Link]

  • Bilská, K., et al. (2024). Mixed Candida albicans–Staphylococcus aureus Biofilm Is Reduced by Light-Activated Nanocomposite with Phloxine B. International Journal of Molecular Sciences, 25(5), 2824. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 4-bromo-5-fluoro-2-hydroxybenzoate: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides an in-depth operational plan for handling Methyl 4-bromo-5-fluoro-2-hydroxybenzoate, a halogenated aromatic compound whose specific toxicological profile necessitates stringent safety protocols. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

Hazard Analysis: Understanding the Risks

This compound is classified with several key hazards that dictate our handling procedures. According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause serious skin and eye irritation.[1][2] The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles. Therefore, our core safety strategy is to create multiple barriers to prevent any contact with the compound.

Key Hazard Statements:

  • H302: Harmful if swallowed[1][3][4]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[2][3]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic risk assessment. The foundation of safe handling for this compound is a robust set of engineering controls and personal protective equipment. All operations involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5][6]

The following table summarizes the required PPE for different laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety goggles and face shield2 pairs of nitrile gloves (or other chemically resistant gloves)Lab coat (flame-resistant recommended)Certified Chemical Fume Hood
Preparing Solutions Safety goggles and face shieldChemically-resistant gloves (e.g., nitrile, neoprene) appropriate for the solventChemical-resistant apron over lab coatCertified Chemical Fume Hood
Running Reaction/Transfer Safety gogglesChemically-resistant gloves appropriate for all reagents presentLab coatCertified Chemical Fume Hood
Waste Disposal Safety goggles and face shieldHeavy-duty, chemically-resistant glovesChemical-resistant apron over lab coatWork in a well-ventilated area, preferably a fume hood
Causality Behind PPE Choices:
  • Eye and Face Protection: Due to the severe eye irritation risk, standard safety glasses are insufficient.[7] Chemical safety goggles that form a seal around the eyes are mandatory.[5] A full-face shield must be worn over the goggles, especially during weighing and solution preparation, to protect against accidental splashes.[5][8]

  • Hand Protection: Nitrile gloves are a common and effective initial barrier for handling many chemicals.[9] However, "double-gloving" (wearing two pairs) is recommended when handling the solid to provide an extra layer of protection against tears and contamination. When preparing solutions, the choice of glove must be compatible with the solvent used, as no single glove material protects against all chemicals.[7][9] Always check the glove manufacturer's compatibility chart.

  • Body Protection: A standard lab coat protects against incidental contact.[10] When handling larger quantities or preparing solutions where the risk of a splash is higher, a chemical-resistant apron should be worn over the lab coat.[5] Closed-toe shoes are mandatory at all times in the laboratory.[10]

  • Respiratory Protection: The potential for respiratory irritation and harm upon inhalation makes it imperative that this solid is never handled on an open bench.[1][3] All manipulations must be performed inside a properly functioning chemical fume hood.[5][6][11] This engineering control is the primary method for respiratory protection.

Below is a workflow for selecting the appropriate PPE based on the planned task.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Start: Plan Task weigh_solid Weighing Solid? start->weigh_solid prepare_solution Preparing Solution? weigh_solid->prepare_solution No ppe_solid Required PPE: - Fume Hood - Goggles + Face Shield - Double Nitrile Gloves - Lab Coat weigh_solid->ppe_solid Yes handle_waste Handling Waste? prepare_solution->handle_waste No ppe_solution Required PPE: - Fume Hood - Goggles + Face Shield - Solvent-Rated Gloves - Lab Coat + Apron prepare_solution->ppe_solution Yes ppe_waste Required PPE: - Fume Hood/Ventilated Area - Goggles + Face Shield - Heavy-Duty Gloves - Lab Coat + Apron handle_waste->ppe_waste Yes end_ppe Proceed with Task handle_waste->end_ppe No ppe_solid->end_ppe ppe_solution->end_ppe ppe_waste->end_ppe

Caption: PPE selection workflow based on the laboratory task.

Operational and Disposal Plans

A meticulous operational plan minimizes exposure and prevents accidents.

Experimental Protocol: Handling and Preparation
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[5][11] Clear the workspace of any unnecessary items.[5] Ensure an emergency eyewash and safety shower are accessible and unobstructed.[12][13]

  • Weighing the Solid:

    • Don all required PPE (face shield, goggles, double gloves, lab coat).

    • Place an analytical balance inside the chemical fume hood if possible. If not, tare a sealed container, handle the stock bottle inside the hood, add the approximate amount of solid, seal the container, and then weigh it outside the hood.

    • Use a spatula to transfer the solid. Never pour the powder, as this can create airborne dust.

    • Clean any contaminated surfaces, including the spatula and container exterior, with a solvent-moistened wipe (e.g., ethanol or acetone) inside the hood. Dispose of the wipe as hazardous waste.

  • Preparing a Solution:

    • Conduct the entire procedure within the chemical fume hood.

    • Add the weighed solid to the reaction vessel.

    • Slowly add the desired solvent to the solid, ensuring the container opening is pointed away from your face.[10]

    • If stirring is required, use a magnetic stir bar and plate to avoid splashing.

Emergency Response Protocol
  • Skin Contact: Immediately remove all contaminated clothing.[14] Drench the affected skin with running water for at least 15 minutes.[12][14] Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13][15] Remove contact lenses if present and easy to do.[12][13] Seek immediate, specialist medical attention.[14]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][12][13] If they feel unwell, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water.[3] Seek immediate medical attention.[3]

Waste Disposal Plan

Proper segregation of waste is critical to prevent dangerous chemical reactions and ensure compliant disposal.[11]

  • Solid Waste: All contaminated solid materials, including weighing paper, paper towels, and used gloves, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Liquid Waste: All solutions containing this compound and any solvent rinses from cleaning glassware must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."[5] Never mix this waste with non-halogenated or other incompatible waste streams.[11]

  • Decontamination: Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.[5] Collect this rinsate as hazardous liquid waste.[5]

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous waste.[14] Ensure waste containers are tightly sealed and stored in a designated satellite accumulation area before collection.[5]

By adhering to this comprehensive safety framework, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for yourself, your colleagues, and the groundbreaking research you conduct.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
  • This compound | C8H6BrFO3 | CID 66887268. PubChem.
  • Ten Tips for Handling Hazardous Chemicals in a Lab (2022-11-23).
  • methyl 4-bromo-2-fluoro-6-hydroxybenzoate. Apollo Scientific.
  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451. PubChem.
  • Safe Handling Practices for Laboratory Chemicals (2025-05-26). GZ Industrial Supplies.
  • METHYL 4-BROMO-2-HYDROXYBENZOATE - Safety Data Sheet (2025-07-26). ChemicalBook.
  • Safety Rules in Chemical Laboratories: A Practical Guide | US (2025-10-07). SDS Management Software.
  • 8 Tips for Hazardous Chemical Handling In A Lab (2021-06-14). Technical Safety Services.
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • SAFETY DATA SHEET (2013-10-17).
  • Personal Protective Equipment | US EPA (2025-09-12).
  • SAFETY DATA SHEET.
  • Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate. Fluorochem.
  • Methyl 3-bromo-4-fluorobenzoate (2022-05-20). Apollo Scientific.
  • Methyl 4-fluoro-2-hydroxybenzoate 392-04-1. Sigma-Aldrich.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA).
  • Methyl 4-broMo-5-fluoro-2-hydroxy-benzoate | 1193162-25-2. ChemicalBook.
  • Lab Safety Equipment & PPE. ChemTalk.
  • Examples of PPE for Various Dangerous Goods Classes (2025-07-02). Storemasta.
  • Methyl 3-bromo-4-hydroxybenzoate - SAFETY DATA SHEET (2024-03-31).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.